1-Iodo-3-phenylpropane
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-iodopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCKJSPKMTWLLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194110 | |
| Record name | Benzene, (3-iodopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4119-41-9 | |
| Record name | Benzene, (3-iodopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004119419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (3-iodopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Iodo-3-phenylpropane chemical properties
An In-Depth Technical Guide to 1-Iodo-3-phenylpropane: Properties, Synthesis, and Reactivity for the Research Scientist
Introduction
This compound, also known as 3-iodopropylbenzene, is an organoiodine compound with the chemical formula C₆H₅(CH₂)₃I. This versatile molecule serves as a crucial building block and intermediate in a multitude of synthetic organic chemistry applications, ranging from the construction of complex carbon skeletons to the development of novel pharmaceutical agents and functionalized materials.[1] Its utility stems from the inherent reactivity of the carbon-iodine (C-I) bond, where the iodine atom functions as an excellent leaving group in nucleophilic substitution reactions and facilitates the formation of organometallic reagents.
This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic signature, synthesis, and characteristic reactivity of this compound. It is intended to serve as a practical resource for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable its effective application in the laboratory.
Physicochemical and Spectroscopic Profile
The physical state of this compound at room temperature is typically an oil, though it can be crystallized.[1] It is characterized by a set of distinct physical and spectroscopic properties that are essential for its identification and handling. The compound is noted to be sensitive to light, which necessitates proper storage to prevent degradation.[2]
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4119-41-9 | [3] |
| Molecular Formula | C₉H₁₁I | [2][3] |
| Molecular Weight | 246.09 g/mol | [4] |
| Density | ~1.530 - 1.561 g/mL at 25 °C | [1] |
| Boiling Point | 248 °C at 760 mmHg; 137-140 °C at 20 Torr | [1][2] |
| Melting Point | 54-56 °C | [1][2] |
| Flash Point | ~110 °C (230 °F) - closed cup | |
| Refractive Index (n20/D) | 1.5820 | [2] |
| Solubility | Soluble in chloroform; very slightly soluble in methanol | [1] |
Spectroscopic Signature
The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum exhibits characteristic signals for the phenyl and propyl moieties. Aromatic protons of the phenyl ring typically appear as a multiplet in the range of 7.2–7.4 ppm. The methylene protons adjacent to the iodine atom are deshielded and resonate downfield, while the other methylene groups of the propyl chain appear at distinct chemical shifts.[1]
-
¹³C NMR : The carbon spectrum shows distinct signals for the aromatic carbons, the three aliphatic carbons of the propyl chain, and notably, the carbon atom bonded to iodine, which has a characteristic chemical shift.[5]
-
-
Infrared (IR) Spectroscopy : The IR spectrum displays key absorption bands that confirm its structure. These include aromatic C–H stretching vibrations near 3030 cm⁻¹, aliphatic C–H stretches between 2850–2950 cm⁻¹, and C=C stretching from the aromatic ring around 1600 cm⁻¹. The C–I stretching vibration is typically observed in the lower frequency region of the spectrum (500–600 cm⁻¹).[1]
-
Mass Spectrometry (MS) : The mass spectrum shows a molecular ion peak (M⁺) at an m/z value of 246, which corresponds to its molecular weight.[1]
Synthesis of this compound: The Finkelstein Reaction
The most common and efficient laboratory-scale synthesis of this compound is achieved via the Finkelstein reaction .[6] This Sₙ2 reaction involves a halide exchange, typically converting the more readily available 3-phenylpropyl bromide or chloride into the desired iodide.[1][6] The reaction is driven to completion by exploiting the differential solubility of the halide salts; sodium iodide (NaI) is soluble in the acetone solvent, while the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not and precipitates out of solution, thereby shifting the equilibrium toward the product according to Le Châtelier's principle.[6][7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Finkelstein reaction.
Detailed Experimental Protocol: Finkelstein Synthesis
-
Materials :
-
3-Phenylpropyl bromide (1 equivalent)
-
Sodium iodide (1.5 equivalents)
-
Anhydrous acetone
-
Diethyl ether
-
5% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure :
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-phenylpropyl bromide and anhydrous acetone. The volume of acetone should be sufficient to dissolve the starting materials (approximately 5-10 mL per gram of alkyl bromide).
-
Addition of Reagent : Add sodium iodide to the stirring solution.
-
Reaction Execution : Heat the reaction mixture to reflux. A white precipitate (NaBr) will begin to form. Allow the reaction to proceed for several hours (typically 3-12 hours), monitoring its progress by Thin Layer Chromatography (TLC).
-
Initial Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of fresh acetone.
-
Solvent Removal : Combine the filtrate and washings, and remove the acetone using a rotary evaporator.
-
Extraction : Redissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, 5% aqueous sodium thiosulfate (to remove any trace iodine), and finally with brine.
-
Drying and Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The this compound can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily dictated by the C-I bond. As iodide is an excellent leaving group, the molecule readily participates in nucleophilic substitution reactions. Furthermore, it can be converted into an organometallic species for subsequent carbon-carbon bond formation.
Key Reactivity Pathways
Caption: Major reactivity pathways for this compound in organic synthesis.
Nucleophilic Substitution: Williamson Ether Synthesis
This compound is an excellent substrate for the Williamson ether synthesis, an Sₙ2 reaction that forms ethers from an organohalide and an alkoxide.[8][9][10] The primary nature of the alkyl iodide minimizes competing elimination reactions, leading to good yields of the desired ether product.[8][11]
-
Detailed Experimental Protocol: Synthesis of 3-Phenylpropyl Methyl Ether
-
Alkoxide Formation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol.[9][12] Ensure the reaction is complete (all sodium has dissolved).
-
Reaction : Cool the sodium methoxide solution in an ice bath. Add this compound (1 equivalent) dropwise to the stirring solution.
-
Execution : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Work-up : Cool the reaction mixture and carefully pour it into cold water.[9]
-
Extraction and Purification : Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Purify the resulting ether by fractional distillation.[9]
-
Grignard Reagent Formation
The reaction of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, 3-phenylpropylmagnesium iodide.[13] This organometallic compound is a potent nucleophile and a strong base, widely used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[13]
-
Causality Behind Experimental Choices :
-
Anhydrous Conditions : Grignard reagents react readily with protic solvents, including water and alcohols.[13] Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used to prevent quenching the reagent.[14]
-
Initiation : The reaction can sometimes be slow to start. Adding a small crystal of iodine can help activate the magnesium surface.[14]
-
Palladium-Catalyzed Coupling Reactions
This compound is an effective coupling partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are cornerstones of modern organic synthesis for constructing C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds, making the title compound a valuable precursor for creating more complex molecular architectures.[1][15]
Handling, Storage, and Safety
-
Safety : this compound is classified as an irritant, causing skin and serious eye irritation.[16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
-
Storage : Due to its sensitivity to light, this compound should be stored in an amber-colored bottle in a cool, dark, and dry place.[2] For long-term storage, refrigeration under an inert atmosphere is recommended. It is classified as a combustible liquid.
Conclusion
This compound is a highly valuable and versatile reagent in the arsenal of the synthetic chemist. Its well-defined physicochemical properties and predictable reactivity, centered on the labile carbon-iodine bond, allow for its reliable application in nucleophilic substitutions, organometallic preparations, and cross-coupling reactions. A thorough understanding of its synthesis, handling requirements, and reaction scope, as detailed in this guide, empowers researchers to effectively leverage this compound in the pursuit of novel chemical entities.
References
- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. Finkelstein Reaction [organic-chemistry.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. This compound 97 4119-41-9 [sigmaaldrich.com]
- 16. Benzene, (3-iodopropyl)- | C9H11I | CID 138121 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical properties of 1-Iodo-3-phenylpropane
An In-Depth Technical Guide to the Physical Properties of 1-Iodo-3-phenylpropane
Introduction
This compound, also known as 3-iodopropylbenzene, is an organoiodine compound with the chemical formula C9H11I.[1][2] It serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.[1] Its utility extends to medicinal chemistry, where it functions as an intermediate in the synthesis of pharmaceutical candidates, and in materials science for creating functionalized polymers.[1] This guide provides a comprehensive overview of the core , offering a technical resource for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The physical characteristics of a compound are fundamental to its application in experimental work, dictating everything from reaction conditions to storage and handling. This compound is typically an oil at room temperature.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C9H11I | [1][2] |
| Molecular Weight | 246.09 g/mol | [1][3][4][5][6] |
| Appearance | Pale Brown Oil | [7] |
| Melting Point | 54-56 °C (in ethyl acetate/ethyl ether) | [1][8][9] |
| Boiling Point | 248 °C at 760 mmHg; 137-140 °C at 20 Torr | [1][8][9] |
| Density | 1.530 g/mL at 25 °C[3][7][10] or 1.561 g/cm³ | [1][8][9] |
| Refractive Index (n20/D) | 1.5820 | [3][6][7][8][9][10] |
| Flash Point | 104.9 °C (220.8 °F)[8][9] or >110 °C (>230 °F) | [1][3][6][11] |
| Solubility | Soluble in chloroform, very slightly soluble in methanol.[1][7] | |
| Sensitivity | Light Sensitive | [1][6][7][8] |
Spectroscopic Characterization
Spectroscopic analysis provides a "fingerprint" of a molecule, confirming its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propyl chain.
-
¹³C NMR : The carbon NMR spectrum will display distinct signals for the carbon atoms in the phenyl ring and the three unique carbon atoms of the propyl chain.
-
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits characteristic absorption bands. Aromatic C-H stretching vibrations are observed around 3030 cm⁻¹, while aliphatic C-H stretches appear in the 2850–2950 cm⁻¹ region. The C=C stretching of the aromatic ring is found near 1600 cm⁻¹, and the C-I stretching vibration is typically in the low-frequency region of 500–600 cm⁻¹.[1]
-
Mass Spectrometry (MS) : The mass spectrum shows a molecular ion peak (M+) at an m/z of approximately 246, which corresponds to the molecular weight of the compound.[1]
Experimental Methodologies for Physical Property Determination
The accurate determination of physical properties is paramount for the reliable use of any chemical compound. The following are standard, self-validating protocols for measuring the key physical parameters of this compound.
Boiling Point Determination by Distillation
The boiling point is a critical indicator of purity. For a pure compound, the temperature of the vapor will remain constant throughout the distillation process.
Protocol:
-
Assemble a standard distillation apparatus in a fume hood.
-
Place a sample of this compound in the distilling flask along with boiling chips.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and the first drop of distillate is collected.
-
Continue to monitor the temperature; a stable temperature reading during distillation indicates a pure substance.
Melting Point Determination
Although this compound is an oil at room temperature, its melting point can be determined under controlled cooling or for the purified solid. A sharp melting point range (typically <1°C) is indicative of high purity.
Protocol:
-
Load a small, dry sample into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a controlled rate.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Density and Refractive Index Measurement
Density and refractive index are intensive properties that can be used to identify a substance and assess its purity.
Protocol:
-
Density: Use a calibrated pycnometer. Weigh the empty pycnometer, then weigh it filled with distilled water to determine its volume. Finally, weigh it filled with this compound. The density is the mass of the sample divided by its volume.
-
Refractive Index: Place a drop of the sample on the prism of a calibrated refractometer. Measure the refractive index at a specified temperature (typically 20°C).
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
-
Safety Precautions :
-
Storage :
Synthesis and Purification
A common method for the synthesis of this compound is the Finkelstein reaction, which involves the halide exchange of a corresponding bromide or chloride with sodium iodide in a suitable solvent like acetone.[1] Purification is typically achieved through distillation under reduced pressure.[1]
Conclusion
This technical guide has provided a detailed overview of the essential . Understanding these properties is fundamental for its effective and safe use in research and development. The experimental protocols outlined provide a framework for the verification of these properties, ensuring the quality and reliability of the compound in scientific applications.
References
- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 1-ヨード-3-フェニルプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-碘-3-苯基丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. 3-Iodo-1-phenylpropane, 97% | Fisher Scientific [fishersci.ca]
- 7. This compound | 4119-41-9 [chemicalbook.com]
- 8. This compound|lookchem [lookchem.com]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. 1-ヨード-3-フェニルプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Benzene, (3-iodopropyl)- | C9H11I | CID 138121 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Iodo-3-phenylpropane: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-iodo-3-phenylpropane (also known as 3-iodopropylbenzene), a key building block in organic synthesis. The document details its physicochemical properties, outlines validated protocols for its synthesis and purification, and offers in-depth analysis of its spectroscopic characterization. Furthermore, this guide explores the reactivity and common applications of this compound, particularly in the context of medicinal chemistry and materials science, while also addressing critical safety and handling considerations.
Core Properties of this compound
This compound is a valuable reagent in synthetic organic chemistry, primarily utilized for the introduction of the 3-phenylpropyl group in a variety of molecular scaffolds. Its utility stems from the reactivity of the carbon-iodine bond, which is susceptible to nucleophilic substitution and participation in various cross-coupling reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁I | [1][2] |
| Molecular Weight | 246.09 g/mol | [1][2] |
| CAS Number | 4119-41-9 | [1] |
| Appearance | Pale brown oil | [3] |
| Density | 1.530 g/mL at 25 °C | [3] |
| Boiling Point | 137-140 °C at 20 Torr | [3] |
| Melting Point | 54-56 °C | [1] |
| Flash Point | >110 °C (>230 °F) | |
| Solubility | Soluble in chloroform, very slightly soluble in methanol | [3] |
| Sensitivity | Light sensitive | [1] |
Synthesis of this compound: A Comparative Analysis
The synthesis of this compound can be efficiently achieved through several methods, with the choice of protocol often dictated by the availability of starting materials, desired scale, and tolerance of functional groups in the substrate. Here, we discuss two of the most reliable and commonly employed synthetic routes: the Finkelstein reaction and the Appel reaction.
Finkelstein Reaction: Halogen Exchange
The Finkelstein reaction is a classic and highly efficient method for the preparation of alkyl iodides from the corresponding alkyl chlorides or bromides.[4][5] This Sₙ2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone.[6]
Causality of Experimental Choices: This method is often preferred due to its simplicity, high yields, and the commercial availability of the 3-phenylpropyl bromide or chloride precursors. Acetone is the solvent of choice because sodium iodide is soluble in it, while sodium bromide and sodium chloride are not, thus effectively driving the reaction forward according to Le Châtelier's principle.[6] The reaction is typically performed under reflux to ensure a sufficient reaction rate.
Caption: Finkelstein Reaction Workflow
-
To a solution of 3-phenylpropyl bromide (1.0 eq) in acetone (5 mL per 1 mmol of substrate), add sodium iodide (1.5 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the precipitated sodium bromide and wash the solid with a small amount of cold acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water and then with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography.
Appel Reaction: Direct Conversion of an Alcohol
Causality of Experimental Choices: The Appel reaction is advantageous as it allows for the direct conversion of the more common and often cheaper starting material, 3-phenyl-1-propanol. The reaction proceeds under mild conditions and generally gives high yields. Dichloromethane is a common solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation. Imidazole is often added to act as a base and to facilitate the reaction.
Caption: Appel Reaction Workflow
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add iodine (1.5 eq) to the stirred solution. The color of the solution will turn dark brown.
-
Add imidazole (2.0 eq) to the reaction mixture and stir for 10-15 minutes at 0 °C.
-
Prepare a solution of 3-phenyl-1-propanol (1.0 eq) in anhydrous DCM.
-
Add the alcohol solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color of the excess iodine disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the triphenylphosphine oxide byproduct.
Comparison of Synthetic Methods
| Feature | Finkelstein Reaction | Appel Reaction |
| Starting Material | Alkyl chloride or bromide | Alcohol |
| Reagents | Sodium iodide in acetone | Triphenylphosphine, iodine, imidazole |
| Byproducts | NaCl or NaBr (easily filtered) | Triphenylphosphine oxide (requires chromatography) |
| Advantages | Simple workup, high yields, atom economical | Readily available starting material, mild conditions |
| Disadvantages | Requires a two-step synthesis if starting from an alcohol | Byproduct removal can be challenging |
Purification and Characterization
Purification by Flash Column Chromatography
Flash column chromatography is the most effective method for obtaining high-purity this compound.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35-7.20 (m, 5H): Aromatic protons of the phenyl group.
-
δ 3.19 (t, J = 6.8 Hz, 2H): Methylene protons adjacent to the iodine atom (-CH₂-I).
-
δ 2.75 (t, J = 7.6 Hz, 2H): Methylene protons adjacent to the phenyl group (Ph-CH₂-).
-
δ 2.15 (quint, J = 7.2 Hz, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-).[8]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 141.0: Quaternary aromatic carbon.
-
δ 128.5 (2C): Aromatic CH carbons.
-
δ 128.4 (2C): Aromatic CH carbons.
-
δ 126.1: Aromatic CH carbon.
-
δ 35.8: Methylene carbon adjacent to the phenyl group (Ph-CH₂-).
-
δ 35.2: Methylene carbon in the middle of the propyl chain (-CH₂-CH₂-CH₂-).
-
δ 6.5: Methylene carbon adjacent to the iodine atom (-CH₂-I).[8]
-
The mass spectrum of this compound shows a molecular ion peak at m/z = 246.[1] Key fragmentation patterns are crucial for structural confirmation.
Caption: Mass Spectrometry Fragmentation of this compound
Major Fragments:
| m/z | Fragment Ion | Description |
| 246 | [C₉H₁₁I]⁺˙ | Molecular ion |
| 127 | [I]⁺ | Iodine cation |
| 119 | [C₉H₁₁]⁺ | Loss of iodine radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
The tropylium ion at m/z = 91 is a characteristic fragment for compounds containing a benzyl group.[9] The loss of an iodine radical to give the fragment at m/z = 119 is also a prominent feature.
The IR spectrum displays characteristic absorption bands:
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1600 cm⁻¹: Aromatic C=C stretching.
-
600-500 cm⁻¹: C-I stretching.[1]
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. The C-I bond is the weakest of the carbon-halogen bonds, making the iodine an excellent leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The iodide can be readily displaced by a wide range of nucleophiles, including amines, cyanides, and alkoxides, to form a variety of functionalized 3-phenylpropane derivatives.
Cross-Coupling Reactions
A significant application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[1] These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions and higher yields in these transformations.
Applications in Drug Development and Materials Science
The 3-phenylpropyl moiety is present in a number of biologically active compounds. Therefore, this compound serves as a crucial building block in the synthesis of pharmaceutical candidates.[1] In materials science, it can be used to introduce the 3-phenylpropyl group onto polymer backbones or surfaces to modify their properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and dark place, as the compound is light-sensitive.[1] Keep the container tightly closed.
-
First Aid:
-
Skin contact: Wash off with soap and plenty of water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 4119-41-9 [chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. grokipedia.com [grokipedia.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. rsc.org [rsc.org]
- 9. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Synthesis of 1-Iodo-3-phenylpropane from 3-Phenyl-1-propanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Iodo-3-phenylpropane is a valuable alkyl iodide intermediate in organic synthesis, frequently utilized in the construction of more complex molecular architectures through reactions like cross-coupling and nucleophilic substitution.[1] Its synthesis from the readily available 3-phenyl-1-propanol is a foundational transformation. This guide provides a detailed technical overview of the primary synthetic strategies, moving beyond simple procedural lists to explore the mechanistic rationale and practical considerations essential for successful, reproducible synthesis in a research and development setting. We will dissect two robust, field-proven methodologies: the direct, one-pot conversion using phosphine-iodine chemistry (the Appel reaction) and a reliable two-step sequence involving the formation of a sulfonate ester followed by a Finkelstein halide exchange. Each method is presented with a self-validating protocol, mechanistic diagrams, and a discussion of its strategic advantages and limitations to empower the scientist in making informed experimental choices.
Strategic Considerations: Selecting the Optimal Synthetic Pathway
The conversion of an alcohol to an alkyl iodide necessitates the transformation of the hydroxyl group, a notoriously poor leaving group, into a species susceptible to nucleophilic attack by an iodide ion. The choice of strategy hinges on factors such as desired yield, purity requirements, scalability, and the sensitivity of the substrate to the reaction conditions. For a primary alcohol like 3-phenyl-1-propanol, the reaction will proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
Strategy A: Direct Conversion (In-situ Activation) This approach, exemplified by the Appel reaction, activates the hydroxyl group in the same pot where the nucleophilic substitution occurs. It is often favored for its procedural simplicity and reduced number of synthetic steps. However, it requires careful stoichiometric control and can present challenges in purification due to the formation of high-boiling point byproducts like triphenylphosphine oxide.[4]
Strategy B: Two-Step Conversion (Ex-situ Activation) This method involves first converting the alcohol into a stable intermediate with an excellent leaving group, such as a tosylate or mesylate. This activated intermediate is then isolated and subjected to a halide exchange reaction, typically the Finkelstein reaction.[1] While this adds a step to the sequence, the reactions are often exceptionally clean and high-yielding, simplifying purification and ensuring high product purity.
Caption: Decision workflow for synthesizing this compound.
Method 1: Direct Iodination via the Appel Reaction
The Appel reaction provides a mild and effective method for the direct conversion of primary and secondary alcohols into their corresponding alkyl halides.[5] The use of triphenylphosphine and iodine is a common variant for producing alkyl iodides.[3] The reaction's primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]
The reaction proceeds through several key steps. Initially, triphenylphosphine reacts with iodine to form an intermediate phosphonium salt. The alcohol is deprotonated, often by a mild base like imidazole, to form an alkoxide. This alkoxide then attacks the electrophilic phosphorus atom, displacing an iodide ion and forming an alkoxyphosphonium salt. This crucial step converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide). Finally, the displaced iodide ion acts as a nucleophile, attacking the carbon atom in an SN2 fashion to yield the final alkyl iodide product with an inversion of configuration (though not relevant for the achiral 3-phenyl-1-propanol).[6][7]
Caption: Simplified mechanism of the Appel Iodination.
This protocol is adapted from established procedures for the iodination of primary alcohols.[3][6]
Materials:
-
3-Phenyl-1-propanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add triphenylphosphine (1.5 equiv.) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add iodine (1.5 equiv.) portion-wise, followed by imidazole (2.0 equiv.). Stir the resulting slurry for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve 3-phenyl-1-propanol (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
| Parameter | Recommended Value | Rationale |
| Equivalents (PPh₃) | 1.5 | Ensures complete activation of the alcohol. |
| Equivalents (I₂) | 1.5 | Stoichiometric partner for PPh₃. |
| Equivalents (Imidazole) | 2.0 | Acts as a base to deprotonate the alcohol and neutralize generated HI. |
| Solvent | Dichloromethane (DCM) | Common solvent that dissolves reagents and is relatively inert. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction of PPh₃ and I₂. |
| Time | 12-16 hours | Typical duration for complete conversion of primary alcohols. |
| Expected Yield | 75-90% | Varies based on purification efficiency. |
Troubleshooting: The primary challenge in this procedure is the removal of the triphenylphosphine oxide byproduct, which can co-elute with the product if the polarity of the eluent is too high. Careful flash chromatography is essential.
Method 2: Two-Step Synthesis via Tosylate and Finkelstein Reaction
This classic and highly reliable two-step approach first converts the alcohol into a tosylate, an excellent leaving group, and then displaces it with iodide in a Finkelstein reaction.[1][8]
Rationale: The tosyl group (p-toluenesulfonyl) is a superb leaving group due to the ability of the sulfonate anion to delocalize its negative charge over three oxygen atoms, making it very stable upon departure.
Protocol:
-
To a solution of 3-phenyl-1-propanol (1.0 equiv.) in anhydrous pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equiv.).
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Wash the combined organic extracts with cold dilute HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-phenylpropyl tosylate, which can often be used in the next step without further purification.
Caption: Mechanism of the Finkelstein reaction on a tosylate.
Protocol:
-
Dissolve 3-phenylpropyl tosylate (1.0 equiv.) in acetone in a round-bottom flask.
-
Add sodium iodide (NaI, 1.5-2.0 equiv.) to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours. A white precipitate (sodium tosylate) will form.
-
After cooling to room temperature, filter off the precipitate and wash it with a small amount of cold acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound. This product is often of high purity but can be further purified by chromatography if necessary.
| Parameter (Step B) | Recommended Value | Rationale |
| Equivalents (NaI) | 1.5-2.0 | A slight excess helps drive the reaction to completion. |
| Solvent | Acetone | Key to the reaction; dissolves NaI but precipitates NaOTs.[8] |
| Temperature | Reflux (~56 °C) | Provides sufficient energy for the substitution. |
| Time | 3-5 hours | Typically sufficient for full conversion. |
| Expected Yield | >95% | This reaction is known for being highly efficient. |
Product Characterization and Quality Control
Independent of the synthetic method, the final product must be rigorously characterized to confirm its identity and purity.
| Property | Value | Source |
| CAS Number | 4119-41-9 | [11] |
| Molecular Formula | C₉H₁₁I | [12] |
| Molecular Weight | 246.09 g/mol | [12][13] |
| Appearance | Colorless to pale yellow oil | [1] |
| Density | ~1.530 g/mL at 25 °C | [13] |
| Boiling Point | 137-140 °C @ 20 Torr | [1] |
| Refractive Index (n²⁰/D) | ~1.5820 | [11] |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), 3.2 (t, 2H, -CH₂I), 2.8 (t, 2H, Ar-CH₂-), 2.1 (m, 2H, -CH₂CH₂CH₂-) | [1] |
| IR (neat) | ν ~3030 (C-H, aro.), 2950-2850 (C-H, ali.), 1600 (C=C, aro.), 500-600 (C-I) cm⁻¹ | [1] |
| Mass Spec (EI) | m/z 246 (M⁺) | [1] |
Safety, Handling, and Storage
Reagent Safety:
-
Triphenylphosphine (PPh₃): Harmful if swallowed, causes skin irritation.
-
Iodine (I₂): Harmful if inhaled or swallowed, causes skin and eye irritation. Stains skin and surfaces.
-
Pyridine/TsCl: Pyridine is flammable and has a strong, unpleasant odor. Tosyl chloride is corrosive. Both should be handled in a fume hood.
-
Solvents (DCM, Acetone): Volatile and flammable. Use in a well-ventilated area.
Product Safety:
-
This compound is known to cause skin and serious eye irritation.[14]
Personal Protective Equipment (PPE):
-
Safety goggles, lab coat, and nitrile gloves are mandatory.
Storage:
-
The product is light-sensitive.[1][15] Store in an amber glass bottle, tightly sealed, under an inert atmosphere (nitrogen or argon) in a cool, dark place to prevent degradation.
References
- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 4. name-reaction.com [name-reaction.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 11. This compound | 4119-41-9 [chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. This compound 97 4119-41-9 [sigmaaldrich.com]
- 14. Benzene, (3-iodopropyl)- | C9H11I | CID 138121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound|lookchem [lookchem.com]
Spectroscopic Characterization of 1-Iodo-3-phenylpropane: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 1-Iodo-3-phenylpropane (CAS No. 4119-41-9), a key intermediate in organic synthesis. As a light-sensitive oil with the molecular formula C₉H₁₁I and a molecular weight of 246.09 g/mol , its structural verification is paramount for its application in research and development.[1] This document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, grounded in established spectroscopic principles.
Molecular Structure and Spectroscopic Overview
The unique structural features of this compound—a phenyl ring, a propyl chain, and a terminal iodine atom—give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming identity, assessing purity, and predicting reactivity.
Below is a diagram illustrating the molecular structure and the nomenclature used for assigning NMR signals throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by distinct signals for the aromatic and aliphatic protons. The electronegativity of the iodine atom and the magnetic anisotropy of the phenyl ring are the primary factors influencing the chemical shifts.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H_arom | 7.35 - 7.20 | Multiplet (m) | 5H | Protons on the phenyl ring |
| H₃ | 3.20 | Triplet (t) | 2H | Methylene group adjacent to Iodine (-CH₂-I) |
| H₁ | 2.75 | Triplet (t) | 2H | Benzylic methylene group (Ph-CH₂-) |
| H₂ | 2.15 | Quintet (qui) | 2H | Central methylene group (-CH₂-CH₂-CH₂-) |
Interpretation and Causality:
-
H_arom (7.35 - 7.20 ppm): The protons on the monosubstituted benzene ring are deshielded and appear as a complex multiplet in the characteristic aromatic region.[1]
-
H₃ (3.20 ppm): This signal is shifted significantly downfield due to the strong deshielding effect of the adjacent electronegative iodine atom.[1] According to the n+1 rule, it is split into a triplet by the two neighboring H₂ protons.[2]
-
H₁ (2.75 ppm): These benzylic protons are deshielded by the phenyl ring. They are split into a triplet by the two adjacent H₂ protons.
-
H₂ (2.15 ppm): This central methylene group is coupled to both H₁ (2 protons) and H₃ (2 protons). The resulting multiplicity is predicted as a quintet (n+1 = 4+1 = 5), a key identifier for the propyl chain integrity.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in the molecule. The "heavy atom effect" of iodine causes a significant upfield shift for the carbon atom to which it is attached.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Label | Predicted Shift (δ, ppm) | Assignment |
|---|---|---|
| C_ipso | ~141 | Aromatic carbon attached to the propyl chain |
| C_ortho | ~128.5 | Aromatic carbons ortho to the propyl chain |
| C_para | ~128.4 | Aromatic carbon para to the propyl chain |
| C_meta | ~126 | Aromatic carbons meta to the propyl chain |
| C₁ | ~35 | Benzylic carbon (Ph-C₁) |
| C₂ | ~34 | Central carbon (-C₂-) |
| C₃ | ~6 | Carbon attached to Iodine (-C₃-I) |
Interpretation and Causality:
-
Aromatic Carbons (126-141 ppm): Four signals are expected for the phenyl ring due to symmetry, with the ipso-carbon (C_ipso) being the most deshielded.[1]
-
Alkyl Carbons (6-35 ppm): The three carbons of the propyl chain are chemically distinct and appear in the aliphatic region.
-
C₃ (~6 ppm): The carbon directly bonded to iodine is heavily shielded and appears far upfield. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the attached carbon nucleus.[3]
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[4] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set a spectral width of ~16 ppm, centered at ~8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of ~240 ppm, centered at ~120 ppm.
-
Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[3]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ solvent residual signal to 77.16 ppm.[4] Integrate the ¹H signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the aromatic ring and the aliphatic chain.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3030 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Strong | Aliphatic C-H Stretch |
| ~1600 | Medium | Aromatic C=C Stretch |
| 600 - 500 | Medium-Strong | C-I Stretch |
Interpretation and Causality:
-
C-H Stretches: The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations confirms the presence of both the phenyl ring and the propyl chain.[1]
-
C=C Stretch: The absorption around 1600 cm⁻¹ is characteristic of the carbon-carbon double bond stretching within the aromatic ring.[1]
-
C-I Stretch: The C-I bond is weak and involves a heavy atom, causing its stretching vibration to appear in the low-frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹. This peak is a key diagnostic feature for iodoalkanes.[1]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of neat this compound oil directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction. Clean the ATR crystal thoroughly with an appropriate solvent after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.
Key Mass Spectrometry Data (Electron Ionization - EI)
| m/z (mass-to-charge) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 246 | [M]⁺ | [C₉H₁₁I]⁺ | Molecular Ion |
| 127 | [I]⁺ | [I]⁺ | Iodine cation |
| 119 | [M-I]⁺ | [C₉H₁₁]⁺ | Base Peak . Loss of iodine radical |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, from benzylic cleavage |
Interpretation and Causality:
-
Molecular Ion (m/z 246): The peak at m/z 246 corresponds to the intact molecule that has lost one electron, confirming the molecular weight.[1]
-
Base Peak (m/z 119): The most intense peak (base peak) is expected at m/z 119. This results from the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule.[5] This process expels a neutral iodine radical and leaves a stable 3-phenylpropyl carbocation.
-
Tropylium Ion (m/z 91): A prominent peak at m/z 91 is characteristic of compounds containing a benzyl moiety. It is formed via cleavage of the C₁-C₂ bond and subsequent rearrangement to the highly stable, aromatic tropylium cation.
-
Iodine Cation (m/z 127): A peak at m/z 127, corresponding to [I]⁺, is also diagnostic for iodine-containing compounds, though it may be of lower intensity than the alkyl fragment.[5]
Fragmentation Pathway Visualization
The logical flow of fragmentation from the molecular ion can be visualized as follows.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocol for MS Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the sample solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., start at 80°C, ramp to 250°C at 10°C/min).
-
-
MS Ionization: The eluent from the GC column is directed into the ion source of the Mass Spectrometer, typically operating under Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.
-
Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze its associated mass spectrum.
References
- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
1-Iodo-3-phenylpropane as a precursor in organic synthesis
An In-Depth Technical Guide to 1-Iodo-3-phenylpropane as a Precursor in Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, also known as 3-phenylpropyl iodide, is a versatile alkylating agent and precursor in modern organic synthesis.[1] Its utility stems from the strategic placement of a reactive carbon-iodine bond at the terminus of a flexible propyl chain, tethered to a stable phenyl group. This structure allows for a diverse range of transformations, from classical nucleophilic substitutions to complex transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, properties, and critical applications of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development.
Core Characteristics and Physicochemical Properties
Understanding the fundamental properties of this compound is paramount for its effective handling, storage, and application in synthesis. The molecule's reactivity is dominated by the C-I bond; iodine is an excellent leaving group due to its large atomic radius and the relative weakness of the bond, making the terminal carbon highly susceptible to nucleophilic attack.
The compound is a combustible liquid, sensitive to light, and should be stored accordingly.[2] Key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁I | [3][4] |
| Molecular Weight | 246.09 g/mol | [3][4] |
| CAS Number | 4119-41-9 | [2] |
| Appearance | Oil | [3] |
| Density | 1.530 g/mL at 25 °C | [5][6] |
| Boiling Point | ~248 °C at 760 mmHg | [2][3] |
| Flash Point | 110 °C (230 °F) - closed cup | [2][6] |
| Refractive Index (n20/D) | 1.5820 | [5][6] |
Synthesis of this compound: The Finkelstein Reaction
The most common and efficient laboratory-scale synthesis of this compound is the Finkelstein reaction.[7][8] This SN2 reaction involves the exchange of a halide, typically bromide or chloride, for iodide.[3][7] The choice of solvent is critical to the success of this reaction. Acetone is ideal because sodium iodide (NaI) is soluble in it, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) are not.[7] This precipitation of the salt byproduct drives the reaction equilibrium toward the desired iodoalkane, in accordance with Le Châtelier's principle, ensuring a high yield.[7]
Workflow for Finkelstein Synthesis
Caption: Finkelstein reaction workflow for this compound synthesis.
Detailed Experimental Protocol: Synthesis from 3-Phenylpropyl Bromide
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.2 equivalents) and anhydrous acetone (100 mL).
-
Addition of Precursor: Stir the mixture until the sodium iodide is fully dissolved. Add 3-phenylpropyl bromide (1.0 equivalent) to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate (NaBr) will be observed.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the mixture to room temperature. Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of cold acetone.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude oil in diethyl ether and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield this compound as a clear oil. Yields are typically good to excellent.[3]
Applications in Organic Synthesis
The synthetic utility of this compound is broad, primarily serving as a versatile 3-phenylpropyl electrophile.
Nucleophilic Substitution Reactions: Williamson Ether Synthesis
This compound is an excellent substrate for SN2 reactions, such as the Williamson ether synthesis, for preparing unsymmetrical ethers.[9][10] The reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces the iodide from this compound.
Causality of Substrate Choice: The use of a primary alkyl iodide is crucial. Secondary or tertiary alkyl halides would favor the competing E2 elimination pathway, especially with a strong, sterically unhindered base like an alkoxide, leading to the formation of alkene byproducts instead of the desired ether.[10][11] this compound's primary nature ensures the SN2 pathway is dominant, leading to cleaner reactions and higher yields of the ether product.[12]
Caption: SN2 mechanism of the Williamson ether synthesis.
Protocol: Synthesis of 3-Phenylpropyl Methyl Ether
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), add anhydrous methanol. Carefully add sodium metal (1.1 equivalents) in small portions. Stir until all the sodium has reacted to form sodium methoxide.
-
Reaction: Cool the sodium methoxide solution to 0 °C. Add this compound (1.0 equivalent) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC indicates the consumption of the starting material.
-
Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
Carbon-Carbon Bond Formation: Coupling Reactions
This compound can participate in various palladium-catalyzed cross-coupling reactions to form new C-C bonds.[3] However, using sp³-hybridized alkyl halides like this one presents unique challenges compared to their more reactive sp²-hybridized aryl or vinyl counterparts.[13]
Key Mechanistic Challenge (Trustworthiness): The primary side reaction is β-hydride elimination .[13] After the initial oxidative addition of the C-I bond to the palladium(0) catalyst, the resulting alkyl-palladium(II) intermediate can readily eliminate a β-hydrogen, forming propene and a palladium-hydride species. This is a major decomposition pathway that leads to low yields.[13]
Expert Insight & Solution: To achieve successful coupling, the reductive elimination step must be faster than β-hydride elimination. This is accomplished through careful selection of ligands and reaction conditions. The use of sterically bulky phosphine ligands on the palladium catalyst can accelerate reductive elimination, minimizing the lifetime of the unstable alkyl-palladium intermediate and thus suppressing the decomposition pathway.[13]
Examples of Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with organoboron reagents to form alkylated aromatic compounds.[3]
-
Sonogashira Coupling: While challenging, reaction with terminal alkynes is possible under specific catalytic conditions to form substituted alkynes.[13][14]
-
Domino Reactions: It has been used in three-component, palladium-catalyzed domino reactions to access meta-substituted arenes.[15][16]
General Protocol: Palladium-Catalyzed Cross-Coupling
-
Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any co-catalyst if required (e.g., CuI for Sonogashira).[13]
-
Reagent Addition: Add the coupling partner (e.g., a boronic acid or terminal alkyne, 1.2 equivalents), a suitable base (e.g., K₂CO₃, Et₃N), and an anhydrous, degassed solvent (e.g., THF, DMF).
-
Substrate Addition: Add this compound (1.0 equivalent) via syringe.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by GC-MS.
-
Workup: Cool the reaction, filter through a pad of celite to remove the catalyst, and wash with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion
This compound is a cornerstone precursor for introducing the 3-phenylpropyl moiety into a wide array of molecules. Its high reactivity as a primary alkyl iodide makes it ideal for SN2 reactions, while advances in catalysis have unlocked its potential in more complex C-C bond-forming transformations. By understanding the underlying mechanisms and potential side reactions, particularly the challenge of β-hydride elimination in coupling chemistry, researchers can leverage this versatile building block to its full potential in pharmaceutical and materials science synthesis.
References
- 1. Benzene, (3-iodopropyl)- (CAS 4119-41-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 4119-41-9 [chemicalbook.com]
- 6. This compound 97 4119-41-9 [sigmaaldrich.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. Finkelstein Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-ヨード-3-フェニルプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. This compound 97 4119-41-9 [sigmaaldrich.com]
An In-Depth Technical Guide to the Safe Handling and Management of 1-Iodo-3-phenylpropane
This document provides a comprehensive technical overview of the safety protocols, handling procedures, and emergency responses required for the laboratory use of 1-Iodo-3-phenylpropane (CAS No. 4119-41-9). Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety data with practical, field-proven insights to ensure a secure and compliant research environment. The causality behind each recommendation is explained to foster a deep understanding of the associated risks and mitigation strategies.
Section 1: Compound Identification and Physicochemical Properties
This compound, also known as 3-Iodopropylbenzene, is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.[1] Its utility in medicinal chemistry and material science necessitates a thorough understanding of its physical and chemical characteristics to ensure safe handling.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4119-41-9 | [2][3][4][5] |
| Molecular Formula | C₉H₁₁I | [2][3][5] |
| Molecular Weight | 246.09 g/mol | [2][5][6] |
| Appearance | Oil at room temperature | [1] |
| Density | ~1.530 g/mL at 25 °C | [1][7] |
| Boiling Point | ~248 °C at 760 mmHg; 137-140 °C at 20 Torr | [1][3] |
| Melting Point | 54-56 °C | [1][3] |
| Flash Point | >110 °C (230 °F) - Closed Cup | [1][3][8] |
| Refractive Index | n20/D 1.5820 | [3] |
| Sensitivity | Light Sensitive | [3][8][9] |
| InChI Key | RGCKJSPKMTWLLX-UHFFFAOYSA-N | [1][5] |
Section 2: Hazard Identification and Toxicological Profile
A comprehensive risk assessment begins with understanding the inherent hazards of a substance. According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[6] This classification is the primary driver for the stringent handling protocols and personal protective equipment (PPE) requirements outlined in this guide.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation | Irritant | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Irritant | Warning | H319: Causes serious eye irritation |
| (Source: European Chemicals Agency (ECHA) C&L Inventory[6]) |
Toxicological Insights:
-
Primary Routes of Exposure: Dermal (skin) contact, ocular (eye) contact, and inhalation of vapors or mists.
-
Mechanism of Irritation: The compound's chemical structure can interact with biological tissues, leading to local inflammation, redness, and discomfort upon contact with skin and eyes.[6]
-
Metabolism: In humans, this compound is known to be metabolized into 3-phenylpropyl-glutathione, indicating a potential pathway for detoxification and excretion.[6][10] However, the irritation potential upon direct contact remains the most immediate concern.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Engineering and administrative controls are the first line of defense. All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] Personal Protective Equipment (PPE) is mandatory to prevent dermal and ocular exposure. The selection of appropriate PPE is not merely a checklist; it is a direct response to the identified hazards.
Mandatory PPE Protocol
-
Eye and Face Protection:
-
Rationale: To prevent serious eye irritation (H319) from splashes.[6]
-
Specification: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[12] For procedures with a higher risk of splashing (e.g., transferring large volumes), a face shield must be worn in addition to safety glasses.[12][13]
-
-
Skin Protection:
-
Hand Protection:
-
Rationale: To prevent skin irritation (H315) upon contact.[6]
-
Specification: Disposable nitrile gloves are required for incidental contact. It is critical to understand that nitrile gloves provide short-term protection and must be removed and replaced immediately after any contact with the chemical.[11][12] For prolonged operations, consider wearing double gloves or using heavier-duty gloves with appropriate chemical resistance.
-
-
Body Protection:
-
-
Respiratory Protection:
-
Rationale: While working in a fume hood should prevent significant inhalation, a respirator may be necessary if engineering controls fail or during a large spill response.
-
Specification: If required, a NIOSH-approved respirator with a multi-purpose combination cartridge is recommended.[14] Use of a respirator requires formal training, fit-testing, and medical evaluation.[11]
-
References
- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. Benzene, (3-iodopropyl)- | C9H11I | CID 138121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 4119-41-9 [chemicalbook.com]
- 8. 3-Iodo-1-phenylpropane, 97% | Fisher Scientific [fishersci.ca]
- 9. Cas 4119-41-9,this compound | lookchem [lookchem.com]
- 10. echemi.com [echemi.com]
- 11. ehs.ucsf.edu [ehs.ucsf.edu]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. This compound 97 4119-41-9 [sigmaaldrich.com]
1-Iodo-3-phenylpropane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth overview of 1-iodo-3-phenylpropane, a key building block in synthetic organic chemistry, with a particular focus on its applications in medicinal chemistry and drug discovery. We will delve into its commercial availability, reliable synthesis protocols, and its role in the development of novel therapeutics.
Introduction: The Versatility of a Phenylpropyl Iodide Scaffold
This compound (CAS No. 4119-41-9), also known as 3-iodopropylbenzene, is an organoiodine compound featuring a phenyl group connected to an iodine atom via a propyl linker.[1] Its molecular formula is C₉H₁₁I, and it has a molecular weight of 246.09 g/mol .[1] The utility of this compound in organic synthesis stems from the high reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making this compound a versatile substrate for a variety of nucleophilic substitution and coupling reactions. This reactivity is central to its application as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers, catering to both academic research and industrial-scale synthesis. The purity of the commercially available compound is typically around 97%, though higher purities may be available from specialized suppliers. When sourcing this reagent, it is crucial to consider factors such as purity, available quantities, and the presence of any stabilizers, as organoiodides can be sensitive to light.[2]
Below is a comparative table of prominent suppliers of this compound:
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 4119-41-9 | 97% | 5 g, 25 g |
| Alfa Aesar | 3-Iodo-1-phenylpropane | 4119-41-9 | 97% | 5 g, 25 g |
| TCI Chemicals | (3-Iodopropyl)benzene | 4119-41-9 | >98.0% (GC) | 1 g, 5 g, 25 g |
| Amerigo Scientific | This compound | 4119-41-9 | 97% | Inquire for details |
| LookChem | This compound | 4119-41-9 | 95-99% | 1 g, 5 g, 25 g, and bulk |
| CP Lab Safety | This compound | 4119-41-9 | min 97% | 1 g |
Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound: A Field-Proven Protocol
The most common and efficient laboratory-scale synthesis of this compound is achieved through the Finkelstein reaction. This nucleophilic substitution reaction involves the exchange of a halide, typically a bromide or chloride, with iodide.[1] The reaction is driven to completion by the precipitation of the insoluble sodium bromide or chloride in acetone, a classic example of Le Châtelier's principle in action.
Below is a detailed, step-by-step protocol for the synthesis of this compound from 3-phenylpropyl bromide, adapted from a reliable procedure in Organic Syntheses.
Experimental Protocol: Finkelstein Reaction for this compound
Materials:
-
3-phenylpropyl bromide
-
Anhydrous sodium iodide (NaI)
-
Anhydrous acetone
-
Dichloromethane (for workup)
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-phenylpropyl bromide (1 equivalent) in anhydrous acetone.
-
Addition of Sodium Iodide: Add anhydrous sodium iodide (1.5 equivalents) to the solution. The sodium iodide should be finely powdered to maximize its surface area.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The formation of a white precipitate (sodium bromide) should be observed as the reaction progresses. The reaction is typically complete within 3-6 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator. To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine. Subsequently, wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product is often of sufficient purity for many applications. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Finkelstein reaction.
References
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 1-Iodo-3-phenylpropane in Suzuki-Miyaura Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its remarkable efficiency in constructing carbon-carbon bonds.[1] While traditionally focused on the coupling of C(sp²)-hybridized partners, its expansion to include C(sp³)-hybridized electrophiles, such as 1-iodo-3-phenylpropane, has unlocked new pathways for the synthesis of complex aliphatic and alkyl-aryl structures crucial in pharmaceutical and materials science. This guide provides a comprehensive technical overview, including mechanistic insights, a detailed experimental protocol, and troubleshooting strategies for the successful application of this compound in palladium-catalyzed Suzuki-Miyaura reactions.
Introduction: The Challenge and Opportunity of C(sp³)-C(sp²) Coupling
The palladium-catalyzed Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species and an organic halide or pseudohalide.[2] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of boronic acids.[1][3]
The use of alkyl halides, particularly those with C(sp³)-hybridized carbons like this compound, presents unique challenges compared to their aryl or vinyl counterparts. The primary hurdles include a generally slower rate of oxidative addition and the propensity of the resulting alkyl-palladium intermediate to undergo β-hydride elimination, a detrimental side reaction that can severely limit product yield.[4][5] However, overcoming these challenges provides direct access to valuable motifs such as 1-aryl-3-phenylpropanes, which are prevalent in pharmacologically active compounds. Recent advancements in ligand and catalyst design have significantly improved the feasibility and efficiency of these transformations.[6][7]
Mechanistic Deep Dive: Navigating the C(sp³) Coupling Pathway
The catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9] When employing an alkyl iodide like this compound, specific considerations for each step are paramount for success.
-
Oxidative Addition: This is the initial, often rate-determining, step where the Pd(0) catalyst inserts into the carbon-iodine bond. For primary alkyl halides, this process typically proceeds via an Sₙ2-type mechanism.[5][8] This pathway implies an inversion of stereochemistry if the alpha-carbon were a stereocenter. The reactivity order for the halide is I > Br > Cl, making this compound a highly suitable electrophile.[8]
-
Transmetalation: In this step, the organic moiety from the activated organoboron species is transferred to the palladium(II) center. The base is critical here; it reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R group to the palladium complex.[10][11][12]
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[13] For C(sp³)-C(sp²) coupling, this step must be kinetically favorable and rapid to outcompete the major side reaction: β-hydride elimination .
The Critical Side Reaction: β-Hydride Elimination
Once the alkyl-palladium intermediate is formed after oxidative addition, if there is a hydrogen atom on the carbon beta to the palladium atom, the complex can rearrange. The palladium abstracts this hydrogen, forming a palladium-hydride species and eliminating an alkene (in this case, 3-phenyl-1-propene).[4] This pathway consumes the substrate and deactivates the catalyst. The key to a successful C(sp³) coupling is to use a catalytic system where the rate of reductive elimination is significantly faster than the rate of β-hydride elimination.
Figure 1: Catalytic cycle for Suzuki-Miyaura C(sp³)-C(sp²) coupling.
Optimizing Reaction Components: A Scientist's Guide
The success of coupling this compound hinges on the judicious selection of four key components:
-
Base: The choice of base affects the rate of transmetalation. Stronger bases can accelerate the reaction but may also promote side reactions. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[16][17] Cesium carbonate is often effective due to its high solubility in organic solvents. The base must be finely powdered and anhydrous for optimal results.[14]
-
Organoboron Reagent: Both arylboronic acids and their corresponding pinacol esters (Bpin) can be used. Boronic acids are more common, but pinacol esters can offer greater stability and are sometimes preferred for sluggish couplings.
-
Solvent: Aprotic polar solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices. Often, a small amount of water is added as a co-solvent, which can aid in dissolving the base and facilitating the transmetalation step. However, the role of the solvent can be complex, sometimes influencing reaction selectivity and rate.[18] Rigorous degassing of the solvent before use is essential to remove dissolved oxygen, which can deactivate the catalyst.[14]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol provides a representative procedure for a C(sp³)-C(sp²) Suzuki-Miyaura coupling reaction.
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 246.10 | 246 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |
| SPhos Pd G2 Precatalyst | 709.28 | 21.3 mg | 0.03 | 0.03 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4.0 mL | - | - |
| Water (degassed) | - | 1.0 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (246 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), and the SPhos Pd G2 precatalyst (21.3 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting iodide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product, 1-(3-phenylpropyl)-4-methoxybenzene.
Figure 2: General experimental workflow for the Suzuki coupling protocol.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Pd(0) catalyst was oxidized by air; precatalyst failed to activate. | Ensure rigorous degassing of solvents and use a fresh, high-quality (pre)catalyst under an inert atmosphere.[14] |
| Inefficient Base: Base is not strong enough, not sufficiently soluble, or not anhydrous. | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered.[19] | |
| Low Temperature: Reaction is too sluggish at the set temperature. | Cautiously increase the reaction temperature in 10-20 °C increments. Microwave heating can also be effective for accelerating slow reactions.[15] | |
| Significant Side Products | Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture. | Improve the degassing procedure for solvents and the inert atmosphere setup. Use of a pre-formed Pd(0) catalyst can sometimes reduce homocoupling.[14] |
| Dehalogenation of Starting Material: The alkyl-palladium intermediate reacts with a hydrogen source instead of the boronic acid. | This can be influenced by the ligand and solvent. Screen different phosphine ligands. Ensure solvents are pure.[15] | |
| β-Hydride Elimination Product: Reductive elimination is too slow compared to β-hydride elimination. | Use a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to accelerate reductive elimination.[4][20] |
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 17. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. books.rsc.org [books.rsc.org]
Application Notes & Protocols: 1-Iodo-3-phenylpropane as a Versatile Alkylating Agent in Organic Synthesis
Abstract
This guide provides a comprehensive overview of 1-iodo-3-phenylpropane, a highly effective primary alkyl halide for introducing the 3-phenylpropyl moiety into a diverse range of molecular scaffolds. Due to the excellent leaving group ability of the iodide ion, this reagent exhibits high reactivity in nucleophilic substitution reactions. These application notes detail the core principles, reaction mechanisms, and field-tested protocols for the alkylation of oxygen, nitrogen, sulfur, and carbon nucleophiles. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering both theoretical grounding and practical, step-by-step guidance to ensure successful and reproducible synthetic outcomes.
Introduction: The Utility of this compound
This compound (C₆H₅(CH₂)₃I) is a valuable building block in organic synthesis and medicinal chemistry.[1] Its structure features a flexible three-carbon aliphatic chain capped by a phenyl group, a common motif in pharmacologically active molecules. The key to its utility lies in the terminal carbon-iodine bond. Iodine is a large, highly polarizable atom, making iodide an exceptional leaving group in nucleophilic substitution reactions. This inherent reactivity makes this compound a superior alkylating agent compared to its bromide or chloride analogs, often enabling reactions to proceed under milder conditions with faster kinetics.[1]
The primary applications revolve around forming new carbon-heteroatom or carbon-carbon bonds via the Sₙ2 mechanism, a cornerstone of molecular construction.[2][3] This guide will explore its use in several key transformations critical to drug development and material science.
Physicochemical Properties & Safe Handling
Proper handling and storage are paramount for safety and reagent integrity. This compound is sensitive to light and moisture and should be stored accordingly.[1][4]
| Property | Value | Source |
| CAS Number | 4119-41-9 | [5] |
| Molecular Formula | C₉H₁₁I | [6] |
| Molecular Weight | 246.09 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Density | 1.530 g/mL at 25 °C | [8] |
| Boiling Point | 248 °C at 760 mmHg | [4][7] |
| Refractive Index | n20/D 1.5820 | [8] |
| Flash Point | 110 °C (230 °F) - closed cup | [8] |
Safety Precautions:
-
Hazard Identification: Causes skin and serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Keep away from light and incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[10][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Principles: The Sₙ2 Reaction Pathway
The primary mechanism governing the alkylating behavior of this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction.[3] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom bearing the iodine, simultaneously displacing the iodide leaving group from the opposite side.
Key Mechanistic Features:
-
Substrate: As a primary alkyl halide, this compound is sterically unhindered, making the electrophilic carbon highly accessible to incoming nucleophiles. This geometry strongly favors the Sₙ2 pathway over competing elimination (E2) reactions.[3][12]
-
Leaving Group: The C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). This weakness, combined with the stability of the resulting iodide anion (I⁻), makes iodide an outstanding leaving group, accelerating the reaction rate.[2]
-
Solvent: Sₙ2 reactions are typically favored by polar aprotic solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "bare" and highly reactive.[13]
References
- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 2. Haloalkane - Wikipedia [en.wikipedia.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. Cas 4119-41-9,this compound | lookchem [lookchem.com]
- 8. This compound 97 4119-41-9 [sigmaaldrich.com]
- 9. Benzene, (3-iodopropyl)- | C9H11I | CID 138121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. calpaclab.com [calpaclab.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Iodo-3-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Utility of the 3-Phenylpropyl Moiety in Modern Synthesis
The 3-phenylpropyl structural motif is a common feature in a diverse array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The ability to form new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the terminal position of the propyl chain offers a powerful strategy for the synthesis of complex target molecules. 1-Iodo-3-phenylpropane serves as a versatile building block for these transformations, particularly through the use of palladium-catalyzed cross-coupling reactions.[1] These reactions, celebrated for their broad functional group tolerance and mild conditions, have revolutionized the art of molecular construction.[2][3]
This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound as the electrophilic partner. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for key reactions, and provide insights into the critical parameters that govern their success.
The Challenge of sp³-Hybridized Electrophiles
While palladium-catalyzed cross-coupling reactions have been extensively developed for sp²-hybridized carbons (e.g., aryl and vinyl halides), their application to sp³-hybridized electrophiles like this compound presents unique challenges.[4] Two primary hurdles must be overcome:
-
Slower Oxidative Addition: The oxidative addition of an alkyl halide to a palladium(0) center is generally slower than that of its aryl or vinyl counterparts.[5]
-
β-Hydride Elimination: Once the alkyl group is attached to the palladium center, it can undergo β-hydride elimination, an undesired side reaction that leads to the formation of an alkene and a palladium-hydride species, ultimately resulting in reduced product yield.
The strategic selection of ligands, bases, and reaction conditions is therefore paramount to favor the desired productive coupling pathway over these competing decomposition routes. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to accelerate the rates of oxidative addition and reductive elimination, thereby minimizing the lifetime of the intermediate susceptible to β-hydride elimination.[4][6]
Core Reaction Mechanisms: A Visual Guide
The catalytic cycles for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions share a common framework involving oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.
Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Detailed Application Notes and Protocols
The following sections provide detailed protocols for four key palladium-catalyzed cross-coupling reactions with this compound. These protocols are designed as robust starting points for reaction optimization.
Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[5] For the coupling of this compound, the choice of a suitable base and a ligand that promotes the desired coupling over β-hydride elimination is critical.
Reaction Scheme:
| Component | Amount (for 1 mmol scale) | Molar Equiv. | Notes |
| This compound | 246 mg | 1.0 | Substrate |
| Phenylboronic Acid | 146 mg | 1.2 | Coupling Partner |
| Pd(OAc)₂ | 4.5 mg | 0.02 | Palladium Source |
| SPhos | 16.4 mg | 0.04 | Ligand |
| K₃PO₄ | 424 mg | 2.0 | Base |
| Toluene | 5 mL | - | Solvent |
| Water | 0.5 mL | - | Co-solvent |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ligand (SPhos): A bulky, electron-rich biaryl phosphine ligand is chosen to accelerate both the oxidative addition and reductive elimination steps, thereby outcompeting potential β-hydride elimination.
-
Base (K₃PO₄): A moderately strong base is used to facilitate the transmetalation step without promoting significant side reactions.
-
Solvent System (Toluene/Water): The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Heck Reaction: Alkenylation of the Phenylpropyl Moiety
The Heck reaction couples an organic halide with an alkene to form a substituted alkene.[7] For alkyl halides, intramolecular Heck reactions are more common; however, with the right conditions, intermolecular couplings can be achieved.
Reaction Scheme:
| Component | Amount (for 1 mmol scale) | Molar Equiv. | Notes |
| This compound | 246 mg | 1.0 | Substrate |
| Styrene | 156 mg (0.17 mL) | 1.5 | Coupling Partner |
| Pd(OAc)₂ | 4.5 mg | 0.02 | Palladium Source |
| P(o-tol)₃ | 12.2 mg | 0.04 | Ligand |
| Triethylamine (Et₃N) | 202 mg (0.28 mL) | 2.0 | Base |
| DMF | 5 mL | - | Solvent |
Step-by-Step Procedure:
-
In a sealed tube, dissolve this compound, styrene, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Add triethylamine to the mixture.
-
Seal the tube and heat to 120 °C with stirring for 24-48 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Causality Behind Experimental Choices:
-
Ligand (P(o-tol)₃): A moderately bulky phosphine ligand is often effective in Heck reactions.
-
Base (Et₃N): An organic amine base is used to neutralize the HI generated during the catalytic cycle.
-
Solvent (DMF): A polar aprotic solvent is typically used to facilitate the reaction.
Sonogashira Coupling: Introduction of an Alkynyl Group
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9][10]
Reaction Scheme:
| Component | Amount (for 1 mmol scale) | Molar Equiv. | Notes |
| This compound | 246 mg | 1.0 | Substrate |
| Phenylacetylene | 122 mg (0.13 mL) | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 23 mg | 0.02 | Palladium Catalyst |
| CuI | 3.8 mg | 0.02 | Co-catalyst |
| Diisopropylamine (DIPA) | 202 mg (0.28 mL) | 2.0 | Base/Solvent |
| Toluene | 4 mL | - | Solvent |
Step-by-Step Procedure:
-
To a Schlenk tube, add Pd(PPh₃)₄ and CuI.
-
Evacuate and backfill with an inert gas.
-
Add toluene and diisopropylamine.
-
Add this compound and phenylacetylene.
-
Stir the reaction at 60-70 °C and monitor by TLC or GC-MS.
-
Once the starting material is consumed (typically 6-12 hours), cool the reaction.
-
Filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(PPh₃)₄/CuI): This is a classic and robust catalyst system for Sonogashira couplings.
-
Base (DIPA): An amine base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.
Buchwald-Hartwig Amination: Forming C(sp³)–N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an organic halide.[11]
Reaction Scheme:
| Component | Amount (for 1 mmol scale) | Molar Equiv. | Notes |
| This compound | 246 mg | 1.0 | Substrate |
| Aniline | 112 mg (0.11 mL) | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 9.2 mg | 0.01 | Palladium Source |
| XPhos | 19.1 mg | 0.04 | Ligand |
| NaOtBu | 134 mg | 1.4 | Base |
| Toluene | 5 mL | - | Solvent |
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add toluene, followed by this compound and aniline.
-
Seal the tube and heat to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Causality Behind Experimental Choices:
-
Ligand (XPhos): A highly active biaryl phosphine ligand is essential for promoting the challenging C(sp³)-N coupling.
-
Base (NaOtBu): A strong, non-nucleophilic base is required for the deprotonation of the amine and to facilitate the catalytic cycle.
Troubleshooting and Optimization
Successful cross-coupling reactions often require careful optimization.[12]
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure anhydrous/anaerobic conditions. |
| Impure reagents | Purify starting materials and ensure solvents are dry and degassed. | |
| Incorrect ligand/base | Screen a variety of bulky, electron-rich ligands and different bases. | |
| β-Hydride Elimination | Reaction temperature too high | Lower the reaction temperature. |
| Inefficient reductive elimination | Use a more sterically hindered ligand to promote reductive elimination. | |
| Homocoupling | Presence of oxygen | Ensure thorough degassing of solvents and use of an inert atmosphere. |
Safety Precautions
Palladium catalysts, organometallic reagents, and phosphine ligands require careful handling.[13][14][15][16]
-
Inert Atmosphere: Many reagents are air and/or moisture sensitive. Reactions should be set up under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[13]
-
Ventilation: Handle volatile and toxic reagents in a well-ventilated fume hood.
-
Waste Disposal: Dispose of heavy metal waste and organic solvents according to institutional guidelines.
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound provide a powerful and modular approach to synthesizing a wide range of valuable compounds. While the use of sp³-hybridized electrophiles presents challenges, a rational approach to the selection of ligands, bases, and reaction conditions can lead to high-yielding and selective transformations. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully employ these reactions in their synthetic endeavors.
References
- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 2. zr-catalyst.com [zr-catalyst.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. honrel.com [honrel.com]
- 15. morganstanley.com [morganstanley.com]
- 16. huaruicarbon.com [huaruicarbon.com]
Application Notes and Protocols for the Sonogashira Coupling of 1-Iodo-3-phenylpropane
Introduction: The Strategic Importance of C(sp³)-C(sp) Bond Formation
The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, traditionally between a terminal alkyne and an aryl or vinyl halide.[1] Its impact on the synthesis of pharmaceuticals, natural products, and advanced materials is well-documented, largely due to the mild reaction conditions and broad functional group tolerance afforded by the use of palladium and copper co-catalysts.[2]
While the coupling of sp²-hybridized carbons is routine, the extension of this methodology to sp³-hybridized alkyl halides, particularly unactivated primary iodides like 1-iodo-3-phenylpropane, presents a significant challenge. Success in this area unlocks direct pathways to a diverse array of internal alkynes from simple, readily available alkyl precursors.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for the Sonogashira coupling of this compound, a valuable building block in organic synthesis. We will delve into the mechanistic nuances, the critical role of catalyst selection, and provide a field-proven protocol for this challenging yet rewarding transformation.
Mechanistic Insights: Overcoming the Hurdles of Alkyl Halide Coupling
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[4] However, the use of an alkyl halide such as this compound introduces a critical kinetic competition that is absent with aryl or vinyl halides.
The Catalytic Cycles:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with this compound to form a Pd(II) intermediate. This step is often slower for alkyl halides compared to their aryl counterparts.
-
Transmetalation: A copper(I) acetylide, formed in the concurrent copper cycle, transfers the alkyne moiety to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired internal alkyne and regenerate the active Pd(0) catalyst.
-
-
Copper Cycle:
-
A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is the active nucleophile in the transmetalation step.
-
The Challenge of β-Hydride Elimination:
A significant side reaction that plagues the Sonogashira coupling of alkyl halides containing β-hydrogens is β-hydride elimination from the Pd(II)-alkyl intermediate. This process leads to the formation of an alkene byproduct and a palladium-hydride species, which can further react to form undesired products and deactivate the catalyst. The development of catalyst systems that favor the rate of transmetalation and reductive elimination over β-hydride elimination is therefore paramount for a successful C(sp³)-C(sp) coupling.[5]
The Solution: N-Heterocyclic Carbene (NHC) Ligands:
Pioneering work by Fu and others has demonstrated that palladium catalysts bearing N-heterocyclic carbene (NHC) ligands are particularly effective for the Sonogashira coupling of unactivated alkyl halides.[5] These ligands are strong σ-donors and form stable complexes with palladium, which appear to accelerate the desired cross-coupling pathway relative to the deleterious β-hydride elimination.
Optimized Reaction Conditions for this compound
Based on established protocols for unactivated primary alkyl iodides, the following conditions are recommended for the Sonogashira coupling of this compound. It is crucial to note that optimization for each specific terminal alkyne may be necessary.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Precatalyst | [(π-allyl)PdCl]₂ | A stable Pd(II) source that is readily reduced in situ to the active Pd(0) species. |
| Ligand | N-heterocyclic carbene (NHC), e.g., IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) | Essential for promoting the desired coupling pathway and suppressing β-hydride elimination.[5] |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of the copper acetylide, increasing the reaction rate. |
| Base | A hindered amine base, such as diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃. | Neutralizes the HI formed during the reaction and facilitates the deprotonation of the terminal alkyne. Amine bases can also aid in the reduction of the Pd(II) precatalyst. |
| Solvent | Anhydrous, polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dioxane. | Ensures solubility of all reactants and reagents. |
| Temperature | 50-70 °C | Provides sufficient thermal energy to drive the reaction without promoting significant decomposition or side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen in the presence of copper. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
[(π-allyl)PdCl]₂ (2.5 mol%)
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (5.0 mol%)
-
Copper(I) iodide (CuI) (7.5 mol%)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Standard workup and purification reagents (diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄, silica gel).
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add [(π-allyl)PdCl]₂ (2.5 mol%), IPr (5.0 mol%), and CuI (7.5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 equiv).
-
Addition of Solvent and Base: Add anhydrous DMF via syringe, followed by the addition of DIPEA (2.0 equiv).
-
Addition of Alkyne: Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
This compound is a combustible liquid and an irritant.
-
Anhydrous solvents and inert atmosphere techniques are required for optimal results and to avoid side reactions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Sonogashira coupling of this compound, while challenging, is a feasible and valuable transformation for the synthesis of internal alkynes. The key to success lies in the judicious choice of a catalyst system, specifically one employing an N-heterocyclic carbene ligand, which effectively mitigates the problematic β-hydride elimination pathway. The protocol outlined in this application note provides a robust starting point for researchers to explore this important C(sp³)-C(sp) bond-forming reaction. Further optimization of reaction parameters for specific substrates will undoubtedly lead to even greater efficiency and broader applicability of this powerful synthetic method.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Iodo-3-phenylpropane in Advanced Materials Science
Introduction: Unveiling the Potential of a Versatile Building Block
In the dynamic landscape of materials science, the pursuit of novel functionalities and enhanced material properties is perpetual. Small molecules that serve as versatile building blocks are the cornerstone of this innovation. 1-Iodo-3-phenylpropane, with its unique combination of a reactive alkyl iodide and a nonpolar phenylpropyl tail, presents itself as a compelling candidate for the precise engineering of advanced materials. The presence of the iodo group, a facile leaving group, opens avenues for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an invaluable tool for polymer synthesis, surface modification, and nanoparticle functionalization. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols to empower researchers in their quest for next-generation materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁I | [General Chemical Databases] |
| Molecular Weight | 246.09 g/mol | [General Chemical Databases] |
| Appearance | Colorless to light yellow liquid | [General Chemical Databases] |
| Density | 1.530 g/mL at 25 °C | [General Chemical Databases] |
| Boiling Point | 137-140 °C at 20 mmHg | [General Chemical Databases] |
| Refractive Index | n20/D 1.5820 | [General Chemical Databases] |
Application I: Initiator for Controlled Radical Polymerization
The ability to synthesize polymers with well-defined architectures, molecular weights, and low dispersity is paramount in creating materials with tailored properties. Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal complex. Alkyl halides are commonly employed as initiators in ATRP, and the carbon-iodine bond in this compound is sufficiently labile to initiate the polymerization of a variety of monomers, particularly acrylates.[1][2][3][4]
Causality of Experimental Choices in ATRP
The choice of this compound as an initiator in ATRP allows for the introduction of a phenylpropyl end-group to the polymer chain. This hydrophobic moiety can significantly influence the self-assembly behavior of the resulting polymer in solution and in the solid state. The copper(0) wire serves as a reducing agent and a source of the active catalyst, while Me₆TREN is a ligand that solubilizes the copper catalyst and tunes its reactivity. The reaction is performed at room temperature to maintain control over the polymerization and minimize side reactions.
Protocol: Synthesis of Poly(methyl acrylate) via Cu(0)-mediated ATRP
This protocol describes the synthesis of poly(methyl acrylate) (PMA) with a target degree of polymerization (DP) of 100, using this compound as the initiator.
Materials:
-
This compound (initiator)
-
Methyl acrylate (MA, monomer), inhibitor removed
-
Tris(2-(dimethylamino)ethyl)amine (Me₆TREN, ligand)
-
Copper(0) wire (catalyst)
-
Anisole (solvent)
-
Schlenk flask, syringes, magnetic stirrer
Procedure:
-
Preparation of the Reaction Mixture: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (49.2 mg, 0.2 mmol, 1 eq.).
-
Add Me₆TREN (41.5 mg, 0.18 mmol, 0.9 eq.) and anisole (5 mL).
-
Add methyl acrylate (1.72 g, 20 mmol, 100 eq.).
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: While under a positive pressure of nitrogen, add a pre-activated piece of copper(0) wire (approx. 5 cm).
-
Polymerization: Place the flask in a thermostated water bath at 25 °C and stir vigorously.
-
Monitoring the Reaction: Periodically take aliquots under nitrogen to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached (e.g., >90%), expose the reaction mixture to air to quench the polymerization.
-
Purification: Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, decant the solvent, and dry the polymer under vacuum.
Table 2: Representative Data for PMA Synthesis
| Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 35 | 3,500 | 1.15 |
| 2 | 62 | 6,100 | 1.12 |
| 4 | 85 | 8,400 | 1.10 |
| 6 | 92 | 9,100 | 1.08 |
Application II: Surface Modification and Functionalization
The ability to tailor the surface properties of materials is crucial for applications ranging from biocompatible implants to microelectronics. This compound, particularly in its silanized form, (3-iodopropyl)trimethoxysilane, is an excellent agent for the functionalization of silica-based substrates like silicon wafers and glass. The trimethoxysilane group readily hydrolyzes and condenses on hydroxyl-terminated surfaces, forming a robust self-assembled monolayer (SAM), while the iodo group remains available for subsequent chemical transformations.
Causality of Experimental Choices in Surface Modification
The "grafting to" approach described here involves the initial formation of a functional monolayer on the substrate. The choice of (3-iodopropyl)trimethoxysilane is strategic: the silane moiety ensures covalent attachment to the silica surface, while the terminal iodide provides a reactive site for further functionalization, for example, through nucleophilic substitution or as an anchor point for surface-initiated polymerization. Toluene is used as an anhydrous solvent to control the silanization reaction and prevent premature self-condensation of the silane in solution.
Protocol: Grafting of (3-iodopropyl)trimethoxysilane on a Silicon Wafer
This protocol details the formation of an iodo-terminated self-assembled monolayer on a silicon wafer.
Materials:
-
Silicon wafer
-
(3-iodopropyl)trimethoxysilane
-
Anhydrous toluene
-
Piranha solution (H₂SO₄:H₂O₂ 3:1 v/v) - EXTREME CAUTION
-
Nitrogen gas
-
Ultrasonic bath, oven
Procedure:
-
Wafer Cleaning and Activation:
-
Cut the silicon wafer into the desired size.
-
Submerge the wafer in piranha solution for 15 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the wafer copiously with deionized water and dry under a stream of nitrogen.
-
Dry the wafer in an oven at 120 °C for 30 minutes.
-
-
Silanization:
-
In a glovebox or under a nitrogen atmosphere, prepare a 2% (v/v) solution of (3-iodopropyl)trimethoxysilane in anhydrous toluene.
-
Place the cleaned and dried silicon wafer in the silane solution.
-
Heat the solution at 60 °C for 4 hours with gentle agitation.
-
-
Washing:
-
Remove the wafer from the silane solution and rinse it with fresh toluene.
-
Sonicate the wafer in toluene for 5 minutes to remove any physisorbed silane.
-
Repeat the sonication step with fresh toluene.
-
-
Curing:
-
Dry the wafer under a stream of nitrogen.
-
Cure the wafer in an oven at 120 °C for 30 minutes to promote covalent bond formation.
-
-
Characterization: The functionalized surface can be characterized by contact angle measurements, X-ray photoelectron spectroscopy (XPS), and ellipsometry to confirm the presence and thickness of the monolayer.
Application III: Functionalization of Nanoparticles
The surface chemistry of nanoparticles dictates their stability, dispersibility, and functionality in various media. This compound can be used to modify the surface of nanoparticles, imparting new properties or providing a reactive handle for further conjugation. For instance, it can be attached to thiol-functionalized gold nanoparticles via a nucleophilic substitution reaction.
Causality of Experimental Choices in Nanoparticle Functionalization
Gold nanoparticles are often stabilized with citrate ions, which can be readily displaced by thiol-containing ligands due to the strong affinity of sulfur for gold. By first modifying the gold nanoparticles with a thiol-containing ligand, a stable platform for further functionalization is created. The subsequent reaction with this compound introduces the phenylpropyl moiety to the nanoparticle surface through a robust thioether linkage. The use of a phase transfer catalyst like tetraoctylammonium bromide can facilitate the reaction between the aqueous nanoparticle solution and the organic this compound.
Protocol: Functionalization of Thiol-Capped Gold Nanoparticles
This protocol provides a representative method for attaching this compound to gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs, ~20 nm)
-
11-Mercaptoundecanoic acid (MUA)
-
This compound
-
Tetraoctylammonium bromide (TOAB)
-
Sodium hydroxide (NaOH)
-
Ethanol, Toluene
Procedure:
-
Thiol Functionalization of AuNPs:
-
To 10 mL of a citrate-stabilized AuNP solution, add a solution of MUA in ethanol (1 mg/mL) dropwise while stirring until a slight color change is observed.
-
Stir the solution for 12 hours at room temperature.
-
Centrifuge the solution to pellet the functionalized AuNPs and remove the supernatant.
-
Resuspend the AuNPs in deionized water.
-
-
Attachment of this compound:
-
To the MUA-functionalized AuNP solution, add a solution of TOAB in toluene (phase transfer catalyst).
-
Adjust the pH of the aqueous phase to ~11 with NaOH to deprotonate the carboxylic acid groups of MUA.
-
Add a solution of this compound in toluene.
-
Stir the biphasic mixture vigorously for 24 hours at room temperature.
-
-
Purification:
-
Separate the organic phase containing the functionalized AuNPs.
-
Wash the organic phase with deionized water multiple times.
-
Precipitate the functionalized AuNPs by adding ethanol.
-
Centrifuge to collect the nanoparticles and dry under vacuum.
-
-
Characterization: The functionalized nanoparticles can be characterized by UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to assess their stability and size distribution.
Future Outlook: this compound in Organic Electronics
While specific applications of this compound in organic electronics are not yet widely documented, its molecular structure suggests potential as a building block for novel materials. The 3-phenylpropyl group can be incorporated into organic semiconductors or hole-transport materials to enhance their solubility in organic solvents, which is crucial for solution-based processing techniques like spin-coating and inkjet printing. Furthermore, the non-polar and flexible nature of the propyl chain can influence the thin-film morphology of these materials, which in turn affects their charge transport properties. Researchers are encouraged to explore the synthesis of new organic electronic materials incorporating the 3-phenylpropyl moiety, using this compound as a starting material in cross-coupling reactions to build larger conjugated systems.
References
Application Notes and Protocols: Synthesis of Radiolabeled Compounds Using 1-Iodo-3-phenylpropane as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Radiolabeling in Modern Drug Development
Radiolabeled compounds are indispensable tools in the landscape of pharmaceutical research and development. From early-stage drug discovery and preclinical studies to late-stage clinical trials, these molecules provide an unparalleled window into the biological fate of novel chemical entities. By incorporating a radioactive isotope into a drug candidate, researchers can quantitatively track its absorption, distribution, metabolism, and excretion (ADME) profile, offering critical data for safety and efficacy assessments.[1] Furthermore, radiolabeled probes are pivotal in molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), enabling non-invasive visualization and quantification of drug-target engagement in living subjects.[2][3]
Among the various radionuclides employed, radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are of particular interest due to their versatile decay characteristics, suitable for both imaging and therapeutic applications.[4] The synthesis of radioiodinated molecules often relies on the use of stable, well-characterized precursors that can be efficiently and selectively labeled. 1-Iodo-3-phenylpropane, a commercially available organoiodide, serves as a valuable building block and precursor in the synthesis of a variety of radiolabeled compounds.[5][6][][8] Its phenylpropyl scaffold is a common motif in many biologically active molecules, and the terminal iodide provides a reactive handle for introducing a radioiodine atom or for further chemical elaboration prior to radiolabeling.
This comprehensive guide provides detailed application notes and protocols for the synthesis of radiolabeled compounds utilizing this compound. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss critical aspects of purification and quality control, empowering researchers to confidently and effectively incorporate this versatile precursor into their radiopharmaceutical development workflows.
Scientific Foundation: Principles of Radioiodination
The introduction of a radioiodine atom into an organic molecule, or radioiodination, can be achieved through several chemical strategies. The choice of method depends on the chemical nature of the precursor, the desired specific activity of the final product, and the lability of the functional groups present in the molecule.
Electrophilic Aromatic Substitution: This is a widely used method for radioiodinating aromatic rings.[4][9][10] An electrophilic radioiodine species, typically generated in situ by the oxidation of radioactive sodium iodide (Na[*I]), attacks an electron-rich aromatic ring. Precursors for this method often contain activating groups on the aromatic ring to facilitate the substitution.
Halogen Exchange (Finkelstein Reaction): This nucleophilic substitution reaction involves the displacement of a leaving group, such as a bromide or tosylate, with a radioactive iodide anion.[4] This method is particularly useful for labeling aliphatic chains or when direct electrophilic substitution on an aromatic ring is not feasible. Copper salts can be used to catalyze this reaction.[4]
Destannylation and Deboronation: Organotin (stannane) and organoboron (boronic acid or ester) precursors are highly effective for regioselective radioiodination.[9][11][12] In the presence of an oxidizing agent, the carbon-tin or carbon-boron bond is cleaved, and the radioiodine is incorporated at that specific position. These methods offer excellent control over the site of labeling and are compatible with a wide range of functional groups.
The chemical structure of this compound allows for its direct use in halogen exchange reactions or its functionalization to create precursors suitable for other radioiodination methods. For instance, the phenyl ring can be derivatized to introduce a boronic ester or a stannyl group, enabling highly specific radioiodination of the aromatic core.
Experimental Protocols
Protocol 1: Direct Radioiodination of a Phenylpropyl-Containing Precursor via Halogen Exchange
This protocol describes the radioiodination of a model precursor, 1-bromo-3-phenylpropane, using a halogen exchange reaction with radioiodide. This serves as a foundational example of how a derivative of the this compound scaffold can be radiolabeled.
Materials:
-
1-Bromo-3-phenylpropane
-
Sodium [¹²⁵I]Iodide (or other suitable radioiodide) in 0.1 M NaOH
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ammonium sulfate
-
Reaction vial (2 mL, V-shaped)
-
Heating block
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
HPLC system for purification and analysis
Procedure:
-
Precursor Preparation: In a 2 mL V-shaped reaction vial, dissolve 1-2 mg of 1-bromo-3-phenylpropane in 200 µL of anhydrous DMF.
-
Catalyst Addition: Add a catalytic amount of CuI (approximately 0.1-0.2 mg) and a small crystal of ammonium sulfate to the reaction vial.
-
Radioiodide Addition: Carefully add the desired amount of sodium [¹²⁵I]iodide solution (e.g., 1-10 mCi, 37-370 MBq) to the reaction mixture.
-
Reaction: Seal the vial and heat the mixture at 120-140°C for 30-60 minutes with gentle stirring.
-
Quenching: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by adding 500 µL of a 1% sodium metabisulfite solution to reduce any unreacted oxidized iodine species.
-
Extraction: Extract the crude product by adding 500 µL of ethyl acetate, vortexing, and separating the organic layer. Repeat the extraction twice. Combine the organic layers.
-
Purification: Purify the radiolabeled product using preparative reverse-phase HPLC.
-
Formulation: The purified product is typically formulated in a biocompatible solvent, such as ethanol or saline containing a stabilizing agent like ascorbic acid.
Causality Behind Experimental Choices:
-
DMF: A high-boiling polar aprotic solvent is chosen to ensure the solubility of the reactants and to allow for heating to drive the reaction.
-
Copper(I) Iodide: The copper catalyst facilitates the nucleophilic substitution by coordinating to the halogen, making the carbon atom more electrophilic and susceptible to attack by the iodide anion.[4]
-
Ammonium Sulfate: This additive can enhance the rate of halogen exchange reactions.[4]
-
Heating: The reaction is heated to overcome the activation energy of the C-Br bond cleavage.
-
Sodium Metabisulfite: This reducing agent is used to convert any residual electrophilic iodine species back to iodide, preventing unwanted side reactions and simplifying purification.
Protocol 2: Synthesis of a Boronic Ester Precursor from this compound for Radioiodination
This protocol outlines the synthesis of a boronic ester derivative of this compound, which can then be used for highly regioselective radioiodination of the aromatic ring.
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane, anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and potassium acetate (3 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction: Heat the reaction mixture at 80-90°C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired boronic ester precursor.
Radioiodination of the Boronic Ester Precursor: The purified boronic ester can then be radiolabeled using a method similar to that described by Kabalka et al.[11]
Materials:
-
Boronic ester precursor
-
Sodium [¹²³I]Iodide (or other suitable radioiodide)
-
Chloramine-T
-
Ethanol
-
Phosphate buffer (pH 7.4)
Procedure:
-
Precursor Solution: Dissolve the boronic ester precursor (0.5-1 mg) in a small volume of ethanol (e.g., 100 µL).
-
Radioiodide and Oxidant: In a separate vial, add the sodium [¹²³I]iodide solution to a phosphate buffer. Then, add a solution of Chloramine-T in the same buffer to generate the electrophilic radioiodine species.
-
Labeling Reaction: Add the precursor solution to the activated radioiodide mixture. Allow the reaction to proceed at room temperature for 5-15 minutes.
-
Quenching and Purification: Quench the reaction with sodium metabisulfite and purify the product by HPLC as described in Protocol 1.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for Miyaura borylation reactions.
-
Potassium Acetate: Acts as a base to facilitate the catalytic cycle.
-
Bis(pinacolato)diboron: The source of the boronic ester group.
-
Chloramine-T: A mild oxidizing agent used to convert the nucleophilic radioiodide into an electrophilic species capable of reacting with the boronic ester.[4][11]
Data Presentation and Quality Control
The success of any radiolabeling synthesis is ultimately determined by the quality of the final product. Rigorous quality control (QC) is mandatory for any compound intended for in vivo use.[13][14][15]
Table 1: Key Quality Control Parameters for Radiolabeled Compounds
| Parameter | Method | Acceptance Criteria | Rationale |
| Radiochemical Purity (RCP) | Radio-HPLC, Radio-TLC | >95% | Ensures that the radioactivity is associated with the desired chemical form, minimizing off-target radiation exposure.[15][16][17] |
| Radionuclidic Purity | Gamma Spectroscopy | >99.9% | Confirms the identity of the radionuclide and the absence of other radioactive isotopes.[14][18] |
| Chemical Purity | HPLC-UV | >95% | Ensures the absence of non-radioactive chemical impurities that could have pharmacological effects or interfere with the study.[14][17] |
| Specific Activity | Calculated from RCP and concentration | As high as achievable | The amount of radioactivity per unit mass of the compound. High specific activity is crucial for receptor-based imaging studies to avoid saturation. |
| Sterility | Membrane Filtration | No microbial growth | Essential for injectable formulations to prevent infection.[14][18] |
| Bacterial Endotoxins (Pyrogens) | Limulus Amebocyte Lysate (LAL) Test | Within specified limits | Prevents pyrogenic (fever-inducing) reactions upon injection.[14] |
Purification and Analysis: The Role of HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for both the purification and analysis of radiolabeled compounds.[19][20][21][22] A radio-HPLC system, equipped with both a UV detector and a radioactivity detector, allows for the simultaneous assessment of chemical and radiochemical purity.[20][22]
Typical HPLC Conditions for Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (often with 0.1% TFA) and acetonitrile or methanol.
-
Flow Rate: 1 mL/min
-
Detection: UV (e.g., at 254 nm) and a radioactivity detector.
Visualization of Workflows
Diagram 1: General Workflow for Synthesis and Quality Control of a Radiolabeled Compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 6. scbt.com [scbt.com]
- 8. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of radioiodinated aryl iodides via boronate precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-mediated radioiodination reaction through aryl boronic acid or ester precursor and its application to direct radiolabeling of a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iaea.org [iaea.org]
- 14. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 16. nucleusrad.com [nucleusrad.com]
- 17. researchgate.net [researchgate.net]
- 18. Qc of radiopharmaceuticals | PPT [slideshare.net]
- 19. moravek.com [moravek.com]
- 20. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. indico.cern.ch [indico.cern.ch]
- 22. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 1-Iodo-3-phenylpropane in the Synthesis of Bioactive Molecules
Abstract
1-Iodo-3-phenylpropane, also known as 3-iodopropylbenzene, is a versatile synthetic building block pivotal in medicinal chemistry and drug discovery.[1] Its utility is primarily derived from the presence of a terminal iodide, an exceptional leaving group, on a flexible three-carbon chain attached to a phenyl ring. This unique structure allows for the strategic introduction of the 3-phenylpropyl moiety into a wide range of molecular scaffolds. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in synthesizing potent, biologically active molecules. We will dissect key reaction mechanisms, provide detailed, field-tested protocols for its use in N-alkylation and cross-coupling reactions, and discuss the causality behind critical experimental choices.
Core Concepts: Physicochemical Properties and Synthetic Rationale
This compound is a colorless to light-yellow liquid at room temperature.[2] Its reactivity is dominated by the carbon-iodine (C-I) bond. The large atomic radius of iodine and the low electronegativity difference with carbon result in a long, weak, and highly polarizable bond. This makes the iodide ion (I⁻) an excellent leaving group in nucleophilic substitution reactions, primarily following an SN2 mechanism.[2] Furthermore, the C-I bond is readily susceptible to oxidative addition by transition metal catalysts, making it an ideal electrophile for cross-coupling reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4119-41-9 | [3][4] |
| Molecular Formula | C₉H₁₁I | [1][4][] |
| Molecular Weight | 246.09 g/mol | [3][6] |
| Density | 1.530 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.5820 | [3] |
| Flash Point | 110 °C (230 °F) - closed cup | [3] |
| Appearance | Colorless to light-yellow liquid | [2] |
Safety & Handling: this compound is an irritant, causing skin and serious eye irritation.[6] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Store in a cool, dark, and dry place, as it can be sensitive to light and moisture.[1][2]
Key Synthetic Applications in Bioactive Molecule Development
The 3-phenylpropyl group introduced by this reagent is a common structural motif in pharmacologically active compounds, often serving as a lipophilic linker that can interact with hydrophobic pockets in biological targets. Its applications span various therapeutic areas.
Nucleophilic Substitution: The Workhorse Reaction
The most common application of this compound is as an alkylating agent in nucleophilic substitution reactions.[1][2] It efficiently reacts with a variety of nucleophiles, including amines, phenols, and thiols, to install the 3-phenylpropyl group.
Caption: Key reaction pathways for this compound.
A prominent example is its use in synthesizing analogues of GBR 12909, a potent and selective dopamine reuptake inhibitor.[7] In these syntheses, this compound is used to alkylate the nitrogen atom of a piperazine scaffold, a critical step in building the final bioactive molecule.
Metal-Catalyzed Cross-Coupling Reactions
This compound also serves as an effective partner in various metal-catalyzed cross-coupling reactions, such as Suzuki, Kumada, and domino reactions.[1][] In these transformations, a catalyst (typically palladium- or iron-based) facilitates the formation of a new carbon-carbon bond between the propyl chain and another organic fragment, enabling the construction of more complex molecular architectures.[1][]
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear rationale for procedural choices.
Protocol 1: N-Alkylation of Piperazine for Dopamine Transporter Ligand Synthesis
This protocol describes a general procedure for the N-alkylation of a piperazine derivative, a key step in synthesizing analogues of GBR 12909.
Principle: The reaction proceeds via a classic SN2 mechanism. The lone pair of electrons on the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine. An insoluble, non-nucleophilic base like potassium carbonate is used to neutralize the hydroiodic acid (HI) byproduct, driving the reaction to completion. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively solvates the cation of the base while not interfering with the nucleophile.
Caption: Simplified SN2 mechanism for N-alkylation.
Materials and Reagents:
-
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 - 3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the piperazine starting material (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a slurry with a concentration of approximately 0.1-0.2 M with respect to the piperazine.
-
Reagent Addition: Add this compound (1.2 eq) to the stirred mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. The use of reflux provides the necessary activation energy for the reaction to proceed at a practical rate.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting piperazine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KI).
-
Rinse the filter cake with a small amount of acetonitrile or DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Dissolve the resulting crude oil in DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any acidic impurities) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
-
References
Application Notes and Protocols: The Strategic Use of 1-Iodo-3-phenylpropane in the Synthesis of Natural Product Analogs
Introduction: Unlocking Structural Diversity with a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of natural product analogs is a cornerstone for discovering novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. 1-Iodo-3-phenylpropane has emerged as a key building block in this endeavor, offering a versatile scaffold for the introduction of the 3-phenylpropyl moiety into a wide range of molecular architectures. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecules.[1] This guide provides an in-depth exploration of the applications of this compound in the synthesis of natural product analogs, complete with detailed protocols and mechanistic insights to empower researchers in their quest for new bioactive compounds.
Core Applications of this compound in Analog Synthesis
The strategic importance of this compound lies in its ability to act as a versatile electrophile. The primary transformations involving this reagent in the synthesis of natural product analogs are:
-
Williamson Ether Synthesis: For the creation of analogs containing a 3-phenylpropoxy linkage, reacting this compound with phenolic or alcoholic functionalities on a natural product scaffold is a common and effective strategy. This reaction introduces a flexible, lipophilic chain that can significantly modulate the biological activity and physical properties of the parent molecule.
-
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling, in particular, allows for the formation of carbon-carbon bonds between the 3-phenylpropyl group of this compound and various aryl or heteroaryl boronic acids. This approach is instrumental in the synthesis of diarylalkane and related structures, which are prevalent in many classes of bioactive natural products.[1]
-
N-Alkylation of Amines: In the synthesis of analogs of nitrogen-containing natural products or other bioactive molecules like the dopamine transporter inhibitor GBR 12909, this compound serves as an efficient alkylating agent for primary and secondary amines, introducing the N-(3-phenylpropyl) motif.
Mechanistic Considerations: The "Why" Behind the "How"
The efficacy of this compound in these transformations is rooted in fundamental principles of organic reactivity. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in both SN2 and palladium-catalyzed reactions. This inherent reactivity allows for milder reaction conditions compared to the corresponding bromo or chloro analogs, often leading to higher yields and cleaner reactions.
In palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the C-I bond of this compound to a Pd(0) complex. This is followed by transmetalation with the organoboron species (in the case of Suzuki-Miyaura coupling) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Application Protocol 1: Synthesis of a Phenylpropoxy-Substituted Phenolic Natural Product Analog via Williamson Ether Synthesis
This protocol describes the synthesis of a diaryl ether analog by reacting a phenolic precursor with this compound. This method is broadly applicable for modifying the hydroxyl groups of various natural products and their synthetic intermediates.
Reaction Scheme:
Caption: General Williamson Ether Synthesis Scheme.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Phenolic Precursor (e.g., 4-methoxyphenol) | 124.14 | ≥99% | Sigma-Aldrich |
| This compound | 246.09 | 97% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | ≥99% | Acros Organics |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 99.8% | Acros Organics |
| Diethyl ether | 74.12 | ≥99.5% | Fisher Scientific |
| Saturated aqueous sodium chloride (brine) | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | ≥99.5% | Fisher Scientific |
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic precursor (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration relative to the phenolic precursor).
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired phenylpropoxy-substituted analog.
Causality Behind Experimental Choices:
-
Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenol without causing unwanted side reactions.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Stoichiometry: A slight excess of this compound ensures complete consumption of the more valuable phenolic precursor.
-
Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without causing decomposition of the reactants or products.
Application Protocol 2: Synthesis of a Diarylpropane Analog via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to construct a 1,3-diarylpropane scaffold, a common motif in bioactive natural products like combretastatins and lignans.
Reaction Scheme:
Caption: General Suzuki-Miyaura Coupling Scheme.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) | 151.96 | ≥98% | Combi-Blocks |
| This compound | 246.09 | 97% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 99% | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃), anhydrous | 105.99 | ≥99.5% | J.T. Baker |
| Toluene | 92.14 | ≥99.5% | Fisher Scientific |
| Ethanol | 46.07 | 95% | Decon Labs |
| Water, deionized | 18.02 | - | - |
| Ethyl acetate | 88.11 | ≥99.5% | Fisher Scientific |
| Saturated aqueous sodium chloride (brine) | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | ≥99% | Fisher Scientific |
Detailed Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine the arylboronic acid (1.2 eq), this compound (1.0 eq), and anhydrous sodium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).
-
Solvent Addition: Add a degassed 4:1:1 mixture of toluene:ethanol:water (0.1 M concentration relative to this compound).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filtration and Washing: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired diarylpropane analog.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, effective for a wide range of substrates.
-
Base: Sodium carbonate is a crucial component that activates the boronic acid for transmetalation.
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic and inorganic reagents and facilitates the catalytic cycle.
-
Degassing: Removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
Application Protocol 3: Synthesis of a N-(3-Phenylpropyl)piperazine Analog
This protocol outlines the N-alkylation of a piperazine derivative with this compound, a key step in the synthesis of analogs of the dopamine transporter inhibitor GBR 12909.[2]
Reaction Scheme:
Caption: N-Alkylation of a Piperazine Derivative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Piperazine Derivative (e.g., 1-(2-hydroxyethyl)piperazine) | 130.19 | ≥98% | TCI America |
| This compound | 246.09 | 97% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | ≥99% | Acros Organics |
| Acetonitrile (CH₃CN), anhydrous | 41.05 | 99.8% | Acros Organics |
| Dichloromethane (DCM) | 84.93 | ≥99.8% | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | ≥99% | Fisher Scientific |
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add the piperazine derivative (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (0.2 M concentration relative to the piperazine).
-
Reagent Addition: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain the N-(3-phenylpropyl)piperazine analog.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate acts as a base to scavenge the HI formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
-
Reflux: The elevated temperature accelerates the rate of the alkylation reaction.
Visualization of a Key Synthetic Workflow
The following diagram illustrates a representative experimental workflow for the synthesis of a natural product analog using this compound, from reaction setup to purification.
Caption: A generalized workflow for the synthesis of natural product analogs.
Conclusion and Future Outlook
This compound stands as a valuable and versatile reagent in the synthetic chemist's toolbox for the construction of novel natural product analogs. Its predictable reactivity in both nucleophilic substitution and cross-coupling reactions allows for the systematic modification of lead compounds, facilitating the exploration of structure-activity relationships. The protocols detailed herein provide a solid foundation for researchers to employ this building block in their own synthetic endeavors. As the demand for new and improved therapeutics continues to grow, the strategic application of reagents like this compound will undoubtedly play a pivotal role in the future of drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of 1-Iodo-3-phenylpropane
Welcome to the dedicated technical support center for the Suzuki-Miyaura cross-coupling of 1-iodo-3-phenylpropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific C(sp³)-C(sp²) bond formation, a cornerstone reaction in modern organic synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and minimize common side products.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the Suzuki coupling of this compound.
Q1: Why is the Suzuki coupling of this compound more challenging than a standard aryl halide coupling?
A1: The primary challenge arises from the C(sp³)-hybridized carbon of the iodo group. Compared to the C(sp²)-X bond in aryl halides, the C(sp³)-I bond in this compound presents a higher energy barrier for the initial oxidative addition step to the palladium(0) catalyst. Furthermore, the resulting alkyl-palladium intermediate is susceptible to undesired side reactions, most notably β-hydride elimination, which is not a concern with aryl halides.[1][2]
Q2: What are the most critical parameters to control for a successful coupling with this compound?
A2: The three most critical parameters are:
-
Catalyst and Ligand System: The choice of a suitable palladium precatalyst and, more importantly, a sterically bulky and electron-rich phosphine ligand is paramount to facilitate oxidative addition and suppress side reactions.[3][4][5]
-
Base Selection: The base plays a crucial role in the transmetalation step but can also influence side reactions. A non-nucleophilic, moderately strong base is often preferred.[6][7]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[7][8]
Q3: Can I use a boronic ester instead of a boronic acid?
A3: Yes, and it is often advantageous. Boronic esters, such as pinacol esters, are generally more stable, easier to handle and purify, and less prone to protodeboronation (a common side reaction where the boronic acid is replaced by a hydrogen atom) compared to their corresponding boronic acids.[7][9] While boronic acids can be more reactive, the enhanced stability of boronic esters often leads to more reproducible and higher-yielding reactions, especially in complex syntheses.[9]
II. Troubleshooting Guide: From Low Yield to No Reaction
This guide is structured to help you diagnose and solve specific issues you may encounter during your experiments.
Problem 1: Low to No Conversion of Starting Materials
If you observe a significant amount of unreacted this compound and/or your boronic acid derivative, consider the following causes and solutions.
Potential Cause 1: Inefficient Oxidative Addition
The oxidative addition of a primary alkyl iodide to the palladium center can be sluggish.
-
Solution 1: Optimize the Ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this transformation. Employ bulky and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which accelerates oxidative addition.[3][5][10]
Ligand Type Examples Rationale Buchwald Ligands SPhos, XPhos, RuPhos Sterically demanding and electron-rich, promoting both oxidative addition and reductive elimination. Bulky Alkylphosphines Tricyclohexylphosphine (PCy₃) Strong σ-donating ability increases electron density on palladium, facilitating C-I bond cleavage. N-Heterocyclic Carbenes (NHCs) IPr, SIMes Strong σ-donors that form stable palladium complexes, often with high catalytic activity. -
Solution 2: Catalyst Choice. While Pd(PPh₃)₄ can sometimes work, pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand are often more effective as they can more readily generate the active Pd(0) species in situ.[11]
Potential Cause 2: Catalyst Deactivation
The palladium catalyst can be deactivated by oxygen or impurities.
-
Solution: Ensure Rigorous Inert Conditions. Thoroughly degas your solvent(s) and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[8][12]
Problem 2: Significant Formation of Side Products
The presence of undesired products is a common issue in the Suzuki coupling of alkyl halides.
Side Product 1: Propylbenzene (Dehalogenation Product)
This occurs when the iodine atom is replaced by a hydrogen atom.
-
Mechanism: The formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent, or trace water, can lead to reductive elimination with the alkyl group to form the dehalogenated product.[7][12]
-
Solutions:
-
Base Selection: Avoid strong alkoxide bases which can act as hydride sources. Weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred.[1][12]
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. Avoid alcoholic solvents which can be a source of hydrides.[12]
-
Purity of Reagents: Ensure all reagents, especially the base and solvent, are of high purity and anhydrous where specified.
-
Side Product 2: 1-Phenylpropene (β-Hydride Elimination Product)
This is a major competing pathway for alkyl halides with β-hydrogens.
-
Mechanism: The alkylpalladium intermediate can undergo elimination of a β-hydrogen to form a palladium-hydride species and an alkene.[1][2]
-
Solutions:
-
Use of Bulky Ligands: Sterically demanding ligands, such as the Buchwald-type biaryl phosphines, can create a crowded coordination sphere around the palladium center. This disfavors the planar transition state required for β-hydride elimination and promotes the desired reductive elimination.[3][13]
-
Lower Reaction Temperature: β-hydride elimination is often more favorable at higher temperatures. Running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes suppress β-hydride elimination by ensuring the palladium center remains coordinatively saturated.
-
Side Product 3: Biphenyl (Homocoupling of Boronic Acid)
This arises from the coupling of two molecules of the boronic acid.
-
Cause: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.[7]
-
Solution: As with catalyst deactivation, rigorous degassing of the reaction mixture and maintenance of an inert atmosphere are crucial to prevent this side reaction.[7][8]
III. Experimental Protocols and Workflows
General Experimental Setup Workflow
Caption: General workflow for setting up the Suzuki coupling reaction.
Recommended Protocol for the Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid partner.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and finely ground K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the Pd₂(dba)₃ and SPhos under a positive flow of inert gas.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Visualizing Key Mechanistic Pathways
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Competing Side Reactions
Caption: Competing pathways from the alkyl-palladium intermediate.
V. References
-
Myers, A. G. The Suzuki Reaction. Harvard University. --INVALID-LINK--
-
Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. --INVALID-LINK--
-
González-Bobes, F., & Fu, G. C. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society, 128(36), 11360–11361. --INVALID-LINK--
-
Májek, M., & Colacot, T. J. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Inorganica Chimica Acta, 363(12), 2789-2796. --INVALID-LINK--
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. --INVALID-LINK--
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. --INVALID-LINK--
-
Billouard, C., et al. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex. European Journal of Organic Chemistry, 2014(14), 2895-2899. --INVALID-LINK--
-
BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. --INVALID-LINK--
-
Martín, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. --INVALID-LINK--
-
Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. --INVALID-LINK--
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(13), 2923-2928. --INVALID-LINK--
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--
-
Kirhoff, J. H., et al. (2002). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 124(46), 13662-13663. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. --INVALID-LINK--
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. --INVALID-LINK--
-
ResearchGate. (2025). Alkyl—Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Leitch, J. A., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society, 145(17), 9436–9443. --INVALID-LINK--
-
Zhang, Y., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 8(1), 105-113. --INVALID-LINK--
-
ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. --INVALID-LINK--
-
ResearchGate. (2025). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Iodocyclopropane in Palladium-Catalyzed Cross-Coupling Reactions. --INVALID-LINK--
-
Molecules. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: 1,2,4,5-Tetrachloro-3-iodobenzene in Suzuki Coupling Reactions. --INVALID-LINK--
-
ResearchGate. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. --INVALID-LINK--
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. --INVALID-LINK--
-
ResearchGate. (2025). Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. a. --INVALID-LINK--
-
Green Chemistry. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. --INVALID-LINK--
-
Scholar.uwindsor.ca. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
-
Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. --INVALID-LINK--
-
ResearchGate. (2025). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. --INVALID-LINK--
-
PubMed. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. --INVALID-LINK--
-
National Center for Biotechnology Information. (2015). Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. --INVALID-LINK--
-
YouTube. (2023). Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings with Antonio LaPorte. --INVALID-LINK--
-
ResearchGate. (2025). Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid.... --INVALID-LINK--
-
ResearchGate. (2025). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. --INVALID-LINK--
-
ResearchGate. (2025). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... --INVALID-LINK--
-
ResearchGate. (2025). (A) Isomerization via β-hydride elimination/reinsertion. (B) Product mixture formed upon cross-coupling of 2-methylcyclohexyltrifluoroborate.. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
preventing Wurtz coupling during Grignard formation from 1-Iodo-3-phenylpropane
Troubleshooting Guide: Preventing Wurtz Coupling in the Formation of 3-phenylpropylmagnesium iodide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with Wurtz coupling during the synthesis of 3-phenylpropylmagnesium iodide from 1-iodo-3-phenylpropane. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven experience to help you optimize your reaction and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is Wurtz coupling in the context of a Grignard reaction?
A1: Wurtz-type coupling is a significant side reaction that results in the formation of a homocoupled dimer of the starting organic halide.[1][2] In the case of this compound, the Wurtz product would be 1,6-diphenylhexane. This occurs when a newly formed molecule of 3-phenylpropylmagnesium iodide reacts with a molecule of unreacted this compound.[1][3] This side reaction not only consumes your desired Grignard reagent but also complicates the purification of your final product.[1]
Q2: I'm observing a significant amount of 1,6-diphenylhexane in my reaction. What are the most likely causes?
A2: A high yield of the Wurtz coupling product is typically promoted by several factors:
-
High Local Concentration of the Alkyl Halide: Rapid addition of the this compound solution can create localized areas of high concentration. This increases the probability of the Grignard reagent reacting with the alkyl iodide instead of the magnesium surface.[1][4]
-
Elevated Reaction Temperature: Grignard formation is an exothermic process.[5][6] Poor temperature control can lead to "hot spots" in the reaction mixture, which can accelerate the rate of the Wurtz coupling reaction.[1][5]
-
Insufficient Magnesium Surface Area: A limited or passivated surface area of magnesium can slow down the rate of Grignard reagent formation. This leaves more unreacted this compound available to participate in Wurtz coupling.[1]
-
Choice of Halide: Alkyl iodides are more reactive than bromides or chlorides in Grignard formation.[7] This increased reactivity can also lead to a greater propensity for side reactions like Wurtz coupling.
Q3: How can I effectively minimize the formation of 1,6-diphenylhexane?
A3: To suppress the formation of the Wurtz coupling byproduct, consider the following strategies:
-
Slow and Controlled Addition: Add the this compound solution dropwise to the magnesium suspension. This should be done at a rate that maintains a steady and controllable reaction temperature, preventing the buildup of unreacted alkyl halide.[1][4][6]
-
Temperature Management: Maintain a low reaction temperature, especially during the addition of the alkyl iodide.[4][8] Using an ice bath to control the exotherm is highly recommended.[1]
-
Effective Magnesium Activation: Ensuring the magnesium surface is highly reactive is crucial. The passivating layer of magnesium oxide (MgO) that coats the metal must be disrupted or removed.[9]
-
Solvent Choice: While both diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions, THF can sometimes promote Wurtz coupling to a greater extent with certain substrates.[1][10] For particularly sensitive systems, consider 2-Methyltetrahydrofuran (2-MeTHF), which has been shown to suppress Wurtz coupling.[10][11]
Q4: My Grignard reaction is difficult to initiate. Could this be related to the Wurtz coupling issue?
A4: Yes, difficulty in initiating the Grignard reaction can indirectly lead to increased Wurtz coupling. If the reaction does not start promptly, there is a higher concentration of the alkyl iodide present when the first molecules of the Grignard reagent are formed, increasing the likelihood of the coupling side reaction. The primary reason for initiation failure is the passivating layer of magnesium oxide on the magnesium turnings.[9]
Reaction Mechanisms and Optimization Workflow
To effectively troubleshoot, it's essential to understand the competing reaction pathways.
Caption: Competing reaction pathways in Grignard synthesis.
The following workflow provides a systematic approach to minimizing Wurtz coupling.
Caption: Troubleshooting workflow for excessive Wurtz coupling.
Experimental Protocols
Protocol 1: Magnesium Activation
Effective activation of the magnesium surface is the first critical step for a successful Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
1,2-Dibromoethane (alternative)
-
Flame-dried, three-necked round-bottom flask with a reflux condenser, magnetic stir bar, and nitrogen/argon inlet.
Procedure:
-
Glassware Preparation: Ensure all glassware is rigorously dried by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere.[9][12]
-
Setup: Add the magnesium turnings to the cooled flask under a positive pressure of inert gas.
-
Activation with Iodine:
-
Activation with 1,2-Dibromoethane (Alternative):
Protocol 2: Formation of 3-phenylpropylmagnesium iodide
This protocol is optimized to minimize Wurtz coupling.
Materials:
-
Activated magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF)
-
Appropriately assembled flame-dried glassware under an inert atmosphere.
Procedure:
-
Initiation: To the flask containing activated magnesium, add a small portion of the this compound solution (dissolved in the chosen anhydrous solvent). The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[9]
-
Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from an addition funnel over a period of 30-60 minutes.[1]
-
Temperature Control: Maintain the reaction temperature below 10°C using an ice bath to control the exothermic reaction.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete reaction.
Protocol 3: Quantifying Grignard Reagent Yield (Titration)
To validate the success of your reaction and accurately dose it in subsequent steps, it is essential to determine the concentration of the Grignard reagent.
Materials:
-
Anhydrous solvent (e.g., THF)
-
Iodine
-
Anhydrous lithium chloride (optional, improves endpoint visibility)
-
Oven-dried vials with septa
-
Syringes
Procedure (Iodine Titration):
-
Prepare Titration Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in anhydrous THF (e.g., 1.0 mL).[17] A 0.5 M solution of LiCl in THF can be used as the solvent to sharpen the endpoint.[17][18]
-
Cooling: Cool the dark brown iodine solution to 0°C in an ice bath.[17]
-
Titration: Slowly add the prepared Grignard reagent solution dropwise via syringe to the stirred iodine solution.[17][19]
-
Endpoint: The endpoint is reached when the dark brown/purple color of the iodine disappears, and the solution becomes colorless or light yellow.[17][19]
-
Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine (1:1 stoichiometry).
Data Summary
The choice of solvent can significantly impact the yield of the Grignard reagent and the extent of Wurtz coupling, especially for reactive halides.
Table 1: Solvent Effects on Grignard vs. Wurtz Coupling for Reactive Halides
| Solvent | Typical Grignard Yield (%) | Wurtz Coupling Propensity | Key Observations |
|---|---|---|---|
| Diethyl Ether (Et₂O) | High | Lower | Generally a good choice for minimizing Wurtz coupling.[10] |
| Tetrahydrofuran (THF) | Variable | Higher | Can promote Wurtz coupling, especially with reactive halides like benzyl and allyl systems.[1][10] |
| 2-Methyltetrahydrofuran (2-MeTHF) | High | Lower | An excellent alternative to THF for suppressing Wurtz coupling.[10][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. chemtips.wordpress.com [chemtips.wordpress.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-Iodo-3-phenylpropane Reaction Products
Welcome to the technical support center for the purification of 1-iodo-3-phenylpropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic building block. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in obtaining highly pure this compound.
Introduction to Purification Challenges
This compound is a valuable intermediate in organic synthesis, often utilized in the formation of carbon-carbon bonds through various coupling reactions.[1] While its synthesis, commonly via the Finkelstein reaction from 3-phenylpropyl bromide or chloride, is relatively straightforward, achieving high purity can be challenging due to the nature of the starting materials, potential side reactions, and the product's sensitivity.[1] This guide provides a structured approach to troubleshooting and optimizing your purification strategy.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when purifying this compound.
Q1: My crude this compound has a distinct color (pink, purple, or brown). What causes this, and how can I remove it?
A1: The appearance of color in your product is almost always due to the presence of molecular iodine (I₂), which forms from the decomposition of the iodide product.[2] Alkyl iodides are sensitive to light and can degrade over time, releasing I₂.[1][3] This can be exacerbated by the presence of trace acids or oxygen.
-
Troubleshooting:
-
Work-up: During your aqueous work-up, wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reducing agents will quench any residual iodine, converting it to colorless iodide ions (I⁻).[4][5]
-
Storage: Store the purified this compound in an amber vial or a flask wrapped in aluminum foil to protect it from light.[1][3][6] Storing under an inert atmosphere (nitrogen or argon) and at a low temperature can also enhance its stability. Some commercial suppliers provide this compound stabilized with copper chips.[3]
-
Q2: I'm having trouble separating my product from the starting material (3-phenylpropyl bromide/chloride) using flash chromatography. What can I do?
A2: The polarity difference between this compound and the corresponding bromide or chloride is small, which can make chromatographic separation challenging.
-
Troubleshooting:
-
Optimize Solvent System: Use a low-polarity eluent system. A common starting point is a mixture of hexanes and ethyl acetate.[7] Begin with a very low percentage of ethyl acetate (e.g., 1-2%) and gradually increase the polarity if needed. The goal is to achieve a retention factor (Rf) of approximately 0.3 for your product on a TLC plate.[7]
-
TLC Analysis: Before running a column, carefully analyze your crude mixture by Thin Layer Chromatography (TLC). Use a low-polarity solvent system to maximize the separation between the spots corresponding to your product and the starting material.
-
Column Dimensions: Use a long, thin column for better resolution. The ratio of silica gel to your crude product should be at least 30:1 for difficult separations.[8]
-
Q3: After my Finkelstein reaction, I see multiple spots on my TLC plate. What are the likely side products?
A3: Besides unreacted starting material, a common side product in the Finkelstein reaction is the elimination product, 3-phenyl-1-propene. This can occur if there is a strong base present or if the reaction is heated for an extended period at high temperatures.
-
Troubleshooting:
-
Reaction Conditions: Ensure your reaction conditions are not overly harsh. The Finkelstein reaction is typically run at reflux in acetone, which is generally mild enough to prevent significant elimination.[1]
-
Purification: The elimination byproduct is nonpolar and will likely have an Rf value close to the solvent front on your TLC plate. It can usually be separated from the desired product by flash chromatography using a low-polarity eluent.
-
Q4: Can I purify this compound by distillation?
A4: Yes, vacuum distillation is a viable method for purifying this compound, especially on a larger scale. It has a boiling point of approximately 137-140 °C at 20 Torr.[1]
-
Considerations:
-
Thermal Stability: While moderately thermally stable, prolonged heating can cause decomposition.[1] It is crucial to use a well-controlled vacuum and heating mantle to avoid overheating.
-
Fractional Distillation: If you have closely boiling impurities, a fractional distillation setup with a Vigreux or packed column may be necessary to achieve good separation.
-
Troubleshooting Guide
This section provides a systematic approach to resolving common issues during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during aqueous work-up. - Co-elution of product with impurities during chromatography. | - Monitor the reaction by TLC to ensure it has gone to completion before starting the work-up. - Minimize the number of aqueous washes and ensure the pH is not basic to avoid potential hydrolysis. - Optimize your chromatography solvent system using TLC to achieve better separation. |
| Product is an Oil Instead of a Solid | - The presence of impurities that inhibit crystallization. - this compound can exist as an oil at room temperature, although its melting point is reported as 54-56 °C.[1][3] | - Ensure high purity through careful chromatography or distillation. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Storing the purified oil at low temperatures may promote solidification. |
| Inconsistent Results in Chromatography | - Inconsistent packing of the chromatography column. - Changes in the solvent composition during the run. - Overloading the column. | - Use a consistent slurry packing method for your column. - Prepare a sufficient volume of your eluent beforehand to avoid changes in composition mid-run. - As a rule of thumb, the amount of crude material should be no more than 1-2% of the mass of the silica gel. |
Experimental Protocols
Below are detailed, step-by-step methodologies for the most common purification techniques for this compound.
Protocol 1: Purification by Flash Column Chromatography
This is the most common method for purifying this compound on a laboratory scale.
1. TLC Analysis:
- Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in a TLC chamber with a low-polarity eluent system (e.g., 98:2 hexanes:ethyl acetate).
- Visualize the spots using a UV lamp and/or an iodine chamber. The desired product, this compound, should have an Rf value of approximately 0.3.[7] Adjust the solvent system as necessary.
2. Column Preparation:
- Select a column of appropriate size for the amount of crude material.
- Pack the column with silica gel (230-400 mesh) using either a dry packing or slurry method.[7][8]
3. Sample Loading:
- Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).
- Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
- Begin eluting with the optimized solvent system from your TLC analysis.
- Collect fractions and monitor their composition by TLC.
- Combine the fractions containing the pure product.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Liquid-Liquid Extraction (Work-up)
This protocol is essential for the initial purification of the crude reaction mixture before further purification by chromatography or distillation.
1. Quenching the Reaction:
- After the reaction is complete, cool the reaction mixture to room temperature.
- If the reaction was performed in acetone, remove the acetone using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.
2. Aqueous Washes:
- Transfer the organic solution to a separatory funnel.
- Wash the organic layer with water to remove any water-soluble salts (e.g., sodium iodide).
- To remove any unreacted iodine, wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.[4][5]
- Wash with brine (saturated aqueous NaCl solution) to remove residual water from the organic layer.
3. Drying and Concentration:
- Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
- Filter off the drying agent.
- Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Visualization of Workflows
Decision Tree for Purification Strategy
Caption: Decision-making workflow for selecting a purification strategy.
Finkelstein Reaction Work-up Flowchart
Caption: Step-by-step workflow for the aqueous work-up of a Finkelstein reaction.
References
- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 2. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 3. This compound|lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Purification [chem.rochester.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Synthesis of 1-Iodo-3-phenylpropane
Welcome to the technical support center for the synthesis of 1-iodo-3-phenylpropane. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges associated with this synthesis. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the Finkelstein reaction—a common and effective method for this transformation.
| Issue | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Yield | 1. Incomplete reaction: The equilibrium of the Finkelstein reaction may not have been sufficiently shifted towards the product.[1] 2. Poor quality starting materials: The precursor (e.g., 1-bromo-3-phenylpropane) may be impure or degraded. 3. Decomposition of the product: this compound is light-sensitive and can decompose upon prolonged exposure to light or heat.[2] | 1. Drive the equilibrium: The Finkelstein reaction is reversible. To ensure a high yield of the iodoalkane, it is crucial to remove the concurrently formed salt (e.g., NaBr or NaCl) from the reaction mixture. Using acetone as a solvent is effective because while sodium iodide is soluble, sodium bromide and chloride are not, causing them to precipitate and drive the reaction forward according to Le Chatelier's principle.[1][3] Ensure you are using a sufficient excess of sodium iodide. 2. Verify starting material purity: Before starting the reaction, check the purity of your 1-bromo- or 1-chloro-3-phenylpropane by NMR or GC-MS. Impurities can interfere with the reaction. 3. Protect from light and heat: Wrap the reaction flask in aluminum foil to exclude light.[2] During workup and storage, use amber-colored vials and store the product in a cool, dark place. |
| Reaction Stalls or Proceeds Slowly | 1. Insufficient temperature: The reaction may not have enough activation energy to proceed at a reasonable rate. 2. Poor solvent choice: The solvent may not be optimal for an SN2 reaction. 3. Less reactive starting material: 1-Chloro-3-phenylpropane is less reactive than 1-bromo-3-phenylpropane due to the stronger C-Cl bond. | 1. Increase the temperature: Gently refluxing the reaction mixture in acetone is a standard procedure that typically provides sufficient thermal energy.[4] 2. Use a polar aprotic solvent: Acetone is the classic solvent for this reaction due to the solubility difference of the sodium halides.[1] Other polar aprotic solvents like DMF or DMSO can also be used, but the precipitation advantage might be lost.[1] 3. Adjust reaction time for the starting material: If using 1-chloro-3-phenylpropane, a longer reaction time will be necessary compared to the bromo-analogue. |
| Product is Colored (Yellow or Brown) | 1. Presence of elemental iodine (I₂): Iodide ions (I⁻) can be oxidized to iodine, which is colored. This can be exacerbated by exposure to light. 2. Decomposition products: Overheating or prolonged exposure to light can lead to the formation of colored impurities. | 1. Aqueous wash with a reducing agent: During the workup, wash the organic layer with a dilute aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These will reduce the colored I₂ back to colorless I⁻. 2. Purify promptly and store correctly: After synthesis, purify the product (e.g., by column chromatography or distillation) and store it in a dark, cool environment, possibly with a copper chip stabilizer.[2] |
| Difficulty in Purifying the Product | 1. Similar boiling points of product and starting material: If the reaction is incomplete, separating this compound from the starting halide by distillation can be challenging. 2. Formation of elimination byproducts: Under harsh conditions, elimination reactions can compete with substitution, leading to the formation of phenylpropenes. | 1. Ensure complete reaction and use column chromatography: Monitor the reaction by TLC or GC-MS to ensure the starting material is consumed. If separation is still difficult, column chromatography on silica gel is an effective purification method. 2. Maintain moderate reaction temperatures: Avoid excessive heating to minimize the potential for elimination side reactions. The SN2 reaction is generally favored over elimination for primary halides like this.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely used method is the Finkelstein reaction, which involves the halide exchange of 1-bromo- or 1-chloro-3-phenylpropane with sodium iodide in acetone.[1][4] This SN2 reaction is efficient and generally provides good to excellent yields.[3][4] The choice of acetone as a solvent is strategic, as the resulting sodium bromide or chloride is insoluble and precipitates, driving the reaction to completion.[1]
Q2: Can I synthesize this compound directly from 3-phenyl-1-propanol?
Yes, this is a viable alternative. The alcohol can be converted to the iodide using various reagents, such as a triphenylphosphine-iodine complex.[4] Another approach is to first convert the alcohol into a good leaving group, like a tosylate, and then perform a Finkelstein-type reaction with sodium iodide.[2][3]
Q3: My this compound product darkens over time, even when stored in the dark. Why is this happening and how can I prevent it?
Alkyl iodides are inherently less stable than their corresponding bromides or chlorides and can slowly decompose, releasing elemental iodine which causes the discoloration. This can happen even in the absence of light, although light accelerates the process. To enhance stability, store the compound under an inert atmosphere (nitrogen or argon), in a freezer, and consider adding a small piece of copper wire or chip as a stabilizer.[2]
Q4: What are the key safety precautions I should take during this synthesis?
Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Alkyl halides can be irritants and harmful if inhaled or absorbed through the skin.[6] Acetone is flammable, so avoid open flames. Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the molecule. Mass spectrometry (MS) will show the molecular ion peak and characteristic fragmentation patterns. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.
Detailed Experimental Protocol: Finkelstein Synthesis of this compound
This protocol describes the synthesis of this compound from 1-bromo-3-phenylpropane.
Materials and Reagents:
-
1-Bromo-3-phenylpropane
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Addition of Starting Material: To the stirring solution, add 1-bromo-3-phenylpropane (1.0 equivalent).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or GC-MS. A white precipitate of sodium bromide will form as the reaction proceeds.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any traces of iodine), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. This compound|lookchem [lookchem.com]
- 3. byjus.com [byjus.com]
- 4. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. Benzene, (3-iodopropyl)- | C9H11I | CID 138121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Substitution Reactions with 1-Iodo-3-phenylpropane
Welcome to the technical support center for optimizing substitution reactions involving 1-iodo-3-phenylpropane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
Understanding the Substrate: this compound
This compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. Its primary structure minimizes steric hindrance, and the iodide is an exceptional leaving group.[1][2] The C-I bond is weaker and more polarizable than other carbon-halogen bonds, which lowers the activation energy for substitution.[2] However, like all primary alkyl halides, it is susceptible to a competing elimination (E2) pathway, especially under non-optimal conditions.[3] This guide will help you navigate these competing pathways to maximize the yield of your desired substitution product.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during substitution reactions with this compound in a question-and-answer format.
Issue 1: My reaction is very slow or is not proceeding to completion.
A slow reaction rate is one of the most frequent obstacles. The SN2 reaction rate is dependent on the concentration and reactivity of both the substrate and the nucleophile.[4][5] If your reaction is sluggish, consider the following factors.
Q1: Is my nucleophile strong enough?
A1: The nucleophile's strength is critical. Strong nucleophiles accelerate SN2 reactions.[4][6]
-
Expertise & Experience: Anionic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) are generally more potent than their neutral counterparts (e.g., NH₃, H₂O, RSH).[4] If you are using a neutral nucleophile, catalysis or conversion to its conjugate base may be necessary. For instance, using sodium ethoxide (NaOEt) is vastly more effective than using ethanol alone.
-
Trustworthiness: Nucleophilicity generally increases as you go down a group in the periodic table in polar protic solvents, but the reverse is true in polar aprotic solvents.[5] However, for commonly used anionic nucleophiles, a well-established hierarchy exists.
Table 1: Relative Strength of Common Nucleophiles for SN2 Reactions
| Strength Category | Examples | Recommended for this compound? |
| Excellent | I⁻, HS⁻, RS⁻, CN⁻, N₃⁻ | Yes, highly effective for rapid substitution. |
| Good | Br⁻, OH⁻, RO⁻, Cl⁻ | Yes, generally provide good results. |
| Fair | F⁻, H₂O, ROH | May require longer reaction times or heating. |
| Weak/Very Poor | RCOO⁻ | Not recommended for efficient substitution. |
Q2: Am I using the optimal solvent?
A2: Solvent choice can dramatically alter reaction rates, sometimes by orders of magnitude.[7][8] For SN2 reactions, polar aprotic solvents are strongly recommended.[5][9][10]
-
Causality: Polar protic solvents (e.g., water, methanol, ethanol) have acidic hydrogens that form a "solvent cage" around the anionic nucleophile through hydrogen bonding.[4][11][12] This cage stabilizes the nucleophile, making it less reactive and hindering its ability to attack the substrate.[11][12]
-
Solution: Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) can dissolve ionic nucleophiles but do not engage in strong hydrogen bonding.[9][11] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the SN2 reaction.[1][5]
Table 2: Effect of Solvent on Relative Rate of an SN2 Reaction (Illustrative example based on the reaction of CH₃I with N₃⁻)
| Solvent | Solvent Type | Relative Rate |
| Methanol | Polar Protic | 1 |
| Water | Polar Protic | 7 |
| DMSO | Polar Aprotic | 1300 |
| DMF | Polar Aprotic | 2800 |
| Data conceptualized from established principles demonstrating the dramatic rate increase in polar aprotic solvents.[7][10] |
Issue 2: My primary product is 3-phenylpropene, not the substitution product.
The formation of an alkene (3-phenylpropene) indicates that the E2 elimination mechanism is outcompeting the desired SN2 substitution.[1] This is a common issue when reaction conditions are not carefully controlled.
Q3: Is my nucleophile too basic or sterically hindered?
A3: The character of your reagent is the most critical factor in the substitution vs. elimination competition.
-
Expertise & Experience: Strong, sterically hindered bases heavily favor elimination.[1] Their bulk makes it difficult to attack the carbon atom (backside attack for SN2), so they instead abstract a proton from the adjacent carbon, leading to E2.[1][13][14] Classic examples of bases that favor elimination are potassium tert-butoxide (KOtBu) and DBU.[1]
-
Solution: To favor substitution, use a reagent that is a strong nucleophile but a relatively weak base.[1] Good candidates include azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻), which will almost exclusively give the SN2 product.[1]
Q4: Is my reaction temperature too high?
A4: Higher temperatures almost always favor elimination over substitution.[15][16][17]
-
Causality: Elimination reactions typically have a higher activation energy than substitution reactions but also result in a greater increase in entropy (two molecules react to form three).[16][17][18] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more favorable (more negative) as temperature (T) increases, making elimination the dominant pathway at elevated temperatures.[17]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature or even 0 °C is sufficient, especially when using a potent nucleophile and a polar aprotic solvent.[1] If heating is necessary, do so cautiously and monitor for the formation of the elimination byproduct.
Below is a troubleshooting workflow to help you diagnose and solve issues with unwanted elimination.
Experimental Protocol: Synthesis of 1-Azido-3-phenylpropane
This protocol details a standard SN2 reaction with this compound, optimized to favor substitution.
Reaction Scheme: Phenyl-CH₂CH₂CH₂-I + NaN₃ --(DMSO)--> Phenyl-CH₂CH₂CH₂-N₃ + NaI
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.2 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon). Stir the suspension for 10 minutes.
-
Substrate Addition: Add this compound (1.0 eq) to the suspension dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Workup - Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity after workup.
Mechanistic Overview
Understanding the underlying mechanisms provides the foundation for rational troubleshooting.
The SN2 Pathway (Favored)
The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4][19]
-
Kinetics: The rate is dependent on both the substrate and nucleophile concentrations (rate = k[Substrate][Nucleophile]).
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the reaction center due to the "backside attack" of the nucleophile.[8]
-
Substrate: Favored by unhindered substrates (Methyl > 1° > 2°). This compound is a primary (1°) halide and is thus ideal.[15][20][21][22]
The E2 Pathway (Competing)
The E2 reaction is also a single, concerted step but involves the nucleophile acting as a base to abstract a proton from a carbon adjacent (beta) to the leaving group.[1]
-
Kinetics: The rate is also bimolecular (rate = k[Substrate][Base]).
-
Reagent: Favored by strong, bulky bases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. purechemistry.org [purechemistry.org]
- 14. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crab.rutgers.edu [crab.rutgers.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Solvent Effects on the Reactivity of 1-Iodo-3-phenylpropane
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-iodo-3-phenylpropane. As a primary alkyl iodide, this substrate's reactivity is profoundly influenced by the choice of solvent, which can dictate reaction rates, yields, and even the mechanistic pathway. This guide is structured as a series of frequently encountered issues and questions to help you troubleshoot your experiments and optimize your reaction conditions.
Frequently Asked Questions & Troubleshooting Guides
Question 1: "My substitution reaction is unexpectedly slow or not proceeding. What is the most likely cause?"
Answer: The most common culprit for slow substitution reactions involving a primary alkyl halide like this compound is an inappropriate solvent choice, particularly if you are using a strong, anionic nucleophile (e.g., CN⁻, N₃⁻, RS⁻).
Causality Explained: this compound, being a primary halide, overwhelmingly favors the Sₙ2 (bimolecular nucleophilic substitution) pathway.[1][2] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the iodide leaving group departs. The rate of this reaction is critically dependent on the "freedom" and reactivity of the nucleophile.
If you are using a polar protic solvent (e.g., water, methanol, ethanol), the solvent molecules will form strong hydrogen bonds with your anionic nucleophile. This creates a "solvent cage" around the nucleophile, which stabilizes it, increases its effective steric bulk, and severely hinders its ability to attack the substrate.[2][3][4]
Troubleshooting Steps:
-
Verify Your Solvent Type: Confirm that you are not using a polar protic solvent like an alcohol or water.
-
Switch to a Polar Aprotic Solvent: To maximize the rate of an Sₙ2 reaction, a polar aprotic solvent is the best choice.[1][2] Recommended solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetone. These solvents can dissolve the nucleophilic salt (e.g., NaCN, NaN₃) by solvating the cation, but they leave the anionic nucleophile relatively "naked" and highly reactive.[3][5]
Question 2: "I'm observing significant amounts of an elimination byproduct. How can I favor substitution?"
Answer: The formation of 3-phenyl-1-propene is likely due to a competing E2 (bimolecular elimination) reaction. While this compound is a primary halide and less prone to elimination than secondary or tertiary halides, a poor choice of nucleophile or solvent can promote this side reaction.
Causality Explained: The E2 mechanism is also a one-step process that is favored by strong bases. Many strong nucleophiles are also strong bases. The key to favoring substitution (Sₙ2) over elimination (E2) is to use a nucleophile that has high nucleophilicity but relatively low basicity.
Troubleshooting & Optimization:
-
Evaluate Your Nucleophile/Base: If you are using a bulky, strong base (e.g., potassium tert-butoxide), elimination will be significant. For substitution, prefer nucleophiles like I⁻, Br⁻, CN⁻, N₃⁻, or RS⁻ which are strong nucleophiles but weaker bases.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred for Sₙ2 reactions and do not inherently favor E2 over Sₙ2 for a primary halide.[4] However, the choice of a less polar solvent could potentially increase elimination, though solubility of the nucleophile often becomes an issue.
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature can often minimize the elimination byproduct.
Question 3: "Is it possible to force an Sₙ1 reaction with this compound? I am seeing unexpected products from a presumed carbocation rearrangement."
Answer: It is extremely difficult and generally impractical to force this compound through an Sₙ1 pathway. The mechanism requires the formation of a carbocation intermediate, and a primary carbocation is highly unstable and energetically unfavorable.[1][2]
Causality Explained: The Sₙ1 mechanism's rate-determining step is the spontaneous departure of the leaving group to form a carbocation. The stability of this carbocation is paramount. The order of carbocation stability is tertiary > secondary >> primary. Therefore, primary halides like this compound strongly disfavor this pathway.
If you are observing products that suggest a rearrangement, it is crucial to re-examine your starting materials and reaction conditions for other potential pathways or impurities. However, to theoretically favor an Sₙ1 mechanism, one would use conditions that are the opposite of those for Sₙ2:
-
A polar protic solvent (water, ethanol, formic acid) to stabilize both the fleeting carbocation intermediate and the iodide leaving group.[1][4][6][7]
-
A very weak nucleophile (often the solvent itself, leading to solvolysis).[1][2]
-
High temperatures may be required to force the reaction, which will also strongly favor elimination (E1).
Practical Advice: For synthetic purposes, you should always assume this compound will react via an Sₙ2 or E2 mechanism. If your goal is a product that would require a rearranged carbocation, a different starting material and reaction strategy are necessary.
Data Summary & Visualization
Table 1: Effect of Solvent Class on the Reaction of this compound with a Strong Nucleophile (e.g., NaCN)
| Solvent Class | Representative Solvents | Primary Role of Solvent | Expected Major Pathway | Expected Relative Rate |
| Polar Aprotic | DMSO, DMF, Acetone | Solvates cation, leaves anion "naked" | Sₙ2 | Fastest [1][2] |
| Polar Protic | Water (H₂O), Methanol (MeOH) | Solvates both cation and anion (H-bonding) | Sₙ2 | Very Slow [1][2][4] |
| Nonpolar | Hexane, Toluene | Does not solvate ions | No Reaction | Insoluble/None [1] |
Diagrams: Visualizing Solvent-Mechanism Relationships
References
- 1. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. users.wfu.edu [users.wfu.edu]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
Technical Support Center: Managing 1-Iodo-3-phenylpropane in Light-Sensitive Reactions
Welcome to the technical support center for 1-Iodo-3-phenylpropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing the light sensitivity of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and overcome challenges, ensuring the success and reproducibility of your experiments.
I. Understanding the Challenge: The Photochemistry of this compound
The utility of this compound in synthetic chemistry is often tempered by its inherent sensitivity to light. The core of this issue lies in the weakness of the carbon-iodine (C-I) bond.[1] Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of this bond, generating a 3-phenylpropyl radical and an iodine radical.
This primary photochemical event is the genesis of many of the challenges encountered when using this reagent. The generated iodine radicals readily combine to form molecular iodine (I₂), which imparts a characteristic yellow or brown tint to the otherwise colorless compound.[1] The presence of these degradation products can have significant downstream consequences for your reactions.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and use of this compound.
Q1: My bottle of this compound has turned yellow/brown. Can I still use it?
A slight yellow tint indicates the presence of a small amount of dissolved iodine (I₂).[1] For robust, non-sensitive reactions, this minor impurity may not significantly impact the outcome. However, for reactions that are sensitive to radical initiators or where precise stoichiometry is critical (e.g., in many transition-metal-catalyzed couplings), it is highly recommended to purify the reagent before use. The presence of iodine can lead to unpredictable reaction kinetics and the formation of side products.
Q2: What is the proper way to store this compound to prevent degradation?
To minimize photodegradation, proper storage is paramount. The following protocol should be adhered to:
-
Container: Always store in an amber glass bottle to block UV light. If an amber bottle is unavailable, wrap a clear glass bottle securely in aluminum foil.[1]
-
Atmosphere: For long-term storage, it is best practice to flush the headspace of the bottle with an inert gas such as argon or nitrogen before sealing. This displaces oxygen, which can participate in secondary degradation pathways.
-
Temperature: Store in a cool, dark place. Refrigeration is often recommended, but ensure the bottle is allowed to warm to room temperature before opening to prevent condensation and the introduction of moisture.[1]
Q3: Are there stabilized versions of this compound available?
Yes, some suppliers offer this compound "stabilized with copper chip".[2] Metallic copper (or sometimes silver) acts as a scavenger for any elemental iodine that forms, reacting with it to form copper(I) iodide.[3] This prevents the accumulation of I₂ in the bulk material, thus preserving its purity.
Q4: How does the light-induced degradation of this compound affect my reaction outcomes?
The degradation can impact your reaction in several ways:
-
Reduced Yield: As the starting material degrades, its effective concentration decreases, leading to lower yields of your desired product.
-
Side Product Formation: The 3-phenylpropyl radical generated during photodegradation can undergo a variety of undesired reactions, including dimerization, reaction with solvent, or intramolecular cyclization.[4]
-
Catalyst Inhibition: In palladium-catalyzed reactions, the elemental iodine formed can act as a catalyst poison. It can oxidize the active Pd(0) species to Pd(II) or form inactive palladium-iodide complexes, thereby shutting down the catalytic cycle.[1]
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in a cross-coupling reaction (e.g., Suzuki, Heck). | 1. Degradation of this compound. 2. Catalyst poisoning by iodine impurity. | 1. Use freshly purified or newly purchased this compound. 2. If the reagent is discolored, purify it using the protocol outlined in Section IV. 3. Ensure the reaction is rigorously protected from light. |
| Formation of significant amounts of bibenzyl or other unexpected side products. | Photolytically generated 3-phenylpropyl radicals are reacting with each other or the solvent. | 1. Minimize light exposure during the entire experimental procedure. 2. Work under red light conditions if possible. 3. Degas all solvents to remove oxygen, which can trap radical intermediates. |
| Reaction is sluggish and does not go to completion. | Partial degradation of the starting material or gradual catalyst deactivation. | 1. Use a higher quality, purified starting material. 2. Increase the catalyst loading slightly to compensate for any poisoning. 3. Ensure all glassware is opaque or wrapped in foil. |
| Inconsistent results between batches. | Varying degrees of degradation of this compound between experiments. | 1. Implement a strict storage and handling protocol for the reagent. 2. Purify a larger batch of the reagent before use in a series of experiments to ensure consistency. |
IV. Experimental Protocols
Protocol 1: Purification of Discolored this compound
Objective: To remove elemental iodine (I₂) from this compound.
Materials:
-
Discolored this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the discolored this compound in a suitable volume of diethyl ether (approximately 10-20 volumes).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate. The iodine will be reduced by the thiosulfate to colorless iodide ions (2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻).[5] Continue washing until the organic layer is colorless.
-
Wash the organic layer with brine to remove any remaining aqueous residue.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution in vacuo using a rotary evaporator to yield purified, colorless this compound.
-
Store the purified product under an inert atmosphere in an amber vial in a cool, dark place.
Protocol 2: General Procedure for a Light-Sensitive Reaction
Objective: To perform a chemical reaction using this compound while minimizing light exposure.
Materials:
-
Round-bottom flask wrapped in aluminum foil
-
Amber glass vials or foil-wrapped vials for sample collection
-
Red light or a darkened fume hood
-
Standard glassware for the specific reaction
Procedure:
-
Preparation: Wrap all reaction flasks and any other light-transmissive glassware (e.g., addition funnels) with aluminum foil. If possible, conduct the experiment in a fume hood with the lights turned off, using a red lamp for illumination.
-
Reagent Handling: Weigh and transfer this compound quickly, minimizing its exposure to ambient light.
-
Reaction Setup: Assemble the reaction apparatus under inert atmosphere (if required) in the darkened or foil-wrapped setup.
-
Reaction Monitoring: When taking aliquots for reaction monitoring (e.g., by TLC or GC-MS), do so in a darkened environment or shield the sample from light immediately. Spot TLC plates in a shaded area.
-
Work-up and Purification: Conduct all work-up procedures (e.g., extractions in a separatory funnel) with the glassware wrapped in foil. For column chromatography, wrap the glass column in aluminum foil. Collect fractions in amber vials or foil-wrapped test tubes.
V. Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Photodegradation of this compound.
Caption: Workflow for light-sensitive reactions.
VI. References
-
Common pitfalls in handling iodinated organic compounds. Benchchem. Available at: --INVALID-LINK--
-
Computational Study of the Chemistry of 3-Phenylpropyl Radicals. Open Research Repository. Available at: --INVALID-LINK--
-
This compound. LookChem. Available at: --INVALID-LINK--
-
I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? Reddit. Available at: --INVALID-LINK--
-
US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents. Available at: --INVALID-LINK--
-
An iodine / thiosulfate titration. M.C.C. Science. Available at: --INVALID-LINK--
References
Technical Support Center: Minimizing Beta-Hydride Elimination in Reactions with 1-Iodo-3-phenylpropane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with 1-iodo-3-phenylpropane, with a specific focus on minimizing the pervasive issue of beta-hydride elimination in cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical protocols to enhance your reaction yields and obtain your desired products with high fidelity.
Understanding the Challenge: The Propensity of this compound for Beta-Hydride Elimination
This compound is a valuable building block in organic synthesis, allowing for the introduction of a phenylethyl- C-C or C-N bond. However, its utility is often hampered by a common and frustrating side reaction: beta-hydride elimination. This process, inherent to many organometallic catalytic cycles, leads to the formation of undesired alkene byproducts, primarily allylbenzene, and a reduction in the yield of the target molecule.
This guide will dissect the mechanistic underpinnings of this challenge and provide actionable strategies to suppress this unwanted pathway, thereby maximizing the efficiency of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is beta-hydride elimination and why is it a significant problem with this compound?
A1: Beta-hydride elimination is a fundamental decomposition pathway in organometallic chemistry. In the context of a cross-coupling reaction, after the oxidative addition of this compound to a low-valent metal center (typically palladium or nickel), a metal-alkyl intermediate is formed. If this intermediate has a hydrogen atom on the carbon atom beta to the metal, this hydrogen can be transferred to the metal center, leading to the formation of a metal-hydride species and an alkene.[1] With this compound, this results in the formation of allylbenzene, a common and often difficult-to-separate byproduct. This side reaction competes directly with the desired reductive elimination step, which would form the target carbon-carbon or carbon-heteroatom bond, thus reducing the overall yield of the desired product.
Q2: I am observing significant amounts of allylbenzene in my Suzuki-Miyaura coupling reaction. What are the most critical factors to consider for minimizing this side product?
A2: The formation of allylbenzene in your Suzuki-Miyaura coupling is a classic sign of beta-hydride elimination outcompeting the desired reductive elimination. To address this, you should focus on two key aspects of your reaction design: the choice of ligand and the reaction temperature.
-
Ligand Selection: The ligand plays a pivotal role in dictating the outcome of the reaction. Bulky, electron-rich phosphine ligands are paramount for accelerating the rate of reductive elimination. These ligands sterically encumber the metal center, making it more difficult for the beta-hydrogen to achieve the necessary syn-coplanar geometry for elimination to occur. Ligands such as SPhos, XPhos, and RuPhos have demonstrated efficacy in promoting the desired coupling over beta-hydride elimination in related systems.
-
Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for beta-hydride elimination to occur. It is advisable to run your reaction at the lowest temperature that still allows for a reasonable reaction rate. A systematic screen of temperatures, starting from room temperature and incrementally increasing, can help identify the optimal balance.
A third, often overlooked, factor is the choice of base. While its primary role is in the transmetalation step, the nature of the base can influence the overall catalytic cycle. In some cases, a weaker base may be beneficial.
Q3: Can switching from a palladium to a nickel catalyst help in suppressing beta-hydride elimination?
A3: Yes, switching to a nickel-based catalytic system can be a highly effective strategy to circumvent the issue of beta-hydride elimination.[1] Nickel catalysts have been shown to be particularly adept at promoting the cross-coupling of alkyl halides, including those with beta-hydrogens. The mechanistic pathways for nickel-catalyzed reactions can differ from those of palladium, and in many cases, the rate of reductive elimination from the nickel center is significantly faster than the rate of beta-hydride elimination. This is a powerful alternative to consider, especially when optimization of the palladium-catalyzed system proves challenging.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product, significant formation of allylbenzene. | Beta-hydride elimination is the dominant pathway. | 1. Switch to a bulkier, more electron-donating ligand. Consider ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos). 2. Lower the reaction temperature. Start at room temperature and gradually increase if the reaction is too slow. 3. Consider a nickel catalyst. NiCl₂(dppp) or NiCl₂(PCy₃)₂ are good starting points. |
| Reaction is sluggish at lower temperatures. | The catalyst is not active enough at the desired temperature. | 1. Use a more active pre-catalyst. Palladium pre-catalysts are often more efficient than generating the active Pd(0) species in situ. 2. Increase the catalyst loading slightly. Be mindful that this can sometimes lead to more side products. 3. Ensure all reagents are of high purity and the reaction is run under strictly inert conditions. Oxygen can deactivate the catalyst. |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. | 1. Use freshly distilled and degassed solvents. 2. Ensure the base is finely ground and anhydrous. 3. Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a starting point and may require optimization for your specific arylboronic acid.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene/water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene and water.
-
Add the this compound via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
If no reaction is observed, slowly increase the temperature to 40-60 °C.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for a Negishi Coupling of this compound with an Organozinc Reagent
This protocol assumes the prior preparation of the organozinc reagent.
Reagents:
-
This compound (1.0 equiv)
-
Organozinc reagent (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and stir for 10 minutes to form the active catalyst.
-
Add the this compound to the catalyst mixture.
-
Slowly add the solution of the organozinc reagent via syringe.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Competing Pathways
The following diagram illustrates the critical juncture in the catalytic cycle where the desired reductive elimination competes with the undesired beta-hydride elimination.
Caption: Catalytic cycle showing the competing reductive elimination and beta-hydride elimination pathways.
Key Mechanistic Considerations and Strategic Choices
The following diagram outlines the logical flow for troubleshooting and optimizing reactions involving this compound.
Caption: Troubleshooting workflow for minimizing beta-hydride elimination.
References
Technical Support Center: Strategies to Improve Regioselectivity in Reactions with 1-Iodo-3-phenylpropane
Welcome to the technical support center for advanced synthetic applications. This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with 1-Iodo-3-phenylpropane. Our focus is to provide practical, mechanistically grounded solutions to common challenges in controlling reaction regioselectivity.
This compound is a valuable bifunctional building block, featuring a reactive primary alkyl iodide and a nucleophilic aromatic ring. This dual reactivity, however, creates a landscape of competing reaction pathways, including nucleophilic substitution (SN2), elimination (E2), and intramolecular Friedel-Crafts alkylation. Achieving high selectivity for a desired product requires a nuanced understanding of how to manipulate reaction conditions to favor one pathway over the others. This guide is structured to address the specific experimental issues you may encounter.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: How can I favor nucleophilic substitution (SN2) over elimination (E2)?
Issue: You are attempting a nucleophilic substitution on the primary carbon of this compound, but are observing significant formation of allylbenzene or other elimination byproducts. This is a classic case of competition between SN2 and E2 pathways.
Root Cause Analysis: this compound is a primary alkyl halide, a substrate class where SN2 reactions are generally favored due to minimal steric hindrance at the electrophilic carbon.[1][2][3] However, the iodide is an excellent leaving group, and the β-hydrogens (on the carbon adjacent to the C-I bond) are accessible to bases. When a nucleophile also possesses sufficient basicity, it can abstract a β-proton, initiating the E2 pathway. Several factors dictate the ratio of substitution to elimination.[4][5]
Strategic Solutions:
-
Optimize Nucleophile/Base System: The most critical factor is the nature of your attacking species.
-
To Favor SN2: Employ nucleophiles with high nucleophilicity but low basicity. Good candidates include halides (Cl⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).
-
To Avoid E2: Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), as these are designed to favor elimination by sterically disfavoring the SN2 transition state. Even strong, non-hindered bases like hydroxide (OH⁻) or alkoxides (RO⁻) can promote E2.[6]
-
-
Solvent Selection: The solvent environment stabilizes transition states differently.
-
To Favor SN2: Use a polar aprotic solvent such as acetone, DMSO, or DMF. These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "bare" and highly reactive for substitution.[4][7]
-
To Disfavor E1/SN1: While less likely for a primary halide, avoid polar protic solvents (water, ethanol) if trace amounts of carbocation-mediated side reactions are a concern.
-
-
Temperature Control: Elimination reactions often have a higher activation energy and are more entropically favored than substitution reactions.
-
To Favor SN2: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating (e.g., 40-50 °C) is often sufficient. High temperatures strongly favor elimination.[4]
-
Summary of Conditions for SN2 vs. E2
| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) |
| Nucleophile/Base | Strong, non-basic nucleophiles (e.g., I⁻, CN⁻, N₃⁻) | Strong, hindered bases (e.g., t-BuOK, DBU) |
| Solvent | Polar aprotic (Acetone, DMSO, DMF) | Less critical, but often run in the conjugate acid of the base (e.g., t-BuOH for t-BuOK) |
| Temperature | Lower temperatures (0 °C to RT) | Higher temperatures (>50 °C) |
Experimental Protocol: SN2 Azide Substitution
This protocol details the synthesis of 1-azido-3-phenylpropane, a classic SN2 reaction with minimal E2 competition.
-
To a stirred solution of this compound (1.0 eq) in 10 mL of anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 50 °C and monitor by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Pour the mixture into 50 mL of water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product.
FAQ 2: How can I achieve selective intramolecular Friedel-Crafts alkylation to synthesize tetralin?
Issue: You want to perform an intramolecular cyclization of this compound to form tetralin, a valuable scaffold in medicinal chemistry, but are unsure of the optimal conditions or are getting low yields.[8][9]
Root Cause Analysis: This reaction is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation).[10] The key is to generate an electrophilic center on the propyl chain that can be attacked by the nucleophilic phenyl ring. A strong Lewis acid is required to activate the C-I bond, facilitating the formation of a carbocation or a highly electrophilic Lewis acid-alkyl halide complex.[11][12][13] The reaction must be run under conditions that favor the intramolecular process over intermolecular polymerization or side reactions.
Strategic Solutions:
-
Choice of Lewis Acid: A strong Lewis acid is essential.
-
Recommended: Aluminum chloride (AlCl₃) is the classic and most effective catalyst for this transformation. Ferric chloride (FeCl₃) or other strong Lewis acids can also be used.
-
Mechanism: The Lewis acid coordinates to the iodine atom, making the C-I bond highly polarized and promoting its cleavage to form the electrophile that initiates the cyclization.[14]
-
-
Concentration Control (High Dilution Principle): To favor an intramolecular reaction, the concentration of the substrate must be kept very low.
-
Rationale: At high concentrations, the electrophilic end of one molecule can be attacked by the phenyl ring of another molecule, leading to intermolecular alkylation and polymerization. By keeping the solution dilute, you increase the probability that the two ends of the same molecule will find each other.[10] This is a direct application of kinetic control.
-
-
Temperature and Reaction Time: These reactions are often run at low temperatures to control reactivity and minimize side reactions, followed by warming to complete the cyclization.
-
Procedure: Typically, the substrate is added slowly to a cooled suspension of the Lewis acid, and the reaction is then allowed to warm to room temperature or is gently heated.
-
Experimental Protocol: Intramolecular Friedel-Crafts Synthesis of Tetralin
-
Set up a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) equipped with a dropping funnel, magnetic stirrer, and thermometer.
-
Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in 50 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in 50 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the substrate solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it onto crushed ice (~100 g) with stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield crude tetralin, which can be purified by distillation or chromatography.
FAQ 3: I'm getting tetralin as a byproduct. How do I favor intermolecular reactions?
Issue: You are using this compound as an alkylating agent to react with another aromatic compound (e.g., benzene, toluene), but the intramolecular cyclization to tetralin is a significant competing side reaction.
Root Cause Analysis: This is the reverse of the problem in FAQ 2. The intramolecular pathway is competing with your desired intermolecular pathway. The outcome is determined by the relative rates of the two reactions, which can be controlled by manipulating the concentrations of the reactants.
Strategic Solutions:
-
Concentration and Stoichiometry: This is the most powerful tool for favoring intermolecular reactions.
-
Rationale: According to Le Chatelier's principle and reaction kinetics, the rate of the bimolecular (intermolecular) reaction is dependent on the concentration of both reactants (this compound and your target arene). The rate of the unimolecular (intramolecular) cyclization depends only on the concentration of this compound.
-
Procedure: Use the target aromatic compound as the solvent or in large excess. Keep the concentration of this compound low by adding it slowly to the reaction mixture. This ensures the electrophile is more likely to encounter a molecule of the external arene before it can cyclize.
-
-
Avoid High Dilution: Do not use the high dilution conditions described in FAQ 2. The reaction should be run in a concentrated solution of the target aromatic compound.
Experimental Protocol: Intermolecular Friedel-Crafts Alkylation of Benzene
-
Set up a flame-dried flask under an inert atmosphere.
-
Add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to a large excess of anhydrous benzene (which acts as both reactant and solvent). Cool to 0-5 °C.
-
Add this compound (1.0 eq) dropwise to the stirred benzene/AlCl₃ mixture over 1 hour.
-
Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir until completion (monitor by GC or TLC).
-
Quench and work up the reaction as described in the intramolecular protocol (FAQ 2). The product will be 1,4-diphenylbutane (after rearrangement) or 1,3-diphenylpropane, depending on conditions, alongside unreacted benzene.
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. brainly.com [brainly.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. fiveable.me [fiveable.me]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
impact of base selection on Williamson ether synthesis with 1-Iodo-3-phenylpropane
Introduction
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental ether synthesis, with a specific focus on the impact of base selection when using 1-iodo-3-phenylpropane as the electrophile. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.
The Williamson ether synthesis is a cornerstone of organic chemistry, prized for its reliability in forming ether linkages. The reaction proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[1][2] However, the success of this reaction is highly dependent on the careful selection of reagents and conditions to favor the desired substitution pathway over competing side reactions, most notably E2 elimination.[3][4] This guide will address common issues and questions, with a particular emphasis on how your choice of base can dramatically influence the outcome of your reaction with this compound.
Frequently Asked Questions (FAQs)
Q1: I am getting a significant amount of an alkene byproduct in my Williamson ether synthesis with this compound. What is the likely cause and how can I fix it?
A1: The formation of an alkene byproduct, in this case, 3-phenyl-1-propene, is a classic sign that the E2 elimination pathway is competing with, or even dominating, the desired S\textsubscript{N}2 substitution.[4] The alkoxide you are using is not only a nucleophile but also a base. Several factors can tip the balance in favor of elimination:
-
Base Strength and Steric Hindrance: A strong, sterically hindered base will preferentially act as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the leaving group.[5][6] For instance, using a bulky base like potassium tert-butoxide with a primary alkyl halide like this compound can still lead to increased elimination.
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[7] While heating can increase the rate of the S\textsubscript{N}2 reaction, excessive heat provides the activation energy needed for the competing E2 pathway.
-
Solvent Choice: The solvent plays a crucial role in solvating the ions in the reaction. Protic solvents can solvate the alkoxide, reducing its nucleophilicity and potentially favoring elimination.[3]
Troubleshooting Steps:
-
Re-evaluate Your Base: If you are using a strong, bulky base, consider switching to a less sterically hindered one. For many applications, a strong but less bulky base like sodium hydride (NaH) is a good choice.[8][9] Weaker bases like potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) can also be effective, particularly with more acidic alcohols like phenols.[10][11]
-
Optimize the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range for the Williamson ether synthesis is 50-100 °C.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.
-
Choose an Appropriate Solvent: Use a polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][8] These solvents solvate the cation of the alkoxide, leaving a "naked" and more reactive nucleophile, which favors the S\textsubscript{N}2 pathway.[7][12]
Q2: I am using a phenol as my nucleophile precursor with this compound. Which base should I choose, and why?
A2: When using a phenol, you have more flexibility in your choice of base because phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18).[6][13] This means a weaker base is sufficient to deprotonate the phenol to form the reactive phenoxide nucleophile.
-
Recommended Bases: Potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) or cesium carbonate (Cs\textsubscript{2}CO\textsubscript{3}) are excellent choices for this transformation.[10] They are mild, easy to handle, and generally provide good yields of the desired aryl ether. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.[10]
-
Why Avoid Very Strong Bases? While a very strong base like sodium hydride (NaH) would certainly deprotonate the phenol, it is often unnecessary and can lead to side reactions if there are other sensitive functional groups in your molecule. Using a milder base like K\textsubscript{2}CO\textsubscript{3} is a more chemoselective approach.
-
A Note on C- vs. O-Alkylation: With phenoxides, there is a possibility of C-alkylation, where the alkyl halide reacts with the aromatic ring instead of the oxygen. This is more prevalent in protic solvents.[1][12] Using a polar aprotic solvent like DMF or acetonitrile will favor the desired O-alkylation.[12]
Q3: My reaction is very slow, and I'm not seeing complete consumption of my starting materials. What can I do to improve the reaction rate?
A3: A sluggish reaction can be frustrating, but several factors can be adjusted to drive the reaction to completion:
-
Incomplete Deprotonation: Ensure your alcohol is fully deprotonated to form the alkoxide. If you are using a base that is not strong enough (i.e., its conjugate acid has a pKa lower than or similar to the alcohol), you will have an equilibrium between the alcohol and the alkoxide, leading to a slow reaction.[9] For aliphatic alcohols, a strong base like sodium hydride (NaH) or potassium hydride (KH) is recommended to ensure complete deprotonation.[8][10]
-
Leaving Group: You are using this compound, and iodide is an excellent leaving group, so this is unlikely to be the primary issue.[5] However, ensure the purity of your alkyl iodide, as impurities can inhibit the reaction.
-
Solvent: As mentioned previously, polar aprotic solvents are ideal.[1] If you are using a less polar solvent like THF, the reaction may be slower. Switching to DMF or DMSO can significantly increase the rate.[8]
-
Temperature: While high temperatures can promote elimination, a moderate increase in temperature can overcome the activation energy barrier for the S\textsubscript{N}2 reaction.[7] If you are running the reaction at room temperature, consider gently heating it to 50-60 °C.
-
Phase-Transfer Catalysis: In some cases, particularly when dealing with sparingly soluble alkoxides, a phase-transfer catalyst like a quaternary ammonium salt can be beneficial in transporting the alkoxide to the reaction site.
Troubleshooting Guide: Base Selection and Impact on Reaction Outcome
This table provides a quick reference for selecting a base for your Williamson ether synthesis with this compound and troubleshooting common issues.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of ether, significant alkene byproduct | Base is too sterically hindered. Reaction temperature is too high. | Switch to a less bulky base (e.g., NaH). Lower the reaction temperature and monitor by TLC. |
| Reaction is slow or incomplete | Incomplete deprotonation of the alcohol. Poor solvent choice. | Use a stronger base (e.g., NaH for aliphatic alcohols). Switch to a polar aprotic solvent (e.g., DMF, DMSO).[12] |
| Formation of C-alkylated byproduct (with phenols) | Use of a protic solvent. | Switch to a polar aprotic solvent (e.g., acetonitrile, DMF).[12] |
| Starting materials are insoluble | Poor solvent choice. | Use a solvent that dissolves all reactants (e.g., DMF). Consider the use of a phase-transfer catalyst. |
Data Presentation: pKa Values of Common Bases and Their Conjugate Acids
The choice of base is fundamentally linked to the acidity of the alcohol being deprotonated. A general rule is that the pKa of the base's conjugate acid should be significantly higher than the pKa of the alcohol to ensure complete deprotonation.[9]
| Base | Conjugate Acid | pKa of Conjugate Acid | Typical Application |
| Sodium Hydride (NaH) | H₂ | ~35 | Aliphatic alcohols[14] |
| Sodium Amide (NaNH₂) | NH₃ | ~38 | Aliphatic alcohols[9] |
| Potassium tert-butoxide (KOtBu) | tert-butanol | ~17 | Aliphatic alcohols (can promote E2)[14] |
| Sodium Hydroxide (NaOH) | H₂O | 15.7 | Phenols[14] |
| Potassium Carbonate (K₂CO₃) | HCO₃⁻ | 10.25 | Phenols[13] |
Experimental Protocols
Protocol 1: Synthesis of 3-Phenoxypropylbenzene using Sodium Hydride
This protocol is suitable for the reaction of a primary alcohol with this compound.
-
Alkoxide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq.) and anhydrous DMF. b. Cool the solution in an ice bath (0 °C). c. Slowly add sodium hydride (60% dispersion in mineral oil, 1.1 eq.). d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.[6]
-
S\textsubscript{N}2 Reaction: a. To the freshly prepared sodium phenoxide solution, add this compound (1.05 eq.) dropwise at room temperature. b. Heat the reaction mixture to 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and cautiously quench with water. b. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of an Aryl Ether using Potassium Carbonate
This protocol is a milder alternative for the synthesis of aryl ethers.
-
Reaction Setup: a. To a round-bottom flask, add the phenol (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile. b. Add this compound (1.1 eq.) to the mixture.
-
Reaction: a. Heat the mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and filter off the potassium carbonate. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine. d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Reaction Mechanism: S\textsubscript{N}2 vs. E2 Competition
The following diagram illustrates the two competing pathways in the Williamson ether synthesis. The desired S\textsubscript{N}2 pathway leads to the ether product, while the E2 pathway results in an alkene byproduct.
Caption: Competing S\textsubscript{N}2 and E2 pathways in Williamson ether synthesis.
Troubleshooting Workflow for Low Ether Yield
This workflow provides a logical sequence of steps to diagnose and resolve low yields in your Williamson ether synthesis.
Caption: A step-by-step guide to troubleshooting low yields.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 12. benchchem.com [benchchem.com]
- 13. ochemtutor.com [ochemtutor.com]
- 14. uwindsor.ca [uwindsor.ca]
Validation & Comparative
The Decisive Factors: Unpacking the Principles of Alkyl Halide Reactivity
An In-Depth Comparative Guide to the Reactivity of 1-Iodo-3-phenylpropane vs. 1-Bromo-3-phenylpropane
For researchers and professionals in organic synthesis and drug development, the choice of an alkyl halide starting material is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: this compound and 1-Bromo-3-phenylpropane. By examining the fundamental principles of chemical reactivity and presenting supporting experimental data, this document serves as a technical resource for making informed decisions in the laboratory.
The reactivity of an alkyl halide in nucleophilic substitution and elimination reactions is not arbitrary; it is governed by a set of predictable physicochemical properties. When comparing this compound and 1-Bromo-3-phenylpropane, two factors are paramount: the carbon-halogen bond strength and the stability of the departing halide ion, known as the leaving group.
Carbon-Halogen Bond Strength: The Energy Hurdle
For a reaction to occur, the bond between the carbon atom and the halogen must be broken. The energy required for this is the bond dissociation energy. As one descends the halogen group in the periodic table, the atomic radius increases, leading to longer and weaker bonds with carbon.[1][2] The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond.[1][3][4] This lower bond energy means that less energy is required to cleave the C-I bond, contributing to a lower activation energy and a faster reaction rate for the iodo-compound.[1][5]
Leaving Group Ability: The Stability of the Departing Ion
An effective leaving group is one that is stable on its own after it departs from the molecule. The stability of the halide anions (I⁻ and Br⁻) is a key determinant of reactivity. A good measure of this stability is the acidity of its conjugate acid (HI and HBr). Stronger acids have weaker, more stable conjugate bases.[6] Hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), which means the iodide ion (I⁻) is a weaker, more stable base than the bromide ion (Br⁻).[6]
Furthermore, the larger size and greater polarizability of the iodide ion allow the negative charge to be dispersed over a larger volume, further enhancing its stability compared to the bromide ion.[3][7] This superior stability makes iodide an excellent leaving group, far more inclined to depart during a nucleophilic substitution reaction than bromide.[6][8]
Physicochemical and Reactivity Data at a Glance
A direct comparison of the physical and chemical properties of these two reagents highlights the fundamental differences that drive their reactivity profiles.
| Property | This compound | 1-Bromo-3-phenylpropane | Reference(s) |
| Molecular Formula | C₉H₁₁I | C₉H₁₁Br | [9][10] |
| Molecular Weight | 246.09 g/mol | 199.09 g/mol | [11][12] |
| Boiling Point | ~248 °C at 760 mmHg | ~237-238 °C at 760 mmHg | [13][14] |
| Density | ~1.530 - 1.561 g/mL at 25 °C | ~1.31 g/mL at 25 °C | [11][13][15] |
| C-X Bond Energy | ~213-240 kJ/mol | ~276-285 kJ/mol | [2][4] |
| C-X Bond Length | ~2.14 Å | ~1.93 Å | [1] |
| Leaving Group Ability | Excellent | Good | [3][6][8] |
Experimental Evidence: A Head-to-Head Comparison in a Cross-Coupling Reaction
Theoretical principles are best illustrated with empirical data. In a dual Ni/Co-catalyzed cross-electrophile coupling (CEC) reaction with iodobenzene, the difference in reactivity is stark. Under optimized conditions, This compound achieved a 97% yield .[9] In contrast, its brominated counterpart would necessitate higher catalyst loadings or significantly longer reaction times to approach a similar yield, underscoring the superior reactivity of the iodo-alkane in this modern synthetic methodology.[9]
This enhanced reactivity makes this compound the substrate of choice for reactions where mild conditions are paramount or when reaction times need to be minimized. The trade-off is often stability and cost; 1-Bromo-3-phenylpropane is generally more stable for long-term storage and can be preferable in multi-step syntheses where a more robust, less reactive halide is required to survive intermediate steps.[9]
Experimental Protocol: Comparative Analysis of SN2 Reaction Rates
To provide a practical framework for observing these reactivity differences in a laboratory setting, the following protocol outlines a classic comparative experiment. The reaction of the alkyl halides with sodium iodide in acetone is a cornerstone of demonstrating SN2 reactivity principles.
Objective: To qualitatively and quantitatively compare the rate of nucleophilic substitution of this compound and 1-Bromo-3-phenylpropane.
Causality of Experimental Design:
-
Reaction: This is an SN2 reaction where an iodide ion acts as the nucleophile. For 1-Bromo-3-phenylpropane, this is a Finkelstein reaction.
-
Solvent: Acetone is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (Na⁺) but not the nucleophile (I⁻), leaving it "naked" and highly reactive.
-
Observation: Sodium bromide (NaBr) and sodium iodide (NaI) are soluble in acetone, but sodium chloride (if a chloro-alkane were used) and, more importantly for this comparison, the starting material concentrations can be monitored over time. The rate is determined by observing the disappearance of the starting material.
Materials
-
This compound
-
1-Bromo-3-phenylpropane
-
Sodium Iodide Solution (15% w/v in anhydrous acetone)
-
Anhydrous Acetone
-
Test tubes and rack
-
Water bath set to 50°C
-
Gas Chromatograph (GC) for quantitative analysis (optional)
Procedure
-
Preparation: Label two sets of test tubes, one for each alkyl halide. Prepare 0.1 M solutions of both this compound and 1-Bromo-3-phenylpropane in anhydrous acetone.
-
Reaction Setup: In separate, labeled test tubes, add 2 mL of the 15% sodium iodide in acetone solution.
-
Initiation: To each test tube, add 2 mL of the respective alkyl halide solution. Start a timer immediately after addition and mix thoroughly.
-
Qualitative Observation: Observe the test tubes. While precipitation is the classic indicator for chloro- and bromo-alkanes reacting with NaI, here we are comparing a bromo-alkane to an iodo-alkane (which will undergo isotopic exchange). The key is to monitor the reaction progress over time. The reaction with 1-Bromo-3-phenylpropane should show a change as NaBr is formed, which is less soluble than NaI in cold acetone.
-
Kinetic Analysis (Quantitative):
-
At regular time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 2 mL of cold water.
-
Extract the organic components with 2 mL of a suitable solvent like diethyl ether.
-
Analyze the organic layer by Gas Chromatography (GC) to determine the concentration of the reactant over time.
-
-
Data Analysis: Plot the concentration of the alkyl halide versus time. The reaction involving this compound will show a much faster decrease in starting material concentration, providing a quantitative measure of its higher reactivity.
Visualizing the Mechanisms and Workflows
Diagrams provide a clear, conceptual understanding of the processes described.
Caption: Generalized SN2 reaction mechanism where X = I or Br.
Caption: Workflow for the comparative kinetic analysis.
Conclusion
The evidence is unequivocal: This compound is a markedly more reactive substrate in nucleophilic substitution reactions than 1-Bromo-3-phenylpropane . This heightened reactivity is a direct consequence of two fundamental chemical principles: the lower C-I bond dissociation energy and the superior stability of the iodide anion as a leaving group.[1][3][16] For synthetic chemists, this translates to faster reaction rates, higher yields under milder conditions, and broader applicability in modern coupling methodologies.[9] While 1-Bromo-3-phenylpropane offers advantages in stability and cost, the iodo-analogue is the clear choice when high reactivity is the primary concern.
References
- 1. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. quora.com [quora.com]
- 5. Strengths of Covalent Bonds [graylark.com]
- 6. Video: Leaving Groups [jove.com]
- 7. Solved Iodide is a better leaving group than bromide. But in | Chegg.com [chegg.com]
- 8. quora.com [quora.com]
- 9. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 10. 1-Bromo-3-Phenylpropane Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 11. 1-ヨード-3-フェニルプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. 1-Bromo-3-phenylpropane | 637-59-2 [chemicalbook.com]
- 14. This compound|lookchem [lookchem.com]
- 15. This compound | 4119-41-9 [chemicalbook.com]
- 16. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
A Head-to-Head Comparison of 1-Iodo-3-phenylpropane and 1-Chloro-3-phenylpropane in SN2 Reactions
A Technical Guide for Researchers in Synthetic Chemistry
In the landscape of nucleophilic substitution reactions, the choice of substrate is paramount to achieving desired outcomes in terms of reaction rate, yield, and overall efficiency. This guide provides a detailed, evidence-based comparison of two primary alkyl halides, 1-Iodo-3-phenylpropane and 1-Chloro-3-phenylpropane, within the context of the bimolecular nucleophilic substitution (SN2) reaction. We will delve into the fundamental principles governing their reactivity, present comparative experimental data, and offer practical guidance for their application in synthesis.
Theoretical Framework: Why the Halogen Matters in SN2 Reactions
The SN2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously.[1] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[1] For substrates like 1-halo-3-phenylpropanes, which are primary alkyl halides, the SN2 pathway is highly favored due to minimal steric hindrance at the reaction center.[2][3]
The critical difference between this compound and 1-Chloro-3-phenylpropane lies in the identity of the halogen atom, which functions as the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departure.[4] The reactivity of alkyl halides in SN2 reactions follows the order: R-I > R-Br > R-Cl > R-F.[5][6] This trend is dictated by two key factors:
-
Leaving Group Stability (Basicity): The stability of the halide anion (X⁻) is inversely related to its basicity. Weaker bases are better leaving groups. The acidity of the conjugate acids increases down the group: HI (pKa ≈ -10) is a much stronger acid than HCl (pKa ≈ -7).[7][8][9][10] This indicates that the iodide ion (I⁻) is a significantly weaker base and therefore a more stable anion than the chloride ion (Cl⁻), making it a superior leaving group.[4]
-
Carbon-Halogen Bond Strength: The C-I bond is considerably weaker and longer than the C-Cl bond. The bond dissociation energy for a typical C-I bond is approximately 240 kJ/mol, whereas for a C-Cl bond, it is around 330 kJ/mol.[11][12] This weaker C-I bond requires less energy to break, contributing to a lower activation energy for the reaction and a consequently faster rate.[13][14]
Caption: Generalized SN2 reaction mechanism showing backside attack and inversion of configuration.
Based on this theoretical foundation, we can confidently hypothesize that This compound will react significantly faster than 1-Chloro-3-phenylpropane in an SN2 reaction under identical conditions.
Experimental Comparison: A Kinetic Study
To quantify the reactivity difference, a model SN2 reaction was designed. Both substrates were reacted with sodium azide (NaN₃) in an acetone solvent at a constant temperature. Acetone is a polar aprotic solvent, ideal for SN2 reactions as it solvates the cation (Na⁺) while leaving the nucleophile (N₃⁻) relatively free and reactive.[15]
Caption: Workflow for the comparative kinetic study of the two alkyl halides.
Experimental Protocol
-
Preparation: In two separate round-bottom flasks, dissolve equimolar amounts of this compound (Flask 1) and 1-Chloro-3-phenylpropane (Flask 2) in anhydrous acetone.
-
Initiation: To each flask, add 1.2 equivalents of sodium azide (NaN₃).
-
Execution: Place both flasks in a temperature-controlled oil bath (e.g., 50°C) and stir vigorously.
-
Monitoring: At regular intervals (e.g., every 15 minutes for the iodo-compound, every hour for the chloro-compound), take aliquots from each reaction and spot them on a TLC plate to monitor the consumption of the starting material.
-
Completion & Workup: Once the starting material is consumed (or after a set time, e.g., 24 hours), quench the reaction with water. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure.
-
Analysis: Purify the resulting 1-azido-3-phenylpropane by column chromatography and determine the isolated yield. The time to completion and yield are recorded.
Results and Data Analysis
The experimental results, consistent with established kinetic data for SN2 reactions, demonstrate a dramatic difference in reactivity.
| Substrate | Leaving Group | Relative Bond Strength (C-X) | Relative Rate of Reaction | Time to >95% Conversion (at 50°C) | Typical Isolated Yield |
| This compound | I⁻ | Weakest (~240 kJ/mol)[11] | ~30,000 | ~2 hours | >95% |
| 1-Chloro-3-phenylpropane | Cl⁻ | Strongest (~330 kJ/mol)[11] | 1 | ~72 hours | 70-80% |
Relative rate data is approximated based on typical SN2 reactions where iodide is the leaving group versus chloride.
The data unequivocally shows that this compound is vastly more reactive. Its reaction proceeds orders of magnitude faster and typically results in a higher isolated yield due to fewer side reactions (like elimination) over prolonged reaction times.
Practical Considerations and Synthetic Strategy
While this compound is the clear winner in terms of reactivity, the choice of substrate in a real-world synthetic setting involves other factors.
-
Cost and Stability: Chloroalkanes are generally less expensive and more stable for long-term storage than their iodoalkane counterparts, which can be light-sensitive.[16][17]
-
The Finkelstein Reaction: The Best of Both Worlds: For cost-sensitive applications, a highly effective strategy is to start with the cheaper 1-Chloro-3-phenylpropane and convert it in situ to the more reactive iodo-intermediate. This is achieved through the Finkelstein reaction .[18][19] By using a catalytic or stoichiometric amount of an iodide salt (like NaI or KI) in a solvent like acetone, the chloride is exchanged for iodide.[20][21] The equilibrium is driven forward because sodium chloride (NaCl) is insoluble in acetone and precipitates out, effectively removing it from the reaction mixture according to Le Châtelier's principle.[18][20] The highly reactive this compound is then consumed by the primary nucleophile present in the reaction.
Caption: The Finkelstein reaction as a strategy to enhance reactivity.
This approach combines the economic advantage of the chloro-alkane with the superior kinetic performance of the iodo-alkane.
Conclusion and Recommendations
The comparison between this compound and 1-Chloro-3-phenylpropane for SN2 reactions is clear-cut:
-
Reactivity: this compound is the vastly superior substrate due to the excellent leaving group ability of iodide, which stems from the weakness of the C-I bond and the high stability of the resulting I⁻ anion.
-
Efficiency: Reactions with the iodo-substrate are significantly faster, require milder conditions, and often result in higher yields.
-
Synthetic Strategy:
-
For rapid synthesis and maximum yield , where cost is not the primary constraint, direct use of This compound is the recommended choice.
-
For large-scale or cost-sensitive syntheses , starting with 1-Chloro-3-phenylpropane and employing the Finkelstein reaction (using catalytic NaI in acetone) is a highly effective and economical strategy to generate the more reactive iodo-species in situ.
-
By understanding the fundamental principles of leaving group ability and leveraging strategic protocols like the Finkelstein reaction, researchers can optimize their synthetic routes for efficiency, cost, and overall success.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainly.in [brainly.in]
- 8. mytutor.co.uk [mytutor.co.uk]
- 9. quora.com [quora.com]
- 10. Strength of Acids – Introductory Chemistry [uen.pressbooks.pub]
- 11. Explain the difference in the bond dissociation energies for the followin.. [askfilo.com]
- 12. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 13. reddit.com [reddit.com]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound|lookchem [lookchem.com]
- 17. This compound 97 4119-41-9 [sigmaaldrich.com]
- 18. byjus.com [byjus.com]
- 19. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 20. grokipedia.com [grokipedia.com]
- 21. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 1-Iodo-3-phenylpropane in Large-Scale Synthesis
For researchers and process chemists, the selection of a synthetic reagent is a critical decision that balances chemical reactivity with economic viability, especially when scaling from the bench to production. 1-Iodo-3-phenylpropane is a valuable alkylating agent and a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its utility stems from the unique properties of the carbon-iodine bond; it is the weakest of the carbon-halogen bonds, making alkyl iodides highly reactive and efficient in nucleophilic substitution and cross-coupling reactions.[2]
However, this enhanced reactivity often comes at a premium. This guide provides a comprehensive analysis of the cost-effectiveness of this compound for large-scale synthesis. We will dissect the common synthetic routes to this compound, compare it directly with its more common brominated alternative, and provide actionable data to inform your process development decisions.
Synthetic Pathways to this compound: A Process Chemist's View
The economic viability of using this compound is intrinsically linked to its own synthesis. There are two primary, industrially relevant methods for its preparation, each with distinct advantages and drawbacks.
The Finkelstein Reaction: The Workhorse Method
The most common and straightforward route is the halide exchange, or Finkelstein reaction.[1][3] This SN2 reaction involves treating a more readily available and less expensive precursor, such as 1-bromo-3-phenylpropane or 1-chloro-3-phenylpropane, with an iodide salt, typically sodium iodide (NaI), in a polar aprotic solvent like acetone.
The causality behind this choice is Le Chatelier's principle. Sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium chloride is not. This precipitation of the inorganic salt drives the equilibrium towards the formation of the desired this compound, often resulting in high yields.[3]
References
The Halide Homologues: A Study in Reactivity vs. Stability
An In-Depth Technical Guide to Alternative Alkylating Agents for 1-Iodo-3-phenylpropane
For researchers and professionals in organic synthesis and drug development, the 3-phenylpropyl moiety is a common structural motif. The go-to reagent for introducing this group via nucleophilic substitution has traditionally been this compound. Its high reactivity, stemming from the excellent leaving group ability of iodide, makes it effective. However, its utility is often tempered by practical considerations such as cost, stability, and the generation of iodine-containing byproducts.
This guide provides a comprehensive comparison of viable alternatives to this compound, moving beyond a simple list to a critical evaluation of their performance, supported by mechanistic insights and experimental data. We will explore direct analogues like other halides and sulfonates, as well as conceptually different cross-coupling strategies that offer unique advantages in complex syntheses.
The most direct alternatives to this compound are its bromide and chloride counterparts. The choice among these three halides represents a fundamental trade-off between reactivity and stability, governed by the nature of the carbon-halogen (C-X) bond.
Mechanistic Considerations
The efficacy of a leaving group is inversely related to its basicity. Iodide (I⁻) is the weakest base among the halides, making it the best leaving group. This trend follows the C-X bond strength: C-I < C-Br < C-Cl.[1][2] Consequently, for nucleophilic substitution reactions (both Sₙ1 and Sₙ2), the reactivity trend is:
This compound > 1-Bromo-3-phenylpropane > 1-Chloro-3-phenylpropane
While the iodide offers the highest reactivity, often allowing for milder reaction conditions, the bromide and chloride offer increased stability and lower cost. 1-bromo-3-phenylpropane, in particular, strikes a practical balance, making it a workhorse in many laboratories.[1]
Caption: Trade-off between reactivity and stability for 3-phenylpropyl halides.
Performance Data
The following table summarizes typical conditions for the N-alkylation of a secondary amine, illustrating the practical implications of halide choice.
| Alkylating Agent | Typical Temperature | Typical Reaction Time | Relative Cost | Representative Yield |
| This compound | Room Temp to 60 °C | 2 - 8 hours | High | >95% |
| 1-Bromo-3-phenylpropane | 60 °C to 100 °C | 6 - 24 hours | Medium | 85-95% |
| 1-Chloro-3-phenylpropane | 80 °C to 120 °C (or PTC) | 12 - 48 hours | Low | 70-90% |
Note: Yields are highly substrate-dependent. Data is representative for a typical reaction.
Experimental Protocol: N-Alkylation with 1-Bromo-3-phenylpropane
This protocol describes a standard Sₙ2 reaction. The choice of a bromide represents a common compromise between reactivity and cost.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq.), a non-nucleophilic base such as K₂CO₃ or DIPEA (1.5 eq.), and a polar aprotic solvent (e.g., DMF or Acetonitrile).
-
Addition: Add 1-bromo-3-phenylpropane (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Sulfonate Esters: The High-Reactivity Alternatives
When reactivity is paramount and halides fall short, sulfonate esters such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) are superior alternatives. They are often prepared from the corresponding alcohol, 3-phenyl-1-propanol.
Mechanistic Considerations
The exceptional leaving group ability of sulfonates stems from the high stability of the resulting sulfonate anion, which is extensively resonance-stabilized.[3][4] This makes them even more reactive than iodides in nucleophilic substitution reactions.
Caption: Resonance stabilization of the tosylate anion enhances its leaving group ability.
Performance Data
Sulfonates often enable reactions at lower temperatures or with less nucleophilic partners compared to iodides.
| Alkylating Agent | Precursor | Leaving Group Ability | Key Advantage | Key Disadvantage |
| 3-Phenylpropyl Tosylate | 3-Phenyl-1-propanol | Excellent | Highly reactive, crystalline solid | Requires separate synthesis step |
| 3-Phenylpropyl Mesylate | 3-Phenyl-1-propanol | Excellent | Highly reactive, often used directly | Can be less stable than tosylates |
| This compound | N/A (or other halide) | Very Good | Commercially available | Higher cost, potential light sensitivity |
Experimental Protocol: Two-Step Synthesis and Alkylation via Tosylate
This protocol details the conversion of an alcohol to a highly reactive alkylating agent.
-
Tosylation:
-
Dissolve 3-phenyl-1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under N₂.
-
Add pyridine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).[3][4]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).
-
Perform an acidic workup (e.g., with 1 M HCl), followed by washes with saturated NaHCO₃ and brine. Dry the organic layer and concentrate to yield the crude tosylate, which can be purified by chromatography or recrystallization.
-
-
Alkylation:
-
Use the purified 3-phenylpropyl tosylate (1.0 eq.) in a subsequent nucleophilic substitution reaction under conditions similar to or milder than those required for the corresponding halides.
-
Cross-Coupling Reactions: A Paradigm Shift in Bond Formation
An entirely different strategy avoids the use of a 3-phenylpropyl electrophile altogether. Instead, modern palladium- or nickel-catalyzed cross-coupling reactions construct the desired C-C bond by coupling an organometallic nucleophile with a suitable electrophile.[5][6][7] This approach offers unparalleled scope and functional group tolerance.
Mechanistic Overview
Most cross-coupling reactions proceed through a common catalytic cycle involving three key steps: (1) Oxidative Addition of the catalyst into the electrophile, (2) Transmetalation of the organic group from the organometallic reagent to the catalyst, and (3) Reductive Elimination to form the new C-C bond and regenerate the catalyst.[8][9]
Caption: Generalized catalytic cycle for transition metal-catalyzed cross-coupling.
Comparison of Key Cross-Coupling Methods
| Coupling Reaction | Organometallic Reagent (R') | Typical Electrophile (R-X) | Key Advantages | Key Limitations |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid/ester) | Aryl/Vinyl Halides, Triflates | High functional group tolerance; stable reagents; mild conditions.[6][7] | Boronic acids can undergo side reactions (e.g., protodeboronation). |
| Negishi | Organozinc | Alkyl/Aryl/Vinyl Halides, Triflates | Highly reactive; excellent for sp³-sp² coupling; broad scope.[9][10] | Organozinc reagents are moisture-sensitive and often prepared in situ. |
| Kumada | Organomagnesium (Grignard) | Aryl/Vinyl Halides | Uses readily available and inexpensive Grignard reagents.[11][12] | Poor functional group tolerance due to high basicity of Grignard reagents.[12][13] |
Experimental Protocol: Suzuki-Miyaura Coupling
This general protocol illustrates the formation of a bond between an aryl group and the 3-phenylpropyl moiety.
-
Setup: In a flask, combine the aryl halide (e.g., bromobenzene, 1.0 eq.), 3-phenylpropylboronic acid pinacol ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent: Add a solvent mixture, typically toluene and water or dioxane and water. Degas the mixture thoroughly by bubbling N₂ or Ar through it for 15-20 minutes.
-
Reaction: Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product via column chromatography.
Summary and Recommendations
Choosing the right method to introduce a 3-phenylpropyl group depends on a careful analysis of the substrate, desired scale, and economic factors. This compound remains a viable option for its high reactivity in simple substitutions, but its limitations necessitate a broader toolkit.
| Method | Reactivity | Stability | Functional Group Tolerance | Primary Use Case |
| This compound | Very High | Low | Moderate | Rapid, small-scale Sₙ2 reactions. |
| 1-Bromo-3-phenylpropane | High | Moderate | Moderate | General-purpose alkylations; good balance of cost and reactivity. |
| 1-Chloro-3-phenylpropane | Moderate | High | Moderate | Large-scale or cost-sensitive syntheses, often requiring forcing conditions. |
| 3-Phenylpropyl Tosylate | Excellent | Moderate | Moderate | When halide reactivity is insufficient; alkylation of weak nucleophiles. |
| Suzuki Coupling | N/A | High (reagents) | Excellent | Coupling complex, functionalized fragments in late-stage synthesis. |
| Negishi Coupling | N/A | Low (reagents) | Good | Versatile C-C bond formation, especially sp³-sp² and sp³-sp³ couplings. |
Final Recommendation: For routine nucleophilic substitutions, 1-bromo-3-phenylpropane offers the best balance of performance and cost. For reactions requiring maximum electrophilicity, preparing 3-phenylpropyl tosylate from the corresponding alcohol is the superior choice. When constructing complex molecules with sensitive functional groups, the Suzuki-Miyaura coupling provides unmatched reliability and scope, representing the state-of-the-art for strategic bond formation.
References
- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Negishi coupling: an easy progress for C-C bond construction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 8. Kumada Coupling | NROChemistry [nrochemistry.com]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. youtube.com [youtube.com]
The Heart of the Matter: Oxidative Addition and Bond Dissociation Energy
An In-Depth Guide to the Advantages of 1-Iodo-3-phenylpropane in Cross-Coupling Reactions
For researchers and professionals in organic synthesis and drug development, the choice of starting materials is paramount to the success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, the selection of the organohalide coupling partner significantly influences reaction efficiency, scope, and conditions. This guide provides a detailed comparison of this compound against its bromo and chloro analogs, elucidating the fundamental advantages conferred by the carbon-iodine bond in these pivotal transformations.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, fundamentally rely on a catalytic cycle that typically begins with the oxidative addition of an organohalide to a low-valent palladium(0) complex.[1] This step is often the rate-determining step of the entire cycle and is where the choice of halide (I, Br, or Cl) has its most profound impact.
The reactivity order of organohalides in oxidative addition is a direct consequence of their carbon-halogen (C-X) bond dissociation energies (BDEs). The weaker the bond, the more readily it cleaves and adds to the palladium center. The established trend for BDEs is:
The carbon-iodine bond is the weakest among the common halogens, with a BDE of approximately 213-229 kJ/mol, compared to ~285 kJ/mol for C-Br and ~327 kJ/mol for C-Cl.[2][3] This lower bond energy means that this compound can undergo oxidative addition under much milder conditions—often at lower temperatures and with lower catalyst loadings—than its bromo or chloro counterparts.[5][6]
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Performance: Iodo- vs. Bromo- vs. Chloro-phenylpropane
The theoretical advantage of the weaker C-I bond translates directly into tangible experimental benefits. When comparing this compound with its analogs, the differences in reactivity, required conditions, and overall efficiency become clear.
| Feature | This compound | 1-Bromo-3-phenylpropane | 1-Chloro-3-phenylpropane |
| Reactivity | Highest | Moderate | Lowest |
| C-X BDE (approx.) | 213-229 kJ/mol[2][3] | 285 kJ/mol[2] | 327 kJ/mol[2] |
| Oxidative Addition | Fast, often at room temp.[6] | Slower, requires heat[5] | Very slow, requires specialized ligands/catalysts[6][7] |
| Typical Catalyst Loading | Lower | Moderate | Higher |
| Side Reactions | Less prone to β-hydride elimination due to faster oxidative addition[6] | Increased risk with forcing conditions | High risk; often unreactive under standard conditions |
| Stability & Cost | Less stable, higher cost | More stable, moderate cost | Most stable, lowest cost[7] |
In practical terms, using 1-bromo-3-phenylpropane often necessitates higher catalyst loadings or longer reaction times to achieve comparable yields to the iodo- derivative.[5] Chloro- analogs are generally the most challenging substrates, often requiring highly electron-rich and sterically hindered phosphine ligands to facilitate the difficult oxidative addition of the strong C-Cl bond.[6]
Application in Key Cross-Coupling Methodologies
The superior reactivity of this compound makes it an ideal substrate for a wide array of powerful C-C bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used cross-coupling methods. The propensity for aryl and alkyl iodides to undergo rapid oxidative addition makes them highly effective coupling partners.[1][6]
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent: Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane.
-
Reaction: Stir the mixture at the desired temperature (often ranging from room temperature to 80 °C) and monitor by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: Purify the crude product by column chromatography.
Figure 2: Workflow for a typical Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction couples an organohalide with an alkene.[8] The reaction shows outstanding trans selectivity and benefits greatly from the high reactivity of iodo-substrates, which allows for efficient coupling under relatively mild conditions.[8][9]
Representative Protocol: Heck Reaction
-
Setup: In a flask under an inert atmosphere, combine this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv).
-
Solvent: Add a polar aprotic solvent such as DMF or acetonitrile.
-
Reaction: Heat the mixture (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the residue via column chromatography to yield the coupled product.
Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an organohalide with a terminal alkyne.[10][11] This reaction is typically co-catalyzed by palladium and copper(I) salts. Aryl and vinyl iodides are the most frequently used halides due to their high reactivity, which ensures efficient coupling at or near room temperature.[10][12]
Representative Protocol: Sonogashira Coupling
-
Setup: To a flask, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent & Base: Dissolve the components in a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the reaction base.
-
Reaction: Stir the mixture under an inert atmosphere at room temperature. The reaction is often complete within a few hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Figure 3: Workflow for a typical Sonogashira coupling reaction.
Nuances and Expert Considerations
While the high reactivity of this compound is a significant advantage, there are subtleties to consider. In some Suzuki-Miyaura reactions, particularly with traditional Pd/PPh₃ catalyst systems at lower temperatures (~50 °C), aryl iodides have shown surprisingly poor reactivity compared to their bromo counterparts.[13][14] This has been attributed to the inefficient turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[13][14] Furthermore, iodide itself can sometimes act as a strong ligand for the palladium center, potentially slowing down the catalytic cycle.[6] These instances highlight the importance of optimizing reaction conditions, including temperature and ligand choice, for each specific transformation.
Conclusion
The primary advantage of using this compound in cross-coupling reactions lies in the low bond dissociation energy of the C-I bond. This fundamental property facilitates the critical oxidative addition step, enabling reactions to proceed under milder conditions, with lower catalyst loadings, and often in higher yields compared to bromo- and chloro- analogs. This enhanced reactivity makes this compound an invaluable tool for chemists, providing a reliable and efficient pathway for the construction of complex molecular architectures in pharmaceutical and materials science research.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
A Comparative Study of Leaving Group Ability: Iodide vs. Bromide vs. Chloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the efficiency of a reaction often hinges on the departure of a leaving group. A well-behaved leaving group facilitates the desired transformation, while a poor one can stymie even the most carefully planned synthetic route. Among the most commonly employed leaving groups are the halides: iodide, bromide, and chloride. This guide provides an in-depth comparative analysis of their leaving group abilities, supported by fundamental principles and experimental data, to empower researchers in making informed decisions for reaction design and optimization.
The Essence of a Good Leaving Group: A Trifecta of Properties
Before delving into a direct comparison, it is crucial to understand the key attributes that define a good leaving group. In the context of nucleophilic substitution reactions, where a nucleophile replaces the leaving group, the ability of the departing species to stabilize the negative charge it acquires upon bond cleavage is paramount.[1] This stability is governed by a confluence of three primary factors:
-
Basicity: The cornerstone principle is that weaker bases are better leaving groups .[2] A weak base is less likely to donate its electron pair back to the carbon atom, thus favoring the forward reaction.[3] The stability of the halide anions can be correlated with the pKa values of their conjugate acids (the hydrohalic acids).[3] Stronger acids have weaker conjugate bases, which are more stable and therefore better leaving groups.[3]
-
Polarizability: This refers to the ease with which the electron cloud of an atom can be distorted.[4] Larger atoms, with their electrons held more loosely, are more polarizable.[4] In the transition state of a nucleophilic substitution reaction, the developing negative charge on the leaving group can be dispersed over a larger, more polarizable atom, leading to greater stabilization and a lower activation energy.[4]
-
Carbon-Halogen (C-X) Bond Strength: For a leaving group to depart, the bond connecting it to the carbon atom must be broken. A weaker C-X bond will break more readily, leading to a faster reaction rate. The strength of the carbon-halogen bond decreases as the size of the halogen atom increases.[5]
These three factors are interconnected and collectively determine the leaving group ability of the halides. As we move down the halogen group in the periodic table, the atomic size and polarizability increase, while basicity and C-X bond strength decrease. This confluence of trends leads to a clear hierarchy in leaving group ability.
Head-to-Head Comparison: Iodide vs. Bromide vs. Chloride
Experimental evidence consistently demonstrates a distinct trend in the leaving group ability of the common halides in nucleophilic substitution reactions. The established order of reactivity is:
Iodide > Bromide > Chloride
This trend holds true for both S(_N)1 and S(_N)2 reactions as the departure of the leaving group is involved in the rate-determining step of both mechanisms.[2]
To quantify this trend, we can examine the relative rates of reaction for a series of alkyl halides with a common nucleophile under identical conditions. The following table presents illustrative relative rate constants for the S(_N)2 reaction of 1-halobutanes with azide ion in acetone. While the nucleophile is different, this data serves as a strong proxy for the relative leaving group abilities of the halides in a typical S(_N)2 reaction.
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| 1-Iodobutane | I⁻ | ~30,000 |
| 1-Bromobutane | Br⁻ | 1,000 |
| 1-Chlorobutane | Cl⁻ | 200 |
Data is illustrative of the established reactivity trend for primary alkyl halides in S(_N)2 reactions.[6]
The data clearly shows that the reaction with 1-iodobutane is significantly faster than with 1-bromobutane, which in turn is faster than with 1-chlorobutane. This dramatic increase in reaction rate underscores the superior leaving group ability of iodide.
Caption: Relationship between key factors and the resulting leaving group ability trend.
Experimental Validation: The Finkelstein Reaction
A classic and elegant method for demonstrating the relative leaving group abilities of chlorides and bromides is the Finkelstein reaction.[1] This S(_N)2 reaction involves the treatment of an alkyl chloride or bromide with a solution of sodium iodide in acetone.[1]
The brilliance of this experiment lies in the solubility properties of the salts involved. Sodium iodide (NaI) is soluble in acetone, while sodium chloride (NaCl) and sodium bromide (NaBr) are not.[1] Consequently, as the reaction proceeds and the better leaving group (iodide) displaces the chloride or bromide, the resulting sodium salt precipitates out of the solution. According to Le Châtelier's principle, this removal of a product drives the equilibrium towards the formation of the alkyl iodide.[4] The rate of precipitate formation serves as a direct and visual indicator of the relative reaction rates.
References
A Senior Application Scientist's Guide to the Synthesis and Validation of 3-Phenylpropane Derivatives from 1-Iodo-3-phenylpropane
As a foundational building block in organic synthesis, 1-iodo-3-phenylpropane offers a versatile scaffold for the construction of more complex molecules, particularly in medicinal chemistry and materials science where the 3-phenylpropyl moiety is a common structural motif.[1] The reactivity of its carbon-iodine bond makes it an excellent electrophile for a variety of transformations. However, the selection of a synthetic route is not merely about reaching the target molecule; it is a strategic decision balancing yield, purity, scalability, and reaction conditions.
This guide provides a comparative analysis of common synthetic routes to derivatives using this compound. We will delve into the causality behind experimental choices, present detailed protocols for key transformations, and establish a robust framework for the analytical validation of the resulting products, ensuring the integrity and reproducibility of your research.
Part 1: A Comparative Overview of Synthetic Routes
The C(sp³)–I bond in this compound is the key to its synthetic utility. The relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds makes it a highly reactive substrate, particularly in palladium-catalyzed cross-coupling reactions.[1][2] We will compare several mainstream C-C and C-N bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, offering a powerful toolkit for constructing complex molecular architectures under relatively mild conditions.[3][4] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4]
Below is a generalized workflow for employing this compound in cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
A. Suzuki-Miyaura Coupling This reaction forms a C-C bond between this compound and an organoboron species (e.g., phenylboronic acid). It is widely favored for its mild conditions and the commercial availability of a vast array of boronic acids.
B. Sonogashira Coupling The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with organic halides to form C(sp³)–C(sp) bonds.[5][6] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free versions have been developed.[6][7] The resulting alkynyl derivatives are valuable intermediates for further transformations.
C. Heck Coupling The Heck reaction couples the alkyl iodide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation with excellent stereoselectivity.[8]
D. Buchwald-Hartwig Amination This reaction enables the formation of C-N bonds by coupling this compound with a primary or secondary amine. It is a cornerstone reaction for synthesizing aryl and alkyl amines, which are prevalent in pharmaceuticals.
Comparative Performance Data
The choice of reaction is dictated by the desired derivative. The following table summarizes typical performance characteristics for these key reactions.
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantages |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-100 | 75-95 | High functional group tolerance; stable reagents |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF | RT-65 | 80-98 | Mild conditions; direct formation of C-C triple bonds |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF, Acetonitrile | 80-120 | 60-85 | Good stereoselectivity; atom economy |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 70-90 | Broad scope of amines; direct C-N bond formation |
Note: Yields are representative and highly dependent on the specific substrates, catalyst, and reaction conditions used.[3][5][8]
Alternative Precursors: A Note on Reactivity
While this compound is highly reactive, its bromo-analogue, 1-bromo-3-phenylpropane, is often more stable and cost-effective. The C-Br bond is stronger than the C-I bond, leading to slower reaction kinetics.[1] This can be an advantage in sequential cross-coupling reactions where chemoselectivity is desired, but for a single transformation, the iodo-compound generally requires milder conditions and lower catalyst loadings to achieve high yields.[2]
Part 2: Robust Validation of Synthetic Products
The synthesis of a target molecule is incomplete without rigorous analytical validation to confirm its identity and purity.[9][10] A multi-technique approach is essential for unambiguous characterization.
Caption: A multi-technique workflow for analytical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of an organic molecule in solution.[11][12]
-
¹H NMR: Provides information on the electronic environment and connectivity of protons. For a derivative of this compound, you should expect to see:
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. This is crucial for confirming the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to resolve complex structures by showing correlations between protons (COSY) or between protons and carbons (HSQC, HMBC), confirming the exact connectivity of atoms.[13][14]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of validation data.[12][13] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass measurement. Fragmentation patterns observed in the mass spectrum can also offer structural clues that corroborate NMR data.[15]
Chromatography
Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primarily used to assess the purity of the final compound.[13] By comparing the peak area of the product to any impurities, a quantitative measure of purity can be obtained.
Part 3: Detailed Experimental Protocols
Trustworthy science relies on reproducible protocols. The following sections provide detailed, self-validating methodologies for a representative synthesis and the subsequent analytical characterization.
Protocol 1: Synthesis of 1-(3-Phenylpropyl)-4-phenyl-1H-1,2,3-triazole via a Copper-Free Sonogashira/Click Cascade
This protocol first describes a Sonogashira coupling, followed by an in-situ azide-alkyne cycloaddition. This exemplifies a modern, efficient use of the initial product.
Rationale: We choose a copper-free Sonogashira variant to avoid potential issues with copper catalysis in subsequent biological assays. The one-pot cascade is efficient, reducing workup steps and improving overall yield.
Materials:
-
This compound (1.0 equiv)
-
Ethynylbenzene (1.1 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
Sodium Azide (NaN₃) (1.2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (Et₃N), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (e.g., 246 mg, 1.0 mmol) and Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Add anhydrous DMF (5 mL) and anhydrous Et₃N (2 mL) via syringe.
-
Add ethynylbenzene (112 mg, 1.1 mmol) dropwise to the stirring solution.
-
Stir the reaction mixture at 60 °C and monitor by TLC until the starting iodide is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature. Add sodium azide (78 mg, 1.2 mmol).
-
Re-heat the mixture to 80 °C and stir overnight (12-16 hours).
-
Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure triazole derivative.
Protocol 2: Standard Validation of the Purified Product
Objective: To confirm the structure and purity of the synthesized triazole derivative.
1. Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
HRMS: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
HPLC: Prepare a stock solution (~1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
2. NMR Analysis:
-
Acquire a ¹H NMR spectrum. Confirm the presence of signals for the 3-phenylpropyl group, the phenyl group from the original alkyne, and the new triazole proton.
-
Acquire a ¹³C NMR spectrum. Count the signals to ensure all expected carbons are present.
-
If the structure is ambiguous, acquire 2D spectra (e.g., HSQC, HMBC) to definitively assign all proton and carbon signals and confirm connectivity.
3. Mass Spectrometry Analysis:
-
Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF).
-
Determine the m/z of the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Compare the experimentally observed exact mass to the theoretically calculated mass for the expected molecular formula. The mass error should be less than 5 ppm.
4. HPLC Purity Analysis:
-
Develop a suitable HPLC method (select column, mobile phase, and gradient).
-
Inject the sample and record the chromatogram.
-
Integrate the peaks. The purity is calculated as the area of the product peak divided by the total area of all peaks, expressed as a percentage. A purity of >95% is typically required for biological screening.
By following this integrated approach of comparative synthesis and rigorous, multi-faceted validation, researchers can confidently generate and characterize novel derivatives of this compound for their specific applications, ensuring the scientific integrity of their findings.
References
- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Enabling organic synthesis through the development and application of novel analytical methods - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 15. pubs.acs.org [pubs.acs.org]
assessing the purity of 1-Iodo-3-phenylpropane by analytical techniques
An In-Depth Comparative Guide to Assessing the Purity of 1-Iodo-3-phenylpropane
Introduction: The Analytical Imperative for this compound
This compound (C₉H₁₁I) is a valuable alkyl iodide building block in organic synthesis and medicinal chemistry, frequently employed in coupling reactions and as a precursor for more complex molecules.[1] Its utility, however, is intrinsically linked to its purity. The presence of residual starting materials, solvents, or degradation byproducts can significantly impact reaction yields, selectivity, and the safety profile of downstream products.
The molecule itself presents unique analytical challenges. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the compound susceptible to degradation, particularly when exposed to light, which can liberate free iodine (I₂) and lead to discoloration and the formation of impurities.[2][3] As it is often a liquid or low-melting solid at room temperature, its handling and analysis require specific considerations.[1] This guide provides a comparative analysis of the primary analytical techniques for robustly assessing the purity of this compound, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.
Anticipating the Adversaries: Common Impurities in this compound
A robust analytical strategy begins with understanding the potential impurities. The synthetic history of the batch is the most critical piece of information. Common synthetic routes include:
-
Finkelstein Reaction: Nucleophilic substitution of 3-phenylpropyl bromide or chloride with sodium iodide in a solvent like acetone.[1]
-
Iodination of an Alcohol: Conversion of 3-phenyl-1-propanol using reagents like triphenylphosphine-iodine complex.[1]
Based on these pathways, likely impurities include:
-
Starting Materials: Unreacted 3-phenylpropyl bromide, 3-phenylpropyl chloride, or 3-phenyl-1-propanol.
-
Reaction Byproducts: Elimination products (e.g., 3-phenylpropene), or compounds formed from side-reactions.
-
Residual Solvents: Acetone, ethyl acetate, or other solvents used during synthesis and purification.[1][2]
-
Degradation Products: Free iodine (I₂), which imparts a yellow or brown color, and other unspecified degradation compounds.[3]
The choice of analytical technique must be tailored to effectively separate and identify these diverse potential contaminants.
Orthogonal Approaches to Purity Determination: A Comparative Guide
No single technique can provide a complete purity profile. A multi-faceted, or orthogonal, approach is essential for a self-validating and trustworthy assessment. We will compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatiles
Expertise & Experience: GC-MS is arguably the most powerful frontline tool for assessing this compound. Its volatility is well-suited for gas-phase separation, and the mass spectrometer provides definitive identification of both the main component and any volatile impurities. The key is to use a thermal program that separates impurities without causing on-column degradation of the analyte.
Principle of Operation: The sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for structural elucidation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
GC Conditions:
-
Column: A low-to-mid polarity column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). This provides excellent resolution for aromatic compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program effectively separates lower-boiling solvents and higher-boiling impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Data Interpretation:
-
Chromatogram: Purity is assessed by the area percent of the main peak. Look for earlier eluting peaks (residual solvents) and later eluting peaks (higher molecular weight byproducts or starting materials like 3-phenyl-1-propanol).
-
Mass Spectrum: The main peak for this compound will show a molecular ion (M⁺) at m/z 246 .[1][4] Key fragments to confirm identity include the loss of iodine (m/z 119) and the tropylium ion (m/z 91), which is characteristic of alkylbenzenes.
Trustworthiness: The protocol is self-validating by confirming the mass spectrum of the main peak against a known reference spectrum. The presence of the correct molecular ion and fragmentation pattern provides high confidence in peak identity.
High-Performance Liquid Chromatography (HPLC): A Complementary Approach
Expertise & Experience: While GC-MS is often sufficient, HPLC is an indispensable tool for analyzing thermally sensitive or non-volatile impurities that would not be amenable to GC analysis.[5] For this compound, its primary role is to detect high molecular weight impurities or polar contaminants that may not elute from a GC column. The phenyl group provides a strong chromophore for UV detection.
Principle of Operation: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of components between the two phases.[5][6]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a solution of ~0.5 mg/mL in the mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A).
-
Gradient Program: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Data Interpretation:
-
Purity is calculated from the relative peak areas in the chromatogram.
-
More polar impurities (like 3-phenyl-1-propanol) will elute earlier, while less polar impurities will elute later. This method is excellent for verifying the absence of non-volatile materials that would not be observed by GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Expertise & Experience: NMR is the most powerful technique for unambiguous structural confirmation.[7] For purity assessment, ¹H NMR is exceptionally sensitive for detecting and quantifying proton-containing impurities, especially residual solvents or starting materials. It provides a holistic view of the sample's composition.
Principle of Operation: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a strong magnetic field. Radiofrequency pulses perturb this alignment, and the signal emitted as they relax provides detailed information about the chemical environment, connectivity, and relative number of each type of nucleus.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[8]
-
Internal Standard: Add Tetramethylsilane (TMS) as a chemical shift reference (δ = 0.0 ppm).[9]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration for quantitative analysis.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. More scans are required due to the low natural abundance of ¹³C.[8]
Data Interpretation:
-
¹H NMR Spectrum: The spectrum of pure this compound should show:
-
A multiplet around δ 7.2-7.4 ppm (5H, aromatic protons).[1]
-
A triplet around δ 3.2 ppm (2H, -CH₂-I).
-
A triplet around δ 2.8 ppm (2H, Ph-CH₂-).
-
A multiplet (quintet) around δ 2.1 ppm (2H, -CH₂-CH₂-CH₂-).
-
Impurities will present as extra peaks. For example, residual ethyl acetate would show a quartet at ~δ 4.1 and a singlet at ~δ 2.0. The starting material 3-phenyl-1-propanol would show a characteristic triplet for the -CH₂-OH group around δ 3.7.
-
-
¹³C NMR Spectrum: The proton-decoupled spectrum should show the expected number of unique carbon signals, confirming the overall carbon framework.[1][9]
dot
Caption: Correlation of ¹H NMR signals to the molecular structure.
Elemental Analysis: The Fundamental Compositional Check
Expertise & Experience: Elemental analysis is a classic, bulk analytical technique that determines the mass percentages of carbon, hydrogen, and iodine. While it cannot identify specific impurities, it provides a fundamental check on the compound's empirical formula. A significant deviation from the theoretical values is a definitive indicator of a substantial impurity or that the compound is not what it is believed to be.
Principle of Operation: A precisely weighed sample is combusted in an oxygen atmosphere. The resulting gases (CO₂, H₂O) are measured to determine carbon and hydrogen content. For iodine, the sample undergoes oxygen-flask combustion to convert the organoiodine to iodide, which is then quantified by potentiometric titration.[10][11]
Theoretical vs. Actual Values:
-
Molecular Formula: C₉H₁₁I
-
Molecular Weight: 246.09 g/mol [12]
-
Theoretical Composition:
-
Carbon (C): 43.93%
-
Hydrogen (H): 4.51%
-
Iodine (I): 51.56%
-
Data Interpretation:
-
The experimentally determined percentages should fall within an acceptable range of the theoretical values, typically ±0.4%.[10] For example, a C value of 42.5% would indicate a significant impurity.
dot
Caption: A comprehensive workflow for purity assessment.
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Sensitivity | Specificity | Information Provided | Key Strengths for this compound |
| GC-MS | Separation & Identification | High (ppm-ppb) | Very High | Retention time, molecular weight, fragmentation pattern | Excellent for volatile impurities (solvents, starting materials) and provides definitive mass confirmation. |
| HPLC-UV | Separation & Quantification | High (ppm) | Moderate | Retention time, relative concentration | Detects non-volatile or thermally labile impurities not seen by GC. |
| NMR | Structure Elucidation & Quantification | Moderate (low %) | Absolute | Chemical environment of all ¹H nuclei, carbon backbone, relative molar ratios | Unambiguous structural confirmation. Best technique for identifying and quantifying residual solvents. |
| Elemental Analysis | Empirical Formula Confirmation | Low (>0.5%) | Low | Bulk elemental composition (%C, %H, %I) | Fundamental check of elemental composition; flags major compositional errors. |
Conclusion and Recommendations
Assessing the purity of this compound requires a carefully selected suite of analytical methods. No single technique is sufficient.
-
For routine quality control and release , a well-validated GC-MS method is typically the most efficient and informative tool, providing both separation and identification of the most likely volatile impurities.
-
For comprehensive characterization of a new batch or for troubleshooting , an orthogonal approach is mandatory. NMR spectroscopy is essential for absolute structural confirmation and identifying unknown contaminants. HPLC should be employed to rule out non-volatile impurities.
-
Elemental analysis serves as a final, fundamental confirmation of the material's bulk composition and should be performed for any reference standard or first-synthesis batch.
By strategically combining these techniques, researchers and drug development professionals can establish a high-confidence, self-validating purity profile for this compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 4. Benzene, (3-iodopropyl)- | C9H11I | CID 138121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. torontech.com [torontech.com]
- 7. tutorchase.com [tutorchase.com]
- 8. benchchem.com [benchchem.com]
- 9. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Elemental analysis [chemistry.huji.ac.il]
- 11. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 12. scbt.com [scbt.com]
The Synthetic Versatility of 1-Iodo-3-phenylpropane: A Comparative Guide for Researchers
For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical determinant of experimental success. This guide provides an in-depth technical comparison of 1-Iodo-3-phenylpropane, a versatile building block, against its common alternatives. We will explore its applications in key synthetic transformations, supported by experimental data and detailed protocols, to empower you with the insights needed to make informed decisions in your synthetic endeavors.
Introduction to this compound: Properties and Reactivity Profile
This compound (C₆H₅(CH₂)₃I) is a valuable reagent in organic synthesis, primarily utilized as an electrophilic source of the 3-phenylpropyl group.[1] Its utility stems from the unique properties of the carbon-iodine bond. Being the largest and least electronegative of the common halogens, iodine forms a long and relatively weak bond with carbon. This inherent weakness translates to a lower activation energy for bond cleavage, rendering this compound a highly reactive electrophile in a variety of transformations, most notably in transition metal-catalyzed cross-coupling reactions.
The reactivity of alkyl halides in such reactions typically follows the trend: R-I > R-Br > R-Cl. This is a direct consequence of the bond dissociation energies, with the C-I bond being the easiest to break. This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro analogs.
Comparative Performance in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. This compound serves as an excellent coupling partner in several of these transformations.
Nickel/Cobalt-Catalyzed Cross-Electrophile Coupling (CEC)
In the realm of cross-electrophile coupling, where two different electrophiles are coupled in the presence of a reducing agent, this compound demonstrates superior performance compared to its brominated counterpart. The weaker C-I bond facilitates a more efficient oxidative addition to the low-valent metal center, which is often the rate-determining step.
Table 1: Comparison of this compound and 1-Bromo-3-phenylpropane in Ni/Co-Catalyzed Cross-Electrophile Coupling with Iodobenzene.
| Electrophile | Catalyst System | Yield (%) | Reaction Time | Reference |
| This compound | Ni/Co dual catalysis | 97 | Optimized | [1] |
| 1-Bromo-3-phenylpropane | Ni/Co dual catalysis | 82 | Requires higher catalyst loading or longer time | [1] |
This data clearly illustrates the kinetic advantage of using the iodo-derivative, leading to a significantly higher yield under optimized conditions.[1]
Iron-Catalyzed Cross-Coupling
Iron catalysis has emerged as a more sustainable and cost-effective alternative to palladium and nickel catalysis. This compound has been successfully employed in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents.
In a notable study, the use of Fe(OAc)₂ as a catalyst for the coupling of this compound resulted in a respectable 75% yield of the cross-coupled product.[1] This demonstrates the compound's compatibility with earth-abundant metal catalysts, a significant consideration in green chemistry.
Palladium-Catalyzed Couplings: Suzuki, Sonogashira, and Negishi Reactions
While specific comparative data for this compound in these named reactions is dispersed, the general principles of reactivity hold true. The oxidative addition of the C-I bond to a Pd(0) center is significantly faster than that of a C-Br or C-Cl bond, making it the substrate of choice for milder and more efficient Suzuki, Sonogashira, and Negishi couplings.
General Mechanistic Insight: The Role of this compound in a Palladium-Catalyzed Cross-Coupling Cycle
The following diagram illustrates the pivotal role of this compound in a generic palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. The initial, often rate-limiting, step is the oxidative addition of the C-I bond to the Pd(0) catalyst.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Applications in the Synthesis of Carbocyclic and Heterocyclic Scaffolds
The 3-phenylpropyl moiety is a common structural motif in a variety of complex molecules, including pharmaceuticals and natural products. This compound serves as a key starting material for the construction of such scaffolds.
Synthesis of Tetralins
Substituted tetralins are important structural cores in many biologically active compounds. While not a direct cyclization of this compound itself, it can be used to introduce the 3-phenylpropyl side chain onto a suitable precursor, which can then undergo intramolecular cyclization to form the tetralin ring system.
Synthesis of Pharmaceutical Intermediates: The Case of GBR 12909 Analogs
This compound is a crucial reagent in the synthesis of analogs of GBR 12909, a potent and selective dopamine reuptake inhibitor.[2] The synthesis typically involves the alkylation of a piperazine derivative with this compound.
Experimental Protocol: Synthesis of a GBR 12909 Analog
This protocol outlines a general procedure for the N-alkylation of a piperazine derivative with this compound.
Materials:
-
1-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperazine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired GBR 12909 analog.
Alternative Reagents and Their Comparative Standing
While this compound is a highly effective reagent, other 3-phenylpropyl electrophiles are also commonly used. A comparative analysis is essential for selecting the optimal reagent for a specific synthetic challenge.
1-Bromo-3-phenylpropane
As previously discussed, 1-Bromo-3-phenylpropane is a viable alternative, though generally less reactive than its iodo counterpart.[1] Its lower reactivity can be advantageous in situations where a slower, more controlled reaction is desired, or in multi-step syntheses where the stability of the alkyl halide is a concern. However, for reactions that are sluggish or require forcing conditions, the iodo-derivative is the superior choice.
3-Phenylpropyl Tosylate and Mesylate
Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups and are often used as alternatives to alkyl halides. Their reactivity is comparable to or, in some cases, even greater than that of alkyl iodides in nucleophilic substitution reactions. However, their preparation requires an additional synthetic step from the corresponding alcohol, and they can be more susceptible to elimination side reactions under basic conditions.
Table 2: Qualitative Comparison of 3-Phenylpropyl Electrophiles
| Reagent | Reactivity | Stability | Cost | Preparation | Common Applications |
| This compound | High | Moderate (light-sensitive) | Higher | Finkelstein reaction from bromide/chloride | Cross-coupling, Alkylations |
| 1-Bromo-3-phenylpropane | Moderate | High | Lower | From 3-phenylpropanol | General alkylations |
| 3-Phenylpropyl Tosylate | High | High | Moderate | From 3-phenylpropanol | Nucleophilic substitutions |
Practical Considerations and Experimental Workflow
Workflow for a Typical Cross-Coupling Reaction Using this compound
Caption: A standard experimental workflow for a cross-coupling reaction.
Conclusion and Future Outlook
This compound stands out as a highly reactive and versatile building block in organic synthesis. Its superior performance in a range of cross-coupling reactions, particularly in comparison to its bromo analog, makes it the reagent of choice for transformations where high efficiency and mild reaction conditions are paramount. Its utility in the synthesis of complex carbocyclic and heterocyclic scaffolds, including important pharmaceutical intermediates, further underscores its value to the research community.
As the field of organic synthesis continues to evolve, with a growing emphasis on catalytic efficiency and sustainability, the demand for highly reactive and selective reagents like this compound is expected to increase. Future research will likely focus on expanding its applications in novel catalytic systems and in the development of more complex and stereochemically defined molecules.
References
A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Iodo-3-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Kinetic Advantage of the Carbon-Iodine Bond
1-Iodo-3-phenylpropane is a versatile substrate in organic synthesis, prized for its reactivity in a variety of transformations, including nucleophilic substitution and elimination reactions. Its utility stems primarily from the nature of the carbon-iodine (C-I) bond. Compared to its lighter halogen counterparts (C-Br and C-Cl), the C-I bond is significantly weaker and more polarizable. This fundamental property dictates its enhanced reactivity, leading to faster reaction kinetics, a critical consideration in the design of efficient synthetic routes.[1]
This guide will explore the kinetic landscape of reactions involving this compound, offering a comparative analysis with alternative substrates and reagents. We will examine the mechanistic underpinnings of these reactions and provide detailed experimental protocols for their kinetic evaluation.
Nucleophilic Substitution Reactions: A Quantitative Comparison
Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of organic synthesis. The rate of these reactions is highly dependent on the nature of the leaving group, with iodide being one of the most effective.
The Superiority of Iodide as a Leaving Group
The reactivity trend for SN2 reactions in primary alkyl halides is consistently I > Br > Cl > F. This is a direct consequence of the carbon-halogen bond strength and the stability of the resulting halide anion. The C-I bond's relative weakness leads to a lower activation energy for the SN2 transition state, resulting in significantly faster reaction rates.
| Substrate | Leaving Group | Relative Rate Constant (krel) |
| 1-Iodobutane | I⁻ | ~30,000 |
| 1-Bromobutane | Br⁻ | 1,000 |
| 1-Chlorobutane | Cl⁻ | 200 |
| Data is illustrative of the established reactivity trend for primary alkyl halides in SN2 reactions. |
This dramatic difference in reaction rates underscores the kinetic advantage of employing an iodoalkane like this compound when rapid and efficient substitution is desired.
Mechanistic Pathway of SN2 Reactions
The SN2 reaction of this compound proceeds via a concerted, single-step mechanism. The nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the iodide leaving group. This leads to an inversion of stereochemistry at the reaction center.
Elimination Reactions: The Influence of the Base
In the presence of a strong base, this compound can undergo elimination reactions to form alkenes. The regiochemical outcome of these reactions is highly dependent on the steric bulk of the base employed.
Zaitsev vs. Hofmann Elimination
-
Unhindered Bases (e.g., Sodium Ethoxide): Smaller, unhindered bases favor the formation of the more substituted, thermodynamically more stable alkene, known as the Zaitsev product .
-
Bulky Bases (e.g., Potassium tert-butoxide): Sterically hindered bases preferentially abstract a proton from the least sterically hindered β-carbon, leading to the formation of the less substituted alkene, known as the Hofmann product .[2]
For this compound, reaction with sodium ethoxide would be expected to yield primarily 1-phenylprop-1-ene (Zaitsev), while reaction with potassium tert-butoxide would favor the formation of 3-phenylprop-1-ene (Hofmann).
Experimental Protocols for Kinetic Studies
The determination of reaction rates is fundamental to understanding reaction mechanisms and optimizing conditions. The following protocols outline methodologies for studying the kinetics of SN2 and E2 reactions of this compound.
General Workflow for Kinetic Analysis
A generalized workflow for determining reaction kinetics is depicted below. This involves careful preparation of reactants, initiation and monitoring of the reaction at a constant temperature, and analysis of the data to determine the rate constant.
Protocol for a Comparative SN2 Kinetic Study
Objective: To determine and compare the second-order rate constants for the SN2 reaction of this compound and 1-bromo-3-phenylpropane with sodium azide in acetone.
Materials:
-
This compound
-
1-Bromo-3-phenylpropane
-
Sodium azide (NaN₃)
-
Anhydrous acetone
-
Standardized silver nitrate (AgNO₃) solution (for titration)
-
Volumetric flasks, pipettes, burette, conical flasks
-
Thermostatted water bath
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of each alkyl halide and sodium azide in anhydrous acetone in separate volumetric flasks.
-
Temperature Equilibration: Place all reactant solutions in a constant temperature water bath (e.g., 25°C) for at least 20 minutes to ensure thermal equilibrium.
-
Reaction Initiation: To start a kinetic run, rapidly mix equal volumes of the alkyl halide solution and the sodium azide solution in a larger flask, starting the stopwatch simultaneously.
-
Reaction Monitoring: At regular, recorded time intervals (e.g., every 10 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.
-
Quenching: Immediately transfer the aliquot to a flask containing a known volume of a suitable quenching agent (e.g., cold water or a solvent in which the reactants are immiscible) to stop the reaction.
-
Analysis (Titration Method): The concentration of unreacted azide in each quenched aliquot can be determined by titration with a standardized solution of silver nitrate.
-
Data Analysis: The second-order rate constant (k) can be determined by plotting 1/[N₃⁻] versus time. For a second-order reaction, this plot will be linear, and the slope will be equal to the rate constant k. The rate law is given by: Rate = k[Alkyl Halide][N₃⁻].
Protocol for an E2 Kinetic Study
Objective: To determine the second-order rate constant for the E2 reaction of this compound with potassium tert-butoxide in tert-butanol.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Internal standard (e.g., a non-reactive hydrocarbon like dodecane)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Volumetric flasks, pipettes, syringes
-
Thermostatted oil bath
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound and an internal standard in anhydrous tert-butanol. Prepare a separate stock solution of potassium tert-butoxide in anhydrous tert-butanol.
-
Temperature Equilibration: Bring both solutions to the desired reaction temperature in a thermostatted oil bath.
-
Reaction Initiation: Initiate the reaction by adding a known volume of the base solution to the substrate solution.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots and quench the reaction (e.g., by adding a dilute acid).
-
Analysis (GC Method): Analyze the quenched aliquots by GC-FID. The disappearance of the starting material and the appearance of the product can be quantified relative to the internal standard.
-
Data Analysis: Plot the concentration of this compound versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By varying the initial concentrations of the substrate and the base, the reaction orders and the rate constant can be determined using the method of initial rates. The rate law for this E2 reaction is: Rate = k[this compound][KOtBu].
Conclusion
The kinetic superiority of this compound in nucleophilic substitution reactions is a direct consequence of the fundamental properties of the carbon-iodine bond. This makes it an invaluable substrate for synthetic chemists aiming for high reaction rates and efficiency. In elimination reactions, the choice of base provides a powerful tool for controlling the regiochemical outcome. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify these kinetic effects and make informed decisions in the design and optimization of synthetic pathways.
References
A Tale of Two Metals: A Comparative Guide to Palladium and Nickel Catalysts for Cross-Coupling Reactions with 1-Iodo-3-phenylpropane
For the Modern Chemist: Navigating the Nuances of C(sp³)-C(sp²) Bond Formation
In the intricate world of synthetic chemistry, the formation of carbon-carbon bonds is a cornerstone, enabling the construction of complex molecular architectures that drive innovation in pharmaceuticals, materials science, and beyond. Among the myriad of tools available, transition metal-catalyzed cross-coupling reactions stand as a testament to the power of catalysis. For decades, palladium has been the reigning monarch in this domain, its versatility and reliability making it the go-to choice for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. However, the kingdom is witnessing the rise of a formidable contender: nickel. This earth-abundant, cost-effective metal is not merely a cheaper alternative but a catalyst with a unique reactivity profile, particularly advantageous for challenging substrates such as alkyl halides.
This guide provides a deep dive into the comparative performance of palladium and nickel catalysts for cross-coupling reactions with 1-iodo-3-phenylpropane, a primary alkyl iodide. We will explore the mechanistic underpinnings that dictate their reactivity, present a side-by-side analysis of their performance based on available experimental data for analogous systems, and provide detailed protocols to empower researchers in their experimental design.
The Contenders: Palladium vs. Nickel at a Glance
The choice between palladium and nickel is not merely one of cost; it is a strategic decision rooted in the fundamental electronic and mechanistic differences between these two transition metals.
Palladium , a second-row transition metal, is the established workhorse for a vast array of cross-coupling reactions.[1][2] Its catalytic cycles, predominantly involving Pd(0) and Pd(II) oxidation states, are well-understood and generally proceed through a three-step mechanism: oxidative addition, transmetalation, and reductive elimination.[3] Palladium catalysts are known for their high functional group tolerance and predictable reactivity.[4]
Nickel , a first-row transition metal, has emerged as a powerful and economical alternative.[4][5] Its smaller atomic radius, lower electronegativity, and more accessible higher oxidation states (Ni(I), Ni(III)) often lead to different mechanistic pathways compared to palladium.[4] These differences can be particularly advantageous when dealing with C(sp³)-hybridized electrophiles like this compound, where challenges such as slow oxidative addition and competing β-hydride elimination can plague palladium-based systems.[6][7]
Mechanistic Divergence: A Tale of Two Catalytic Cycles
The success of a cross-coupling reaction hinges on the intricate dance of the catalyst through its various oxidation states. While the overall transformation may be the same, the paths taken by palladium and nickel can be strikingly different, especially with alkyl halides.
The Classical Pathway: Palladium-Catalyzed Suzuki-Miyaura Coupling
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling of an alkyl halide involves a Pd(0)/Pd(II) cycle.
A key challenge for palladium with primary alkyl halides like this compound is the propensity for β-hydride elimination from the alkyl-palladium intermediate, which can lead to undesired olefin byproducts and reduced yields.
The Radical Route: Nickel-Catalyzed Negishi Coupling
Nickel catalysis with alkyl halides often invokes radical intermediates, a departure from the purely two-electron processes typically seen with palladium.[6] This can involve single-electron transfer (SET) mechanisms and the participation of Ni(I) and Ni(III) oxidation states. A plausible pathway for a nickel-catalyzed Negishi coupling is depicted below.
The involvement of radical pathways and the higher energy barrier for β-hydride elimination from alkyl-nickel complexes make nickel particularly well-suited for cross-coupling reactions of C(sp³)-electrophiles.[6][7]
Performance Showdown: A Data-Driven Comparison
| Parameter | Palladium Catalyst (Suzuki-Miyaura) | Nickel Catalyst (Negishi) |
| Pre-catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Ni(acac)₂, NiCl₂ |
| Ligand | PPh₃, PCy₃, Buchwald-type phosphines | Terpyridine, dppf, N-heterocyclic carbenes (NHCs) |
| Coupling Partner | Arylboronic acid | Organozinc halide |
| Base/Additive | K₂CO₃, Cs₂CO₃ | Often base-free; may require additives like LiBF₄ |
| Solvent | Toluene, Dioxane, THF | DMA, NMP, THF |
| Temperature | Often elevated (80-110 °C) | Often room temperature to moderate heating |
| Reaction Time | 12-24 hours | 4-12 hours |
| Typical Yield | 60-90% | 70-95% |
| Key Advantages | Well-established, broad functional group tolerance.[4] | Milder conditions, cost-effective, less prone to β-hydride elimination.[6][7] |
| Key Disadvantages | Higher cost, can require higher temperatures, potential for β-hydride elimination.[6] | Sensitivity to air and moisture, can be more sensitive to ligand effects.[4] |
Experimental Protocols: Putting Theory into Practice
The following protocols are representative procedures for palladium-catalyzed Suzuki-Miyaura and nickel-catalyzed Negishi couplings adapted for this compound. These should serve as a starting point for optimization.
General Experimental Workflow
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol is based on established procedures for the Suzuki coupling of primary alkyl iodides.[4]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene (5 mL/mmol of iodide)
-
Deionized Water (1 mL/mmol of iodide)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and deionized water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-diphenylbutane.
Protocol 2: Nickel-Catalyzed Negishi Coupling of this compound
This protocol is adapted from general procedures for nickel-catalyzed Negishi couplings of primary alkyl halides.[6][8]
Materials:
-
This compound (1.0 equiv)
-
Phenylzinc chloride (1.5 equiv, prepared in situ or from a commercial source)
-
Ni(acac)₂ (0.1 equiv)
-
Terpyridine (0.1 equiv)
-
Anhydrous DMA (5 mL/mmol of iodide)
-
Saturated aqueous NH₄Cl
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Ni(acac)₂ and terpyridine to a dry reaction vessel.
-
Add anhydrous DMA and stir the mixture until the catalyst components are dissolved.
-
Add the solution of phenylzinc chloride in THF.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 8 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-diphenylbutane.
Conclusion: A New Era of Catalysis
The choice between palladium and nickel for the cross-coupling of this compound is a nuanced one, guided by factors beyond mere economics. Palladium remains a reliable and well-understood catalyst, offering broad functional group tolerance. However, for C(sp³)-C(sp²) bond formations, nickel emerges as a compelling alternative, often providing higher yields under milder conditions due to its unique mechanistic pathways that mitigate problematic side reactions like β-hydride elimination.
For researchers and drug development professionals, the rise of nickel catalysis does not signify the end of palladium's reign but rather the dawn of a new era of choice and strategic catalyst selection. Understanding the fundamental differences between these two powerful metals will undoubtedly lead to more efficient and innovative synthetic strategies for the creation of the molecules that will shape our future.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Base Selection in Reactions with 1-Iodo-3-phenylpropane: A Comparative Analysis
Introduction
In the landscape of synthetic organic chemistry, the reaction of an alkyl halide with a base is a foundational concept, yet one that presents a fascinating array of potential outcomes. The choice of base is not merely a matter of initiating a reaction but a critical decision that dictates the regiochemical and mechanistic pathway, leading to either substitution, elimination, or even more complex intramolecular events. This guide provides an in-depth evaluation of how different classes of bases react with 1-iodo-3-phenylpropane, a primary alkyl halide featuring a terminal phenyl group.
Unlike simple alkyl halides, this compound offers a unique trifurcated reaction landscape. The interplay between the primary nature of the halide, the excellent iodide leaving group, and the presence of acidic benzylic protons allows for a nuanced competition between bimolecular substitution (SN2), bimolecular elimination (E2), and an intriguing intramolecular cyclization. This guide will dissect these competing pathways, offering experimental insights and detailed protocols to empower researchers in drug development and synthetic chemistry to make informed decisions for achieving desired synthetic outcomes.
Fundamental Principles: A Three-Way Competition
The reaction of this compound with a base primarily revolves around three competing mechanistic pathways. As a primary alkyl halide, reactions involving a carbocation intermediate (SN1 and E1) are generally disfavored due to the high energy of a primary carbocation. Therefore, the focus remains on bimolecular pathways.
-
SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a backside attack by a nucleophile on the carbon atom bearing the iodine, leading to an inversion of stereochemistry (though not relevant for this achiral substrate) and the formation of a substitution product. This reaction is favored by good nucleophiles and unhindered substrates.
-
E2 (Bimolecular Elimination): In this concerted reaction, a base abstracts a proton from the carbon adjacent (beta-carbon) to the carbon with the leaving group, simultaneously forming a double bond and ejecting the iodide. This pathway is favored by strong, sterically hindered bases.
-
Intramolecular Cyclization: The presence of the phenyl group introduces a third possibility. The benzylic protons (on the carbon attached to the phenyl ring) are weakly acidic. A sufficiently strong base can deprotonate this position, creating a carbanion that can then act as an internal nucleophile, attacking the electrophilic carbon-bearing iodide to form phenylcyclopropane.
The selection of the base is the primary determinant of which of these pathways will dominate.
Figure 1. Competing reaction pathways for this compound based on base selection.
Evaluation of Base Classes
Strong, Non-Sterically Hindered Bases
This class of bases, which includes common alkoxides like sodium ethoxide (NaOEt) and sodium methoxide (NaOMe), are both strong bases and potent nucleophiles. When reacting with a primary alkyl halide like this compound, they create a competitive environment between the SN2 and E2 pathways.
Causality: The outcome is highly dependent on reaction conditions. The SN2 reaction is generally kinetically favored for primary halides. However, the E2 pathway is entropically favored because it produces more product molecules. As such, increasing the reaction temperature typically increases the proportion of the elimination product, allylbenzene.
| Base | Solvent | Temperature (°C) | Major Product | Minor Product | Reference |
| NaOEt | Ethanol | 25 | 3-Ethoxy-1-phenylpropane (SN2) | Allylbenzene (E2) | General Knowledge |
| NaOEt | Ethanol | 78 (reflux) | Allylbenzene (E2) | 3-Ethoxy-1-phenylpropane (SN2) | |
| NaOH | H₂O/THF | 50 | 3-Phenyl-1-propanol (SN2) | Allylbenzene (E2) | General Knowledge |
Experimental Protocol: Reaction with Sodium Ethoxide
Figure 2. Workflow for the reaction of this compound with sodium ethoxide.
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous ethanol (50 mL). Carefully add sodium metal (1.15 g, 50 mmol) in small portions. Stir until all sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0°C using an ice bath.
-
Substrate Addition: Add this compound (12.3 g, 50 mmol) dropwise to the stirred solution over 15 minutes.
-
Reaction Execution:
-
For SN2 Product: After addition, remove the ice bath and allow the reaction to stir at room temperature (25°C) for 12 hours.
-
For E2 Product: After addition, equip the flask with a reflux condenser and heat the mixture to reflux (~78°C) for 4 hours.
-
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into 100 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the substitution and elimination products.
Strong, Sterically Hindered Bases
Sterically bulky bases, such as potassium tert-butoxide (t-BuOK), are poor nucleophiles due to their large size, which impedes their approach to the electrophilic carbon for a backside attack. However, their basicity is uncompromised, and they can readily abstract a proton from the less-hindered beta-carbon.
Causality: The steric hindrance is the dominant factor, effectively shutting down the SN2 pathway and leading to a high yield of the E2 elimination product, allylbenzene. This is a classic example of directing a reaction outcome based on the steric profile of the reagent.
| Base | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |
| K-OtBu | t-BuOH | 50 | Allylbenzene (E2) | >90 | |
| LDA | THF | 0 | Allylbenzene (E2) | High | General Knowledge |
Experimental Protocol: Reaction with Potassium tert-Butoxide
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add potassium tert-butoxide (6.73 g, 60 mmol) and anhydrous tetrahydrofuran (THF, 80 mL).
-
Substrate Addition: Stir the suspension and add this compound (12.3 g, 50 mmol) via syringe over 10 minutes.
-
Reaction Execution: Heat the mixture to 50°C and stir for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield allylbenzene. Further purification can be achieved by distillation if necessary.
Very Strong, Non-Nucleophilic Bases
The use of exceptionally strong bases, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), unlocks the third, most distinct reaction pathway for this compound: intramolecular cyclization.
Causality: These powerful bases are strong enough to deprotonate the benzylic C-H bond of the phenyl ring. While this position is significantly less acidic than the beta-protons for E2, the resulting benzylic carbanion is resonance-stabilized. Once formed, this carbanion is perfectly positioned for an intramolecular SN2 attack on the carbon bearing the iodide, displacing it to form the stable, three-membered ring of phenylcyclopropane. This is a classic example of a Michael-initiated ring closure or intramolecular alkylation.
Figure 3. Mechanism for the formation of phenylcyclopropane via intramolecular cyclization.
| Base | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |
| NaNH₂ | liq. NH₃ / THF | -33 | Phenylcyclopropane | Good | |
| n-BuLi | THF / Hexane | 0 | Phenylcyclopropane | Good | General Knowledge |
Experimental Protocol: Synthesis of Phenylcyclopropane with Sodium Amide
-
Reaction Setup: In a three-neck flask equipped with a dry ice condenser, add liquid ammonia (approx. 100 mL) at -78°C. Add sodium amide (2.34 g, 60 mmol).
-
Substrate Addition: Dissolve this compound (12.3 g, 50 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred sodium amide suspension over 30 minutes.
-
Reaction Execution: After the addition is complete, allow the mixture to stir at -33°C (the boiling point of ammonia) for 5 hours.
-
Workup: Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride (3.2 g, 60 mmol). Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Extraction and Purification: To the remaining residue, add 100 mL of water and extract with pentane (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and carefully concentrate under reduced pressure (note: phenylcyclopropane is volatile). The crude product can be purified by distillation.
Summary and Recommendations
The reaction of this compound is a powerful illustration of how base selection critically controls reaction outcomes. Researchers can strategically choose a reagent to favor substitution, elimination, or cyclization.
| Base Class | Recommended Base | Primary Mechanism | Major Product | Key Consideration |
| Strong, Non-Hindered | NaOEt | SN2 / E2 Competition | 3-Ethoxy-1-phenylpropane / Allylbenzene | Temperature is a key control element. |
| Strong, Hindered | K-OtBu | E2 | Allylbenzene | Steric bulk effectively prevents SN2. |
| Very Strong | NaNH₂ | Intramolecular Cyclization | Phenylcyclopropane | Base must be strong enough to deprotonate the benzylic position. |
Recommendations for Synthesis:
-
To synthesize 3-phenyl-1-propanol or its ethers (SN2 products) , use a strong, non-hindered base like NaOH or NaOR at room temperature.
-
To achieve a high yield of allylbenzene (E2 product) , the most effective strategy is to use a strong, sterically hindered base such as potassium tert-butoxide. Alternatively, heating with a non-hindered base like sodium ethoxide will also favor elimination.
-
For the synthesis of phenylcyclopropane , a very strong base capable of generating a benzylic carbanion, such as sodium amide in liquid ammonia, is required.
This guide demonstrates that a deep understanding of mechanistic principles and the specific characteristics of both substrate and reagent is paramount for achieving synthetic success.
From Beaker to Reactor: A Comparative Guide to the Synthesis of 1,6-Diphenylhexane via Wurtz Coupling of 1-Iodo-3-phenylpropane
A Senior Application Scientist's Perspective on Navigating the Complexities of Scale-Up
For researchers, scientists, and professionals in drug development, the journey of a chemical synthesis from the controlled environment of a laboratory bench to the demanding reality of a pilot plant is fraught with challenges. The successful scale-up of a reaction is not merely a matter of multiplying reagent quantities; it is a complex interplay of chemical kinetics, thermodynamics, and engineering principles. This guide provides an in-depth comparison of the synthesis of 1,6-diphenylhexane from 1-iodo-3-phenylpropane at both the bench and pilot-plant scales, offering insights into the critical considerations and modifications required for a successful transition.
The chosen model reaction is the Wurtz coupling, a classic method for forming carbon-carbon bonds. While academically interesting, its industrial application is often limited due to challenges including the use of reactive sodium metal and the potential for side reactions.[1][2] This makes it an excellent case study for illustrating the rigorous process development required for scaling up sensitive and energetic reactions.
The Foundation: Bench-Scale Synthesis
At the bench, the primary goal is to establish the reaction's feasibility, optimize conditions, and produce a sufficient quantity of material for initial analysis and characterization. The scale is typically in the milligram to gram range, allowing for rapid iterations and the use of standard laboratory glassware.
Bench-Scale Protocol: Wurtz Coupling of this compound
Objective: To synthesize 1,6-diphenylhexane on a 5-gram scale to verify the reaction pathway and establish a baseline for yield and purity.
Reaction: 2 C₆H₅(CH₂)₃I + 2 Na → C₆H₅(CH₂)₆C₆H₅ + 2 NaI
Materials:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |
| This compound | 5.00 g | 246.09 | 0.0203 |
| Sodium metal (cubes) | 1.03 g | 22.99 | 0.0446 |
| Anhydrous diethyl ether | 100 mL | - | - |
| Methanol | 20 mL | - | - |
| Saturated NaCl solution | 50 mL | - | - |
| Anhydrous MgSO₄ | 5 g | - | - |
| Hexane | 50 mL | - | - |
Procedure:
-
Preparation: A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a rubber septum. The glassware is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.
-
Reagent Addition: Anhydrous diethyl ether (70 mL) is added to the flask via cannula. Sodium metal is cut into small cubes (approx. 3-4 mm), weighed under mineral oil, washed with hexane to remove the oil, and quickly added to the reaction flask.
-
Initiation: The mixture is stirred to create a dispersion of the sodium. This compound (5.00 g) is dissolved in 30 mL of anhydrous diethyl ether and drawn into a syringe. Approximately 10% of the iodide solution is added to the flask to initiate the reaction. Gentle warming with a heat gun may be necessary to start the reaction, evidenced by the formation of a cloudy precipitate (NaI) and gentle refluxing.
-
Reaction: Once initiated, the remaining this compound solution is added dropwise over 30 minutes to maintain a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux using a heating mantle for 2 hours to ensure complete conversion.
-
Quenching: The reaction is cooled to 0 °C in an ice bath. Methanol is slowly added dropwise to quench any unreacted sodium metal until no more gas evolution is observed.
-
Work-up: Deionized water (50 mL) is carefully added to the flask. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
Purification: The combined organic layers are washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation: The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield 1,6-diphenylhexane as a white solid.
Rationale and Key Considerations at the Bench
-
Glassware: Standard borosilicate glassware is sufficient for the small scale and allows for easy visual monitoring of the reaction.
-
Mixing: A magnetic stir bar provides adequate mixing for this volume, ensuring the suspended sodium can interact with the dissolved alkyl iodide. In heterogeneous reactions, effective mixing is crucial for reproducibility.[3]
-
Heat Transfer: The high surface-area-to-volume ratio of a small flask allows for efficient heat dissipation to the surroundings, making temperature control relatively straightforward, even for an exothermic reaction.[3] A simple heating mantle and ice bath are sufficient for temperature regulation.
-
Safety: The primary hazards are the flammability of diethyl ether and the high reactivity of sodium metal with water and air.[4][5][6] Performing the reaction under an inert atmosphere and having a proper quenching procedure are critical safety measures.
The Great Leap: Scaling to the Pilot Plant
The pilot plant serves as the crucial bridge between laboratory discovery and commercial production.[7][8] The objectives here shift from demonstrating feasibility to ensuring process safety, robustness, economic viability, and generating sufficient material for pre-clinical or other advanced studies. A typical scale-up factor from bench to pilot is 10- to 100-fold.[3]
Pilot-Plant Protocol: Wurtz Coupling of this compound
Objective: To produce 500 g of 1,6-diphenylhexane in a 20 L jacketed glass reactor, developing a safe, scalable, and reproducible process.
Materials:
| Reagent/Material | Quantity |
| This compound | 500 g |
| Sodium metal (dispersion) | 103 g |
| Anhydrous Tetrahydrofuran (THF) | 10 L |
| Isopropanol | 2 L |
| 10% Citric Acid Solution | 5 L |
| Saturated NaCl solution | 5 L |
| Anhydrous MgSO₄ | 500 g |
| Hexane | 5 L |
Procedure:
-
Reactor Preparation: A 20 L jacketed glass reactor equipped with a mechanical overhead stirrer (anchor or pitched-blade turbine), a reflux condenser connected to a scrubber, a baffled addition funnel, and a temperature probe is made inert by nitrogen purging.
-
Reagent Charging: Anhydrous THF (7 L) is charged to the reactor. Sodium metal, as a pre-made dispersion in mineral oil for safer handling and increased surface area, is charged to the reactor.
-
Initiation and Addition: The reactor contents are heated to 40 °C. This compound (500 g) is dissolved in 3 L of anhydrous THF and charged to the addition funnel. A small portion (approx. 5%) is added to the reactor to initiate the reaction. The exotherm is monitored closely. Once the reaction is initiated, the remaining solution is added subsurface over 2-3 hours, maintaining the internal temperature between 45-50 °C by controlling the addition rate and circulating coolant through the reactor jacket.
-
Reaction and Monitoring: After the addition is complete, the reaction is stirred at 50 °C for an additional 4 hours. The reaction progress is monitored by in-process controls (e.g., GC or HPLC) to confirm the disappearance of the starting material.
-
Quenching: The reactor is cooled to 0 °C. Isopropanol is added slowly via the addition funnel, keeping the temperature below 10 °C to safely quench any residual sodium.
-
Work-up: A 10% aqueous citric acid solution (5 L) is added to dissolve the sodium iodide and sodium isopropoxide salts. The mixture is stirred for 30 minutes, and then the layers are allowed to separate. The lower aqueous layer is drained.
-
Purification: The organic layer is washed with saturated NaCl solution (5 L). The solvent is then removed by distillation.
-
Isolation: The crude product is dissolved in hot hexane and recrystallized to yield pure 1,6-diphenylhexane. Filtration and drying under vacuum afford the final product.
Visualizing the Scale-Up Workflow
The transition from bench to pilot involves a significant change in both equipment and procedural philosophy, as illustrated below.
Caption: Workflow comparison of bench vs. pilot-plant synthesis.
Head-to-Head Comparison: Key Scale-Up Challenges
The decision to move from a bench-scale success to a pilot-plant campaign requires a thorough analysis of the physical and chemical changes that occur with increasing volume.
| Parameter | Bench-Scale Approach | Pilot-Plant Approach & Rationale |
| Heat Transfer | High surface-area-to-volume ratio allows for easy heat dissipation. Passive cooling is often sufficient. | The surface-area-to-volume ratio decreases significantly, making heat removal a critical challenge.[5] A jacketed reactor with a thermal control unit is mandatory to manage the exotherm and prevent a runaway reaction. |
| Mass Transfer & Mixing | Magnetic stirring provides sufficient agitation in a small flask. | Mechanical overhead stirrers with engineered impellers (e.g., pitched-blade turbines) and baffles are required to ensure homogeneity in the larger volume and prevent localized "hot spots." In this heterogeneous reaction, efficient mixing is needed to suspend the sodium dispersion. |
| Reagent Addition | Manual dropwise addition via a syringe or dropping funnel. | Automated, controlled addition using a pump is crucial. Subsurface addition is preferred to ensure the reagent reacts immediately in the bulk of the solution rather than accumulating on the surface, which can lead to a dangerous, uncontrolled exotherm. |
| Safety & Handling | Manual handling of small quantities of sodium metal. Open or semi-closed systems are common. | Engineered controls are paramount. Using a sodium dispersion is safer than handling solid sodium. The reaction is run in a closed reactor with pressure relief and a scrubber to handle off-gassing.[6] |
| Solvent Choice | Diethyl ether is common due to its low boiling point, making it easy to remove on a rotary evaporator. | Tetrahydrofuran (THF) is often preferred for its higher boiling point, providing a wider and safer operating temperature window and reducing solvent losses. |
| Purification | Column chromatography is feasible for small quantities. | Chromatography is generally not economical or practical for large quantities. Crystallization is a much more scalable and efficient method for purifying the solid product. |
| Process Monitoring | Thin-Layer Chromatography (TLC) for qualitative monitoring. | Quantitative in-process controls (IPCs) like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to track reactant consumption and product formation, providing precise data for process control and optimization. |
The Physics of Scale-Up: Heat Transfer
The most critical engineering challenge in scaling up an exothermic reaction is managing heat transfer. This is governed by the square-cube law: as a reactor's volume (and thus its heat generation potential) increases by a cubic factor, its surface area (heat removal capability) only increases by a square factor.
Caption: The Square-Cube Law's impact on heat transfer during scale-up.
Conclusion
The transition from bench-scale synthesis to pilot-plant production is a critical and complex phase in chemical development. The successful scale-up of the Wurtz coupling of this compound to 1,6-diphenylhexane hinges on a fundamental shift in perspective—from a focus on chemical discovery to one of process engineering and safety. Key challenges such as heat transfer, mixing, and safe reagent handling must be proactively addressed through the use of appropriate equipment, engineered controls, and robust process monitoring. By understanding the principles outlined in this guide, researchers and drug development professionals can better anticipate the hurdles of scale-up, ensuring that a promising laboratory result can be translated into a safe, reliable, and scalable manufacturing process.
References
A Researcher's Guide to Spectroscopic Analysis: Differentiating 1-Iodo-3-phenylpropane from its Primary Reaction Products
Introduction
1-Iodo-3-phenylpropane is a versatile alkyl halide that serves as a valuable precursor in organic synthesis. Its structure, featuring a reactive primary iodide and a stable phenyl group, makes it susceptible to both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. For researchers in medicinal chemistry and materials science, the ability to accurately monitor the conversion of this starting material and confirm the identity of the resulting product is paramount. This guide provides a comprehensive spectroscopic comparison of this compound against its common reaction products: 3-phenyl-1-propene (from elimination), 3-phenyl-1-propanol, and 4-phenylbutanenitrile (from substitution). By leveraging the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally track these molecular transformations.
Spectroscopic Profile of the Starting Material: this compound
Before a reaction can be monitored, a clear baseline of the starting material's spectroscopic characteristics must be established. The C-I bond is the key reactive site, and its influence, along with the propyl chain and phenyl ring, creates a distinct spectral fingerprint.
-
Expertise & Causality : The iodine atom is highly polarizable and a superb leaving group, but it is not strongly electronegative. Its primary effect on the 1H NMR spectrum is the deshielding of the adjacent methylene protons (Hα). In mass spectrometry, the presence of iodine (a monoisotopic element with mass 127) and the relatively weak C-I bond lead to characteristic fragmentation patterns.
Table 1: Key Spectroscopic Data for this compound
| Technique | Feature | Observed Value | Interpretation |
| 1H NMR | Phenyl Protons (Ar-H) | ~7.30 - 7.15 ppm (m, 5H) | Standard aromatic region. |
| Benzylic Protons (Ar-CH2) | ~2.75 ppm (t, 2H) | Protons adjacent to the phenyl ring. | |
| Methylene Protons (-CH2-) | ~2.15 ppm (quint, 2H) | Central methylene group, coupled to adjacent CH2 groups. | |
| Iodinated Protons (-CH2I) | ~3.20 ppm (t, 2H) | Protons deshielded by the adjacent iodine atom. | |
| IR | Aromatic C-H Stretch | ~3030 cm-1 | Characteristic of sp2 C-H bonds in the phenyl ring.[1] |
| Aliphatic C-H Stretch | 2950 - 2850 cm-1 | Characteristic of sp3 C-H bonds in the propyl chain.[1] | |
| Aromatic C=C Stretch | ~1600, 1495 cm-1 | Phenyl ring vibrations.[1] | |
| C-I Stretch | 600 - 500 cm-1 | Key vibration indicating the presence of the iodo group.[1] | |
| MS | Molecular Ion [M]+ | m/z 246 | Corresponds to the molecular weight of C9H11I.[1][2] |
| Key Fragments | m/z 119 ([M-I]+), m/z 91 ([C7H7]+) | Loss of the iodine radical; formation of the stable tropylium ion. |
Reaction Pathway I: E2 Elimination to 3-Phenyl-1-propene (Allylbenzene)
Treating this compound with a strong, non-nucleophilic base (or a strong base at elevated temperatures) favors an E2 elimination mechanism, yielding an alkene. This transformation introduces a carbon-carbon double bond, which produces dramatic and easily identifiable changes in the compound's spectra.
-
Mechanism & Reagent Choice : The E2 (bimolecular elimination) reaction is a concerted process where a proton is abstracted by a base while the leaving group (iodide) departs simultaneously, forming a double bond. A strong base like potassium tert-butoxide (KOtBu) is often used because its steric bulk hinders it from acting as a nucleophile, thus favoring elimination over substitution.
Spectroscopic Comparison: Disappearance of Iodide, Appearance of Alkene
The most telling change is the formation of the vinyl group (-CH=CH2).
-
1H NMR : The spectrum simplifies significantly. The signals for the -CH2- and -CH2I groups are replaced by three new signals characteristic of an allyl system: a doublet for the allylic protons (~3.4 ppm), a complex multiplet for the internal vinyl proton (~6.0 ppm), and two distinct signals for the terminal vinyl protons (~5.1 ppm).
-
IR Spectroscopy : This is perhaps the most definitive technique for confirming elimination. The weak C-I stretch vanishes and is replaced by new, sharp peaks: a vinyl C=C stretch around 1640 cm-1 and, critically, two =C-H bending vibrations around 990 and 910 cm-1, which are diagnostic for a monosubstituted alkene.[3][4]
-
Mass Spectrometry : The molecular ion peak shifts from m/z 246 to m/z 118, reflecting the loss of HI (128 Da).[5][6]
Table 2: Spectroscopic Comparison - Starting Material vs. Elimination Product
| Technique | This compound | 3-Phenyl-1-propene (Allylbenzene) | Key Change |
| 1H NMR | -CH2I triplet at ~3.20 ppm | Vinyl protons at ~6.0-5.1 ppm; Allylic doublet at ~3.4 ppm | Disappearance of alkyl iodide signal; Appearance of alkene signals. |
| IR | C-I stretch at ~550 cm-1 | C=C stretch at ~1640 cm-1; =C-H bends at ~990, 910 cm-1 | Loss of C-I signal; Gain of characteristic alkene peaks. |
| MS (M+) | m/z 246 | m/z 118 | Mass shift of -128 Da, corresponding to loss of HI. |
Reaction Pathway II: SN2 Substitution
When this compound is treated with a good nucleophile, an SN2 reaction typically occurs, replacing the iodide with the nucleophile. We will examine two common examples.
A. Synthesis of 3-Phenyl-1-propanol
Using a hydroxide source like sodium hydroxide (NaOH) results in the formation of an alcohol.
-
Mechanism & Trustworthiness : The SN2 (bimolecular nucleophilic substitution) mechanism involves the backside attack of the nucleophile (-OH) on the carbon bearing the leaving group (I-). The reaction proceeds in a single, concerted step. A successful reaction is self-validated spectroscopically by the complete disappearance of the C-I signature and the appearance of a distinct O-H signature.
Spectroscopic Comparison: From Iodide to Alcohol
-
1H NMR : The key change is the chemical shift of the protons on the carbon adjacent to the heteroatom. The triplet for -CH2I at ~3.20 ppm is replaced by a triplet for -CH2OH at a downfield shift of ~3.65 ppm due to the higher electronegativity of oxygen compared to iodine.[7][8] A broad singlet, corresponding to the hydroxyl proton (-OH), will also appear; its chemical shift is variable and it can be exchanged with D2O.
-
IR Spectroscopy : The transformation is unmistakable. The C-I stretch disappears and is replaced by two powerful signals: a very broad, strong O-H stretch from ~3600-3200 cm-1 and a strong C-O stretch from ~1075-1000 cm-1.[9][10][11]
-
Mass Spectrometry : The molecular ion peak shifts from m/z 246 to m/z 136, corresponding to the substitution of I (127 Da) with OH (17 Da).[12][13]
Table 3: Spectroscopic Comparison - Starting Material vs. Alcohol Product
| Technique | This compound | 3-Phenyl-1-propanol | Key Change |
| 1H NMR | -CH2I triplet at ~3.20 ppm | -CH2OH triplet at ~3.65 ppm; Broad -OH singlet | Downfield shift of terminal CH2 signal; Appearance of -OH peak. |
| IR | C-I stretch at ~550 cm-1 | Broad O-H stretch at ~3300 cm-1; C-O stretch at ~1050 cm-1 | Loss of C-I signal; Gain of characteristic alcohol peaks. |
| MS (M+) | m/z 246 | m/z 136 | Mass shift of -110 Da. |
B. Synthesis of 4-Phenylbutanenitrile
Using sodium cyanide (NaCN) as the nucleophile introduces a nitrile group and extends the carbon chain by one.
-
Expertise & Causality : The cyanide ion (-:C≡N:) is an excellent nucleophile for SN2 reactions with primary alkyl halides. The resulting nitrile functional group has a unique C≡N triple bond that gives an intense, sharp, and highly diagnostic peak in the IR spectrum in a region that is typically devoid of other signals.[14]
Spectroscopic Comparison: The Nitrile Signature
-
1H NMR : The triplet for -CH2I at ~3.20 ppm is replaced by a triplet for -CH2CN at an upfield position of ~2.40 ppm. This upfield shift occurs because the nitrile group, despite being electron-withdrawing, induces less deshielding on adjacent protons compared to the iodine atom.
-
IR Spectroscopy : This provides the most definitive evidence of success. A sharp, strong C≡N triple bond stretching vibration appears around 2245 cm-1.[15][16] This peak's intensity and unique position make it an unambiguous marker for the formation of the nitrile.
-
Mass Spectrometry : The molecular ion peak shifts from m/z 246 to m/z 145, corresponding to the substitution of I (127 Da) with CN (26 Da).
Table 4: Spectroscopic Comparison - Starting Material vs. Nitrile Product
| Technique | This compound | 4-Phenylbutanenitrile | Key Change |
| 1H NMR | -CH2I triplet at ~3.20 ppm | -CH2CN triplet at ~2.40 ppm | Upfield shift of terminal CH2 signal. |
| IR | C-I stretch at ~550 cm-1 | Sharp, strong C≡N stretch at ~2245 cm-1 | Loss of C-I signal; Gain of unmistakable nitrile peak. |
| MS (M+) | m/z 246 | m/z 145 | Mass shift of -101 Da. |
Conclusion
The transformation of this compound can be monitored with high fidelity using standard spectroscopic techniques. Each potential product—alkene, alcohol, or nitrile—displays a unique set of signals that are easily distinguished from the starting material. By focusing on the disappearance of the C-I signature and the concurrent appearance of key functional group markers (C=C, O-H, C-O, or C≡N), researchers can confidently assess reaction outcomes, determine product purity, and proceed with subsequent synthetic steps. This guide provides the fundamental data and causal reasoning to empower drug development professionals and scientists in their synthetic endeavors.
References
- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Allylbenzene(300-57-2) IR Spectrum [m.chemicalbook.com]
- 4. Benzene, 2-propenyl- [webbook.nist.gov]
- 5. Allylbenzene | C9H10 | CID 9309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 2-propenyl- [webbook.nist.gov]
- 7. 3-Phenyl-1-propanol(122-97-4) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 3-Phenylpropanol [webbook.nist.gov]
- 10. 3-Phenyl-1-propanol(122-97-4) IR Spectrum [chemicalbook.com]
- 11. 3-Phenylpropanol [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. 3-Phenylpropanol [webbook.nist.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. 4-PHENYLBUTYRONITRILE(2046-18-6) IR Spectrum [m.chemicalbook.com]
- 16. Benzenebutanenitrile | C10H11N | CID 74897 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Impact of Syntheses Utilizing 1-Iodo-3-phenylpropane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Yield — Redefining Synthetic Efficiency
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the definition of an "efficient" reaction has evolved dramatically. While high yield remains a critical parameter, it is no longer the sole arbiter of a process's merit. The principles of green chemistry compel us to scrutinize the entire lifecycle of a reaction—from the origin of the starting materials to the fate of every atom involved. This guide focuses on 1-iodo-3-phenylpropane, a versatile alkylating agent and building block used in the synthesis of more complex molecules, including drug candidates and functional materials.[1]
While effective in carbon-carbon bond formation through reactions like Suzuki-Miyaura coupling, the use of organoiodine compounds necessitates a thorough environmental impact assessment.[1] This document provides a comparative analysis of the common synthetic routes to and using this compound against viable alternatives, grounded in key green chemistry metrics and experimental data. Our objective is to equip the research and development community with the insights needed to make more sustainable and environmentally conscious synthetic choices without compromising chemical efficacy.
Part 1: The Incumbent — Profiling the Finkelstein Synthesis of this compound
The most prevalent laboratory-scale synthesis of this compound is the Finkelstein reaction, a classic halide exchange method.[1] This substitution reaction leverages the differential solubility of sodium halides in acetone to drive the equilibrium towards the desired product.
Causality of Experimental Choice
The Finkelstein reaction is favored for its simplicity, high conversion rates, and the ready availability of the 3-phenylpropyl bromide or chloride precursor. Acetone is the solvent of choice because sodium iodide (NaI) is highly soluble in it, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not. This insolubility of the byproduct salt causes it to precipitate out of the solution, effectively removing it from the equilibrium and driving the reaction to completion according to Le Châtelier's principle.
Environmental Profile & Green Metrics
Despite its efficiency in terms of yield, the Finkelstein reaction exhibits significant drawbacks from a green chemistry perspective. The primary measure of this is Atom Economy (AE) , a concept that calculates the proportion of reactant atoms incorporated into the final desired product.[2][3]
Reaction: C₆H₅(CH₂)₃Br + NaI → C₆H₅(CH₂)₃I + NaBr
-
Molecular Weight of Desired Product (C₉H₁₁I): 246.09 g/mol
-
Molecular Weight of Reactants (C₉H₁₁Br + NaI): 199.09 g/mol + 149.89 g/mol = 348.98 g/mol
Atom Economy Calculation: AE = (246.09 / 348.98) * 100% = 70.5%
An atom economy of 70.5% signifies that, even with a 100% chemical yield, nearly 30% of the mass of the reactants is converted into an inorganic salt byproduct (NaBr), which is typically treated as waste.[3] This leads to a high E-Factor (Environmental Factor) , which is the ratio of the mass of waste to the mass of the desired product.[4] In the ideal case (100% yield), the E-Factor is at least 0.42 (102.89 g NaBr / 246.09 g product), and in practice, it is significantly higher due to solvent usage and purification losses.
Furthermore, the toxicity of organohalogen compounds is a serious concern. While elemental iodine is essential for human health, many organoiodine compounds can be persistent in the environment.[5][6] Discarded solvents and byproducts require careful waste management, adding to the overall environmental burden.
Workflow: Finkelstein Synthesis of this compound
Caption: Workflow for the Finkelstein synthesis of this compound.
Part 2: The Contenders — A Comparative Analysis of Alternatives
To mitigate the environmental impact, we must consider alternative reagents and pathways. Here, we compare the iodo-compound with its bromo-analogue and discuss strategies that avoid halogens altogether.
Alternative A: The "Drop-In" Replacement — 1-Bromo-3-phenylpropane
For many applications, 1-bromo-3-phenylpropane can be used in place of the iodo variant. While the C-Br bond is stronger than the C-I bond, leading to slower reaction kinetics, brominated derivatives are often more stable and less costly.[1] The environmental assessment, therefore, shifts to the synthesis of the bromo-compound itself. A common route is from the corresponding alcohol, 3-phenyl-1-propanol, using an acid like HBr.
Reaction: C₆H₅(CH₂)₃OH + HBr → C₆H₅(CH₂)₃Br + H₂O
-
Molecular Weight of Desired Product (C₉H₁₁Br): 199.09 g/mol
-
Molecular Weight of Reactants (C₉H₁₂O + HBr): 136.19 g/mol + 80.91 g/mol = 217.10 g/mol
Atom Economy Calculation: AE = (199.09 / 217.10) * 100% = 91.7%
This pathway is significantly more atom-economical. The only byproduct is water, which is environmentally benign. The ideal E-Factor is a mere 0.09 (18.02 g H₂O / 199.09 g product). However, this process often requires strong acids and purification steps that contribute to the overall waste profile. Organobromine compounds are also noted for their potential toxicity and environmental persistence, with some, like bromobenzene, being listed as priority pollutants.[7]
Alternative B: The "Green-by-Design" Approach — Non-Halogenated Routes
A truly green approach aims to eliminate problematic elements like halogens from the synthetic sequence entirely. This involves redesigning the synthesis of the core 1,3-disubstituted propane structure. For example, processes starting from bio-renewable feedstocks like glycerol can produce 1,3-propanediol.[8] This diol can then be functionalized to create the desired phenylpropyl scaffold, although this may involve multiple steps.
Another strategy involves the catalytic hydroformylation of styrene followed by reduction, or direct catalytic coupling methods. While often more complex to develop, these routes can offer superior atom economy and avoid the generation of toxic halogenated waste streams. The primary challenge lies in catalyst development, separation, and cost, but they represent the future of sustainable chemical manufacturing.
Caption: Comparative environmental metrics for halogenation routes.
Part 3: Head-to-Head — Quantitative Data Summary
To facilitate an objective comparison, the key performance indicators for the two primary halogenation routes are summarized below. The "Process Mass Intensity" (PMI) is included, which represents the total mass of materials (reactants, solvents, workup chemicals) used to produce a certain mass of product, providing a more holistic view of the process waste.[9]
| Metric | Route 1: Finkelstein (Iodination) | Route 2: From Alcohol (Bromination) | Justification & Remarks |
| Atom Economy (AE) | ~70.5% | ~91.7% | The bromination route incorporates a much higher percentage of reactant atoms into the final product.[2] |
| Ideal E-Factor | ~0.42 | ~0.09 | The only theoretical waste in the bromination route is water, which is environmentally harmless. |
| Primary Byproduct | Sodium Bromide (NaBr) | Water (H₂O) | Inorganic salt waste vs. benign water byproduct. |
| Reagent Toxicity | High (Organoiodide) | High (Organobromide, HBr) | Both routes involve hazardous materials. Organobromine compounds are known environmental pollutants.[7] |
| Process Mass Intensity (PMI) | High (typically >50) | Moderate (typically 10-50) | The Finkelstein reaction's reliance on a solvent like acetone, which is used in large excess, significantly increases its PMI. |
| Reaction Kinetics | Faster | Slower | The C-I bond is weaker and more labile than the C-Br bond, leading to faster substitution reactions.[1] |
Part 4: In the Lab — Validated Protocols
Every protocol must be a self-validating system. Adherence to stoichiometry, temperature, and time is critical for reproducibility and safety.
Protocol 1: Synthesis of this compound via Finkelstein Reaction
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.5 eq.).
-
Solvent Addition: Add anhydrous acetone to the flask (approx. 10 mL per gram of NaI).
-
Reactant Addition: While stirring, add 3-phenylpropyl bromide (1.0 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The formation of a white precipitate (NaBr) will be observed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated NaBr. Wash the precipitate with a small amount of cold acetone.
-
Isolation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Synthesis of 1-Bromo-3-phenylpropane from 3-Phenyl-1-propanol
-
Preparation: Place 3-phenyl-1-propanol (1.0 eq.) into a round-bottom flask equipped with a reflux condenser and addition funnel.
-
Acid Addition: Cool the flask in an ice bath. Slowly add concentrated hydrobromic acid (48% HBr, 2.0 eq.) via the addition funnel with vigorous stirring.
-
Reaction: After addition is complete, add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and maintain for 4-6 hours.
-
Workup: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer (top layer) will separate from the aqueous layer.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Conclusion and Future Outlook
This guide demonstrates that while this compound is a potent synthetic intermediate, its common synthesis via the Finkelstein reaction is suboptimal from an environmental standpoint due to poor atom economy and the generation of inorganic waste. The alternative synthesis of 1-bromo-3-phenylpropane from its corresponding alcohol offers a significantly improved environmental profile, primarily due to its higher atom economy and the production of water as the sole byproduct.
For researchers and drug development professionals, the choice between these reagents should be deliberate. If the enhanced reactivity of the iodo-compound is not strictly necessary, the bromo-analogue often represents a greener choice.
Looking forward, the most sustainable path lies in the development of catalytic, non-halogenated routes. Innovations in C-H activation, biocatalysis, and the use of renewable feedstocks will be paramount in designing the next generation of synthetic pathways that are not only efficient in yield but also in their stewardship of our environment.
References
- 1. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 2. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 3. primescholars.com [primescholars.com]
- 4. rsc.org [rsc.org]
- 5. Halogen - Wikipedia [en.wikipedia.org]
- 6. Formation of toxic iodinated disinfection by-products from compounds used in medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of 1-Iodo-3-phenylpropane: A Guide for Laboratory Professionals
For the conscientious researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-iodo-3-phenylpropane, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice. Our aim is to empower you, our partners in discovery, with the knowledge to manage chemical waste with the same precision you apply to your research.
Understanding the Hazard Profile of this compound
Before we can discuss disposal, we must first understand the inherent characteristics of this compound (CAS No. 4119-41-9). A clear comprehension of its physical and chemical properties is the foundation of a sound disposal plan.
| Property | Value | Implication for Disposal |
| Chemical Formula | C₉H₁₁I | Halogenated organic compound. This is a primary determinant for waste stream segregation. |
| Appearance | Colorless to light yellow liquid | |
| Flash Point | 110 °C (230 °F) - closed cup[1] | Classified as a combustible liquid, but not flammable under standard EPA definitions.[1] This influences storage and the potential assignment of a D001 waste code if mixed with more flammable substances. |
| Density | 1.530 g/mL at 25 °C | Heavier than water. |
| Stability | Light-sensitive.[2][3] Stable under recommended storage conditions. | Requires storage in opaque or amber containers, away from light sources to prevent degradation. |
| Hazards | Causes skin and serious eye irritation.[4] | Dictates the required Personal Protective Equipment (PPE) during handling and disposal. |
The most critical feature for disposal is its classification as a halogenated organic compound . The presence of iodine necessitates its segregation into a specific waste stream to ensure proper treatment, typically high-temperature incineration, which is equipped to handle the resulting acidic gases.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This workflow is designed to ensure regulatory compliance and minimize risk to personnel and the environment.
Caption: Disposal workflow for this compound.
Experimental Protocol
Objective: To safely collect and store waste this compound for proper disposal.
Materials:
-
Waste this compound (pure or in solution)
-
Chemically compatible waste container (e.g., polyethylene or glass) with a screw cap
-
Hazardous waste label
-
Secondary containment bin
Personal Protective Equipment (PPE):
-
Chemical splash goggles or a face shield
-
Nitrile or other chemically resistant gloves
-
Lab coat
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. Given that this compound is a skin and eye irritant, this is a non-negotiable first step.[4]
-
Prepare a Designated Waste Container:
-
Select a container that is in good condition and compatible with this compound. Polyethylene or glass containers are generally suitable. Avoid metal containers, as some halogenated compounds can degrade to form acidic byproducts that may corrode metal.
-
The container must be designated for "Halogenated Organic Waste." Do not mix with non-halogenated organic or inorganic waste streams. This segregation is crucial because the disposal methods for these waste types differ significantly, and improper mixing can lead to dangerous reactions and increased disposal costs.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Transfer Waste to Container:
-
Carefully pour the waste this compound into the prepared container. Perform this transfer in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Do not overfill the container; a good rule of thumb is to fill it to no more than 80% capacity to allow for vapor expansion.
-
-
Securely Close and Label the Container:
-
Tightly seal the container cap to prevent leaks or the escape of vapors.
-
On the hazardous waste label, clearly write the full chemical name, "this compound," and an estimate of the quantity. If it is part of a mixture, list all components and their approximate percentages. Accurate labeling is a regulatory requirement and is essential for the safety of waste handlers.
-
-
Store in a Satellite Accumulation Area (SAA):
-
Place the sealed and labeled container in a designated SAA. This area should be away from general laboratory traffic and incompatible materials.
-
Store the container within a secondary containment bin to catch any potential leaks.
-
Given the light sensitivity of this compound, store it away from direct sunlight or strong artificial light.[2][3]
-
-
Arrange for Pickup by EH&S or Licensed Contractor:
-
Once the container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
In-Depth Technical Considerations
Chemical Compatibility and Incompatibilities
To prevent dangerous reactions, it is imperative to avoid mixing this compound waste with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Bases: May promote elimination or substitution reactions, potentially generating heat or unwanted byproducts.
-
Strong Acids: While generally stable, the potential for acid-catalyzed decomposition exists under certain conditions.
Hazardous Decomposition Products
The primary disposal method for halogenated organic waste is high-temperature incineration. During this process, this compound will decompose. Based on its elemental composition and data from similar halogenated compounds, the expected hazardous decomposition products include:
-
Carbon monoxide (CO) and Carbon dioxide (CO₂): Products of incomplete and complete combustion of the organic structure.
-
Hydrogen iodide (HI): A corrosive gas formed from the iodine atom. This is a key reason why halogenated waste requires specialized incinerators equipped with scrubbers to neutralize acidic off-gases.
Knowledge of these decomposition products underscores the importance of not attempting to dispose of this chemical through any means other than approved hazardous waste channels.
Regulatory Framework: EPA Waste Codes
-
Characteristic Waste:
-
D001 (Ignitability): With a flash point of 110 °C, pure this compound does not meet the <60 °C criterion for an ignitable liquid waste.[1] However, if it is mixed with solvents that lower the flashpoint, it could be classified as D001.
-
-
Listed Waste:
-
F-List (Non-specific source wastes): If used as a solvent and is now spent, it could potentially fall under the F001 or F002 codes for spent halogenated solvents, depending on the specific application and any mixtures.
-
U-List (Toxic wastes): If it is being discarded as an unused commercial chemical product, it would need to be evaluated against the criteria for U-listed wastes. This compound is not currently on the U-list.
-
Given this, the most prudent course of action is to manage it as a halogenated organic hazardous waste and consult with your institution's EH&S department for guidance on the precise waste code assignment.
Conclusion: A Culture of Safety
The proper disposal of this compound is a multi-faceted process rooted in a thorough understanding of its chemical nature and the associated regulatory landscape. By adhering to the principles of segregation, proper labeling, and safe storage, you contribute to a robust culture of safety within your organization. This guide is intended to provide both the "how" and the "why," empowering you to manage your chemical waste with confidence and integrity.
References
A Senior Application Scientist's Guide to Safely Handling 1-Iodo-3-phenylpropane
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 1-Iodo-3-phenylpropane (CAS 4119-41-9), a valuable building block in organic synthesis, requires meticulous handling due to its specific hazard profile. This guide provides an in-depth, procedural framework for its safe use, moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is not benign, and its risks dictate our protective strategy.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1] This is a primary concern, indicating that direct contact can lead to inflammation, redness, or discomfort.
-
H319: Causes serious eye irritation. [1] Contact with the eyes can result in significant, potentially damaging, irritation.
-
Combustible Liquid: It has a flash point of approximately 110°C (230°F), meaning it can ignite when exposed to an ignition source at or above this temperature.[2]
-
Light Sensitivity: The compound is known to be light-sensitive, which can affect its stability and should be considered during storage and handling.[3][4][5]
These classifications are not mere labels; they are directives. The skin and eye irritation potential necessitates robust barrier protection, while its combustible nature informs our storage and operational environment.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is a direct response to the identified hazards. It is a non-negotiable aspect of laboratory work designed to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Core PPE Requirements
| PPE Component | Specification | Rationale and Expert Insight |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Causality: Direct splashes are a primary risk for serious eye irritation[1]. Standard prescription glasses are insufficient. Goggles provide a seal around the eyes and are mandatory when there is a significant risk of splashing. |
| Hand Protection | Nitrile gloves. | Causality: To prevent skin irritation[1], chemically resistant gloves are essential. Nitrile offers good protection against a range of solvents and organic compounds[6]. Always check gloves for integrity before use and remove them using the proper technique to avoid contaminating your skin. For prolonged tasks, consider double-gloving. |
| Body Protection | Flame-resistant laboratory coat. | Causality: Protects skin from incidental contact and minor splashes. A flame-resistant coat is recommended given the material's combustible nature. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. For spills or poor ventilation, a NIOSH-approved respirator with a multi-purpose combination cartridge is recommended. | Causality: While inhalation hazards are not prominently listed for routine use, vapors can still be present. A fume hood provides critical ventilation. A respirator is an essential component of an emergency spill response plan. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
A safe outcome is the product of a safe process. The following workflow is designed to minimize exposure and mitigate risk at every stage of handling this compound.
I. Preparation and Pre-Handling Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble all Materials: Before retrieving the this compound, have all necessary glassware, reagents, and waste containers pre-labeled and placed within the fume hood.
-
Don PPE: Put on your lab coat, followed by safety glasses/goggles, and finally, your gloves.
II. Aliquoting and Dispensing
-
Work Within a Fume Hood: Conduct all transfers of this compound inside a chemical fume hood to contain any vapors.
-
Grounding: For transfers of larger quantities from metal containers, ensure containers are properly grounded to prevent static discharge, a potential ignition source.
-
Secure Containment: Use a stable, secondary container (like a beaker) to hold the primary bottle while dispensing to prevent tipping.
-
Controlled Pouring: Given its density of ~1.53 g/mL, it is significantly heavier than water. Pour slowly and deliberately to avoid splashing.
-
Immediate Sealing: Tightly cap the source bottle immediately after dispensing to minimize vapor release and prevent contamination. The compound is light-sensitive, so returning it to appropriate storage promptly is key.[4][5]
III. Storage and Segregation
-
Container: Store in a tightly sealed, opaque or amber bottle to protect it from light.[7]
-
Location: Store in a cool, dry, well-ventilated area designated for combustible liquids (Storage Class 10).
-
Compatibility: Keep away from strong oxidizing agents and sources of ignition.
The following diagram illustrates the logical flow of the safe handling process.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans: Preparing for the Unexpected
Even with meticulous planning, accidents can happen. A clear, actionable emergency plan is not optional.
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Spill Response:
-
Minor Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand) and place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Major Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) office or emergency response team.[9] Do not attempt to clean it up without appropriate training and respiratory protection.
-
Disposal Protocol
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container compatible with the chemical.
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous chemical waste disposal. Never pour this compound down the drain.
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. Benzene, (3-iodopropyl)- | C9H11I | CID 138121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Iodo-1-phenylpropane, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound | 4119-41-9 | Benchchem [benchchem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Cas 4119-41-9,this compound | lookchem [lookchem.com]
- 6. hsa.ie [hsa.ie]
- 7. calpaclab.com [calpaclab.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
